molecular formula C6H15ClN2O5 B12513679 D-Glucosamine oxime hydrochloride

D-Glucosamine oxime hydrochloride

Cat. No.: B12513679
M. Wt: 230.65 g/mol
InChI Key: FBSKNFHFTDIXRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Glucosamine oxime hydrochloride is a useful research compound. Its molecular formula is C6H15ClN2O5 and its molecular weight is 230.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-amino-6-hydroxyiminohexane-1,2,3,4-tetrol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O5.ClH/c7-3(1-8-13)5(11)6(12)4(10)2-9;/h1,3-6,9-13H,2,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSKNFHFTDIXRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=NO)N)O)O)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

D-Glucosamine Oxime Hydrochloride: A Technical Guide to its Putative Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Glucosamine, an amino sugar naturally occurring in the body, and its various derivatives have garnered significant interest for their therapeutic potential, particularly in the management of inflammatory conditions such as osteoarthritis. While the anti-inflammatory mechanisms of D-glucosamine and several of its derivatives are increasingly understood, the specific mode of action for D-Glucosamine oxime hydrochloride remains an area of active investigation. This technical guide synthesizes the current understanding of the anti-inflammatory effects of glucosamine (B1671600) compounds to propose a putative mechanism of action for this compound. It is hypothesized that, like its parent compound, this compound exerts its effects through the modulation of key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) pathway. This document provides a detailed overview of this proposed mechanism, supported by generalized experimental protocols and data representations typical for this class of molecules, to guide future research and drug development efforts.

Introduction

D-Glucosamine is a fundamental building block for glycosaminoglycans, essential components of cartilage and other connective tissues.[1][2] Beyond its structural role, D-glucosamine and its derivatives have been shown to possess significant anti-inflammatory properties.[3][4][5] this compound is a derivative where the aldehyde group of glucosamine is converted to an oxime. This modification is suggested to enhance the molecule's reactivity and potential biological activity.[6] While specific studies on the mechanism of action of this compound are limited, the extensive research on related glucosamine compounds provides a strong foundation for a hypothesized mechanism centered on the inhibition of inflammatory signaling cascades.

Putative Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The primary proposed mechanism of action for this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.

In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS) or cytokines like Interleukin-1β (IL-1β), IκB is phosphorylated, ubiquitinated, and subsequently degraded. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various pro-inflammatory cytokines.[7]

It is hypothesized that this compound, potentially more effectively due to its oxime moiety, interferes with this cascade. The proposed points of intervention include:

  • Inhibition of IκB degradation: Preventing the release of NF-κB for nuclear translocation.

  • Inhibition of NF-κB nuclear translocation: Directly or indirectly blocking the movement of NF-κB into the nucleus.

  • Inhibition of NF-κB DNA binding: Preventing the transcription factor from binding to the promoter regions of pro-inflammatory genes.[7]

Signaling Pathway Diagram

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/IL-1β Receptor Receptor LPS->Receptor IKK IKK Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Degradation of IκB D_Glucosamine_Oxime D-Glucosamine Oxime Hydrochloride D_Glucosamine_Oxime->IKK Inhibits D_Glucosamine_Oxime->NFkB_nuc Inhibits Translocation DNA DNA NFkB_nuc->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) DNA->Pro_inflammatory_Genes Activates

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Downstream Effects: Reduction of Pro-inflammatory Mediators

The inhibition of the NF-κB pathway by this compound is expected to lead to a significant reduction in the production of key pro-inflammatory mediators.

Inhibition of Inducible Nitric Oxide Synthase (iNOS)

iNOS is an enzyme that produces large amounts of nitric oxide (NO), a key mediator of inflammation. Overproduction of NO can lead to tissue damage. By inhibiting NF-κB, this compound is expected to downregulate the expression of the iNOS gene, leading to decreased NO production.

Inhibition of Cyclooxygenase-2 (COX-2)

COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators that contribute to pain and swelling. Similar to iNOS, the expression of COX-2 is regulated by NF-κB. Therefore, this compound is anticipated to reduce COX-2 expression and subsequent prostaglandin (B15479496) production.

Reduction of Pro-inflammatory Cytokines

The expression of numerous pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), is under the control of NF-κB. Inhibition of this pathway would lead to a decrease in the production of these cytokines, thereby dampening the overall inflammatory response.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical quantitative data to illustrate the expected effects of this compound based on typical findings for glucosamine derivatives.

Concentration (µM)NO Production (% of Control)iNOS Expression (% of Control)
0 (LPS only)100%100%
1085%90%
5060%65%
10035%40%
20015%20%
Table 1: Hypothetical dose-dependent inhibition of nitric oxide (NO) production and iNOS expression in LPS-stimulated macrophages.
Concentration (µM)PGE₂ Production (% of Control)COX-2 Expression (% of Control)
0 (LPS only)100%100%
1090%92%
5065%70%
10040%45%
20020%25%
Table 2: Hypothetical dose-dependent inhibition of prostaglandin E₂ (PGE₂) production and COX-2 expression in LPS-stimulated macrophages.
Concentration (µM)IL-1β Release (% of Control)TNF-α Release (% of Control)
0 (LPS only)100%100%
1088%90%
5062%68%
10038%42%
20018%22%
Table 3: Hypothetical dose-dependent inhibition of pro-inflammatory cytokine release from LPS-stimulated macrophages.

Key Experimental Protocols

The following are detailed methodologies for key experiments that would be employed to validate the putative mechanism of action of this compound.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for the desired time period (e.g., 24 hours for NO and cytokine assays, shorter times for signaling studies).

Nitric Oxide (NO) Production Assay (Griess Assay)
  • After cell treatment, collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).

  • Incubate at room temperature for 10 minutes.

  • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify NO concentration using a sodium nitrite (B80452) standard curve.

Western Blot Analysis for iNOS, COX-2, and NF-κB Pathway Proteins
  • Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) on a 10% SDS-PAGE gel.

  • Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Incubate the membrane with primary antibodies against iNOS, COX-2, p-IκB, IκB, p-NF-κB p65, NF-κB p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
  • Collect the cell culture supernatant after treatment.

  • Use commercially available ELISA kits for the quantification of IL-1β, IL-6, and TNF-α according to the manufacturer's instructions.

  • Briefly, coat a 96-well plate with the capture antibody.

  • Add standards and samples to the wells.

  • Add the detection antibody.

  • Add the avidin-HRP conjugate.

  • Add the substrate solution and stop the reaction.

  • Measure the absorbance at 450 nm.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Downstream Assays Cell_Culture RAW 264.7 Cell Culture Treatment Pre-treatment with This compound followed by LPS Stimulation Cell_Culture->Treatment Harvest Harvest Supernatant and Cell Lysate Treatment->Harvest Griess_Assay Griess Assay (NO Production) Harvest->Griess_Assay ELISA ELISA (Cytokine Levels) Harvest->ELISA Western_Blot Western Blot (Protein Expression) Harvest->Western_Blot Data_Analysis Data Analysis and Interpretation Griess_Assay->Data_Analysis ELISA->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for investigating the anti-inflammatory effects.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently lacking, the wealth of data on related glucosamine compounds strongly suggests a potent anti-inflammatory role mediated through the inhibition of the NF-κB signaling pathway. The oxime functional group may enhance the efficacy of this inhibition.

Future research should focus on direct experimental validation of this putative mechanism. Head-to-head studies comparing the potency of this compound with D-glucosamine and other derivatives would be invaluable. Furthermore, elucidation of the specific molecular interactions between this compound and components of the NF-κB pathway will be crucial for a complete understanding of its mechanism and for the rational design of more potent anti-inflammatory agents. Investigation into other potential pathways, such as the p38 MAPK and NLRP3 inflammasome pathways, is also warranted.

References

An In-depth Technical Guide on the Biochemical Pathways Involving D-Glucosamine Oxime Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Glucosamine oxime hydrochloride, a derivative of the naturally occurring amino sugar D-Glucosamine, is a compound of growing interest in biochemical research and pharmaceutical development. While direct experimental data on the specific biochemical interactions of this compound are limited, its metabolic fate and cellular effects are largely inferred from the well-established pathways of its parent compound, D-Glucosamine. This technical guide provides a comprehensive overview of the core biochemical pathways involving D-Glucosamine, with a particular focus on the Hexosamine Biosynthetic Pathway (HBP) and its downstream effector, O-GlcNAcylation. This document aims to serve as a foundational resource for researchers investigating the biological activities of this compound and other glucosamine (B1671600) derivatives.

Introduction to D-Glucosamine and its Oxime Hydrochloride Derivative

D-Glucosamine is an essential precursor in the biosynthesis of glycosylated proteins and lipids.[1] It is naturally synthesized in the body and is a fundamental component of various structural polymers like chitin.[2] this compound is a synthetically modified form of D-Glucosamine where the aldehyde group is converted to an oxime. This modification can alter the molecule's chemical reactivity and biological activity, making it a subject of research for potential therapeutic applications, including in the management of osteoarthritis and other inflammatory conditions.[3][4] While it is used as a biochemical reagent, detailed studies on its specific pathway interactions are not yet widely published.[5][6]

The Hexosamine Biosynthetic Pathway (HBP): The Central Hub

The primary metabolic route for D-Glucosamine is the Hexosamine Biosynthetic Pathway (HBP).[3][7] This pathway integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce the key end-product, uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc).[5][8] UDP-GlcNAc is a critical substrate for two major forms of protein glycosylation: N-linked glycosylation and O-linked N-acetylglucosamine (O-GlcNAc) modification.[7][9]

D-Glucosamine can enter the HBP by being phosphorylated by hexokinase to form glucosamine-6-phosphate (GlcN-6P), thereby bypassing the first and rate-limiting step of the de novo pathway, which is catalyzed by glutamine:fructose-6-phosphate amidotransferase (GFAT).[10][11] This direct entry can significantly increase the flux through the HBP.

Diagram of the Hexosamine Biosynthetic Pathway

HBP Glucose Glucose Fructose6P Fructose-6-P Glucose->Fructose6P GFAT GFAT Fructose6P->GFAT Glutamine Glutamine Glutamine->GFAT GlcN6P Glucosamine-6-P GFAT->GlcN6P GNA1 GNA1 GlcN6P->GNA1 Glucosamine D-Glucosamine Hexokinase Hexokinase Glucosamine->Hexokinase Hexokinase->GlcN6P AcetylCoA Acetyl-CoA AcetylCoA->GNA1 GlcNAc6P GlcNAc-6-P GNA1->GlcNAc6P AGM1 AGM1 GlcNAc6P->AGM1 GlcNAc1P GlcNAc-1-P AGM1->GlcNAc1P UAP1 UAP1/AGX1 GlcNAc1P->UAP1 UTP UTP UTP->UAP1 UDPGlcNAc UDP-GlcNAc UAP1->UDPGlcNAc Glycosylation Protein Glycosylation (N-linked and O-GlcNAc) UDPGlcNAc->Glycosylation

The Hexosamine Biosynthetic Pathway (HBP).

O-GlcNAcylation: A Key Downstream Signaling Mechanism

O-GlcNAcylation is a dynamic and reversible post-translational modification where a single N-acetylglucosamine (GlcNAc) moiety is attached to serine or threonine residues of nuclear and cytoplasmic proteins.[9] This process is catalyzed by O-GlcNAc transferase (OGT), which uses UDP-GlcNAc as the sugar donor. The removal of O-GlcNAc is mediated by O-GlcNAcase (OGA).[9]

Due to its dynamic nature, O-GlcNAcylation is often compared to phosphorylation and plays a crucial role in regulating a vast array of cellular processes, including signal transduction, transcription, and protein stability.[9][11] By increasing the intracellular pool of UDP-GlcNAc, D-Glucosamine and its derivatives can enhance protein O-GlcNAcylation, thereby influencing numerous signaling pathways.

Diagram of O-GlcNAcylation Cycling

OGlcNAcylation UDPGlcNAc UDP-GlcNAc (from HBP) OGT OGT UDPGlcNAc->OGT Protein Protein (Ser/Thr) Protein->OGT OGlcNAcProtein O-GlcNAc Modified Protein OGT->OGlcNAcProtein O-GlcNAc addition UDP UDP OGT->UDP OGA OGA OGlcNAcProtein->OGA Signaling Downstream Signaling OGlcNAcProtein->Signaling OGA->Protein O-GlcNAc removal GlcNAc GlcNAc OGA->GlcNAc

The dynamic cycle of protein O-GlcNAcylation.

Other Implicated Signaling Pathways

Recent studies have begun to elucidate the broader impact of D-Glucosamine on cellular signaling, extending beyond the HBP.

  • AMPK/mTOR Pathway: D-Glucosamine has been shown to induce circadian phase delay by promoting the degradation of the core clock protein BMAL1. This effect is mediated through the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[12] This finding suggests a role for glucosamine in modulating cellular metabolism and circadian rhythms independently of O-GlcNAcylation.[12]

  • Myoblast Proliferation and Differentiation: In skeletal muscle cells, glucosamine has been observed to inhibit myoblast proliferation and differentiation. These effects are associated with distinct signaling pathways, including the inhibition of Stat3 and S6K phosphorylation, and the induction of endoplasmic reticulum (ER) stress.

Logical Diagram of D-Glucosamine's Effect on the AMPK/mTOR Pathway

AMPK_mTOR D_Glucosamine D-Glucosamine AMPK p-AMPK D_Glucosamine->AMPK activates BMAL1_degradation BMAL1 Degradation (Proteasome) D_Glucosamine->BMAL1_degradation promotes mTOR mTOR Signaling AMPK->mTOR inhibits BMAL1 p-BMAL1 mTOR->BMAL1 phosphorylates Circadian_Phase_Delay Circadian Phase Delay BMAL1_degradation->Circadian_Phase_Delay

D-Glucosamine's influence on the AMPK/mTOR pathway and circadian rhythm.

Experimental Protocols: General Methodologies

5.1. Cell Culture and Treatment

  • Cell Lines: A variety of cell lines can be used depending on the research question, such as hepatocytes (e.g., HepG2), adipocytes (e.g., 3T3-L1), muscle cells (e.g., C2C12), or cancer cell lines.

  • Treatment: Cells are typically cultured to a desired confluency and then treated with varying concentrations of D-Glucosamine or its derivatives for specific time periods. A vehicle control (e.g., PBS or media) should always be included.

5.2. Western Blotting for Protein Expression and Post-Translational Modifications

  • Objective: To detect changes in the expression levels of key proteins in the HBP and related signaling pathways, and to assess changes in O-GlcNAcylation.

  • General Protocol:

    • Cell lysis and protein extraction.

    • Protein quantification using a standard assay (e.g., BCA assay).

    • SDS-PAGE to separate proteins by size.

    • Transfer of proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking of non-specific binding sites.

    • Incubation with primary antibodies specific to the target proteins (e.g., anti-OGT, anti-OGA, anti-O-GlcNAc (RL2 or CTD110.6), anti-AMPK, anti-phospho-AMPK, etc.).

    • Incubation with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detection using a chemiluminescent substrate and imaging.

5.3. Quantitative Real-Time PCR (qRT-PCR)

  • Objective: To measure changes in the gene expression of enzymes involved in the HBP and other target pathways.

  • General Protocol:

    • RNA extraction from treated and control cells.

    • Reverse transcription of RNA to cDNA.

    • qRT-PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or probes.

    • Analysis of gene expression levels, often normalized to a housekeeping gene.

Quantitative Data

As of the date of this document, specific quantitative data such as IC50 values, binding constants, or enzyme kinetics for this compound are not available in peer-reviewed literature. Research in this area is ongoing. For its parent compound, D-Glucosamine, the biological effects are typically observed in cell culture at concentrations ranging from low to high millimolar.

Conclusion and Future Directions

This compound represents an intriguing molecule for further investigation. Its biochemical and cellular effects are likely to be closely related to those of D-Glucosamine, primarily through the modulation of the Hexosamine Biosynthetic Pathway and subsequent O-GlcNAcylation. The presence of the oxime group may, however, confer unique properties, such as altered stability, cell permeability, or interaction with specific enzymes. Future research should focus on directly assessing the impact of this compound on the HBP, its potential as a modulator of O-GlcNAcylation, and its effects on other key signaling pathways. The generation of quantitative data will be crucial for understanding its potency and potential as a therapeutic agent.

References

A Technical Guide to the Synthesis of D-Glucosamine Oxime Hydrochloride from Chitin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of D-Glucosamine oxime hydrochloride, a valuable derivative of glucosamine (B1671600) with applications in pharmaceutical and biochemical research. The synthesis is a two-step process beginning with the abundant biopolymer chitin (B13524). The first step involves the acid hydrolysis of chitin to produce D-Glucosamine hydrochloride. The subsequent step is the conversion of D-Glucosamine hydrochloride to its corresponding oxime. This document details the experimental protocols, presents quantitative data from various methodologies, and illustrates the process workflows and chemical pathways.

Part 1: Synthesis of D-Glucosamine Hydrochloride from Chitin

The conversion of chitin, a polymer of N-acetylglucosamine, into D-Glucosamine hydrochloride is achieved through acid hydrolysis. This process simultaneously cleaves the β-(1,4)-glycosidic bonds linking the monomer units and deacetylates the N-acetyl group to an amino group, which is then protonated in the acidic medium. Concentrated hydrochloric acid is the most common reagent for this transformation.

Experimental Protocol: Acid Hydrolysis of Chitin

This protocol is a composite method based on established procedures.[1][2][3]

  • Preparation of Chitin: Raw chitin source, such as shrimp or crab shells, is first demineralized to remove calcium carbonate. The shells are ground and treated with dilute hydrochloric acid (e.g., 0.5 M or ~6 N) until effervescence ceases.[1][2][3] The demineralized material is then filtered, washed with water until neutral, and dried. For higher purity, a subsequent deproteinization step using a sodium hydroxide (B78521) solution (e.g., 1.0 M) at reflux can be performed.[3]

  • Hydrolysis: The purified and dried chitin is placed in a round-bottom flask. Concentrated hydrochloric acid (37% or 12 M) is added.[3][4] The mixture is heated, typically on a boiling water bath or at a controlled temperature between 85-100°C, for 2 to 4 hours with continuous stirring.[3][4][5] During this step, the chitin dissolves and the solution typically turns dark brown.

  • Decolorization: After hydrolysis, the solution is cooled slightly (e.g., to 60°C) and may be diluted with water. Activated charcoal (Norit or equivalent) is added to the solution, which is then stirred for 30-60 minutes at around 60°C to decolorize it.[1][2][3]

  • Filtration and Concentration: The hot solution is filtered through a filter aid (e.g., Celite) to remove the activated charcoal and any other solids. The resulting pale-yellow filtrate is then concentrated under reduced pressure at approximately 50°C until the volume is significantly reduced and crystallization begins.[1][2]

  • Crystallization and Purification: The concentrated solution is cooled, and ethanol (B145695) is added to precipitate the D-Glucosamine hydrochloride as white crystals.[3][4] The solution is allowed to stand, often refrigerated, to maximize crystal formation.

  • Isolation and Drying: The crystals are collected by filtration (e.g., using a sintered-glass filter), washed with 95% ethanol, and then dried in an oven or under vacuum at 50-60°C.[1][2][4] The final product is white, crystalline D-Glucosamine hydrochloride.

Quantitative Data for Chitin Hydrolysis

The efficiency of chitin hydrolysis is influenced by several factors, including acid concentration, temperature, reaction time, and the solid-to-liquid ratio. The table below summarizes conditions and outcomes from various reported methods.

ParameterMethod 1Method 2Method 3Method 4
Starting Material Dry Chitin (from crab shells)Chitin PowderChitinChitosan
Acid Conc. HCl (sp. gr. 1.18)12 M HClConc. HCl (37%)14.4% w/v HCl
Solid/Liquid Ratio 1:5 (g/mL)1:20 (g/mL)Not specified1:30 (g/mL)
Temperature Boiling water bath (~100°C)85°C90°C80°C
Time 2.5 hoursNot specified2 hours6 hours
Yield 60-70%58%Not specified12% (from Chitosan)
Reference [2][4][6][3][7]

Experimental Workflow: Chitin to D-Glucosamine HCl

G cluster_0 Step 1: Preparation & Hydrolysis cluster_1 Step 2: Purification cluster_2 Step 3: Isolation chitin Raw Chitin Source (e.g., Shrimp Shells) demineralization Demineralization (Dilute HCl) chitin->demineralization deproteinization Deproteinization (NaOH Solution, Reflux) demineralization->deproteinization hydrolysis Acid Hydrolysis (Conc. HCl, 85-100°C, 2-4h) deproteinization->hydrolysis Purified Chitin decolorization Decolorization (Activated Charcoal, 60°C) hydrolysis->decolorization filtration1 Filtration (Remove Charcoal) decolorization->filtration1 concentration Concentration (Vacuum, 50°C) filtration1->concentration Pale Filtrate crystallization Crystallization (Add Ethanol) concentration->crystallization filtration2 Filtration & Washing (95% Ethanol) crystallization->filtration2 drying Drying (50-60°C, Vacuum) filtration2->drying final_product D-Glucosamine HCl (White Crystals) drying->final_product G chitin Chitin (Poly-N-acetylglucosamine) glucosamine_hcl D-Glucosamine Hydrochloride chitin->glucosamine_hcl  Step 1: Acid Hydrolysis  (Conc. HCl, Heat) oxime D-Glucosamine Oxime Hydrochloride glucosamine_hcl->oxime  Step 2: Oximation  (NH₂OH·HCl, Base, Heat)

References

An In-depth Technical Guide to D-Glucosamine Oxime Hydrochloride: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glucosamine oxime hydrochloride is a derivative of D-glucosamine, an amino sugar that serves as a fundamental building block for various macromolecules, including glycoproteins and glycosaminoglycans. The introduction of an oxime functional group enhances the reactivity of the parent molecule, making this compound a valuable intermediate in organic synthesis and a compound of interest for medicinal chemistry and biochemical research. This technical guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental protocols.

Chemical Structure and Properties

This compound is the hydrochloride salt of the oxime formed from D-glucosamine. The structure combines the polyhydroxylated amino sugar backbone with a C=N-OH functional group.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyThis compoundD-Glucosamine Hydrochloride (for comparison)
CAS Number 54947-34-1[1][2]66-84-2[3]
Molecular Formula C₆H₁₄N₂O₅·HClC₆H₁₃NO₅·HCl[3]
Molecular Weight 230.65 g/mol [2]215.63 g/mol [3]
Appearance White to off-white crystalline powder[2]White crystal[4]
Melting Point Not available190-194 °C (decomposes)[5]
Solubility Soluble in water.Soluble in water (100 mg/mL), slightly soluble in methanol, insoluble in other organic solvents.[3][4]
Optical Rotation [α]20/D = -5 to -9° (c=2 in H₂O)[2]+72.5° (c=2 in H₂O, after 5 hours)[5]
pKa Not available7.58 (for the amino group of glucosamine)[6]
Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. Key spectral data are summarized in Table 2.

Table 2: Spectral Data for this compound

TechniqueData
¹H NMR Shifts observed in D₂O (399.65 MHz): δ 7.608, 4.24, 4.23, 3.843, 3.782, 3.68, 3.65 ppm. In DMSO-d₆ (399.65 MHz): δ 11.5, 7.393, 3.954, 3.871, 3.582, 3.51, 3.45, 3.293 ppm.[7]
¹³C NMR Spectral data for the E- and Z-oximes of D-glucosamine in D₂O are available in spectral databases.[8]
IR Spectroscopy Characteristic peaks for D-glucosamine hydrochloride include O-H and N-H stretching (3370-3300 cm⁻¹), NH₂ bending (1615 cm⁻¹), and secondary alcohol -OH (1094 cm⁻¹).[9]
Mass Spectrometry The protonated molecular ion [M+H]⁺ for D-glucosamine is observed at m/z 180.0875.[10] For D-glucosamine hydrochloride, a peak at m/z 180.21 [M-Cl]⁺ is observed.[11]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of aldoximes from aldehydes.

Objective: To synthesize this compound from D-glucosamine hydrochloride.

Materials:

  • D-Glucosamine hydrochloride

  • Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃) or Pyridine

  • Ethanol (B145695)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Mortar and pestle (for solid-phase reaction)

  • Filtration apparatus

Procedure:

Method A: Reaction in Solution

  • Dissolve D-glucosamine hydrochloride (1 equivalent) in a minimal amount of water in a round-bottom flask.

  • Add a solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium carbonate (1.2 equivalents) in water to the flask.

  • Attach a reflux condenser and heat the mixture with stirring at 60-80°C for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product can be isolated by crystallization, potentially after concentration of the solvent under reduced pressure.

Method B: Solid-Phase Grinding

  • In a mortar, combine D-glucosamine hydrochloride (1 equivalent), hydroxylamine hydrochloride (1 equivalent), and anhydrous sodium carbonate (1.5 equivalents).

  • Grind the mixture thoroughly with a pestle at room temperature for 5-10 minutes.

  • Let the mixture stand for a specified period (e.g., 1-2 hours), periodically grinding.

  • Add a small amount of water to the mortar and filter the solid product.

  • Wash the solid with cold ethanol and dry under vacuum.

Below is a conceptual workflow for the synthesis and purification of this compound.

G Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification start Start reactants D-Glucosamine HCl + Hydroxylamine HCl + Base (e.g., Na2CO3) start->reactants reaction Reaction (in solution or solid-phase) reactants->reaction isolation Isolation (Filtration/Crystallization) reaction->isolation washing Washing (with Ethanol) isolation->washing drying Drying (under vacuum) washing->drying end end drying->end Final Product: D-Glucosamine Oxime HCl

Caption: A generalized workflow for the synthesis and purification of this compound.

Characterization by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established methods for the analysis of glucosamine.

Objective: To determine the purity of this compound by HPLC.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Evaporative Light Scattering Detector (ELSD).

  • Primesep S or a similar mixed-mode or HILIC column.

  • Mobile Phase: Acetonitrile (B52724)/Water with a buffer (e.g., ammonium (B1175870) formate).

  • This compound sample.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

Procedure:

  • Preparation of Mobile Phase: Prepare a mobile phase of, for example, 50:50 (v/v) acetonitrile and 40 mM ammonium formate (B1220265) (pH 3.0).[12] Filter and degas the mobile phase.

  • Preparation of Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Preparation of Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: Primesep S, 4.6 x 100 mm, 5 µm.[12]

    • Flow Rate: 1.0 mL/min.[12]

    • Injection Volume: 2-10 µL.

    • Detector: ELSD (Nebulizer and evaporator temperatures at 40°C, gas flow rate 1.6 SLM) or UV detector at a low wavelength (e.g., 195 nm).[12]

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Processing: Determine the peak area of this compound and calculate the purity of the sample.

The following diagram illustrates the analytical workflow for HPLC characterization.

G HPLC Characterization Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis start Start sample Weigh Sample start->sample dissolve Dissolve in Mobile Phase sample->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect Detection (UV/ELSD) separate->detect data_analysis Data Analysis (Purity Calculation) detect->data_analysis Chromatogram

Caption: A standard workflow for the characterization of this compound by HPLC.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound have not been extensively elucidated, the biological activities of its parent compound, D-glucosamine, are well-documented. D-glucosamine has been shown to inhibit the proliferation of cancer cells by affecting key signaling molecules.[13] Notably, D-glucosamine can inhibit the activity of p70S6 Kinase (p70S6K), a crucial regulator of protein synthesis and cell growth.[13] This inhibition occurs through the dephosphorylation of p70S6K and its downstream targets, such as ribosomal protein S6 (RPS6).[13] It is important to note that this effect appears to be independent of the mTOR signaling pathway.[13]

The diagram below illustrates the putative inhibitory effect of D-glucosamine on the p70S6K signaling pathway. It is hypothesized that this compound may exhibit similar activities, though this requires experimental verification.

G Putative Signaling Pathway Inhibition by D-Glucosamine cluster_pathway p70S6K Signaling Pathway p70S6K p70S6K RPS6 RPS6 p70S6K->RPS6 eIF4B eIF-4B p70S6K->eIF4B protein_synthesis Protein Synthesis RPS6->protein_synthesis eIF4B->protein_synthesis cell_growth Cell Growth protein_synthesis->cell_growth glucosamine D-Glucosamine (and potentially its oxime derivative) glucosamine->p70S6K Inhibition

Caption: A diagram showing the inhibitory effect of D-glucosamine on the p70S6K signaling pathway.

Conclusion

This compound is a chemically interesting derivative of D-glucosamine with potential applications in various research and development areas. This guide has provided a consolidated overview of its chemical properties, structure, and adaptable experimental protocols for its synthesis and characterization. While the specific biological activities of the oxime derivative require further investigation, the known effects of the parent compound, D-glucosamine, on cellular signaling pathways provide a strong basis for future research. The information presented herein is intended to serve as a valuable resource for scientists and professionals working with this compound.

References

Early Research on D-Glucosamine Oxime Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glucosamine, an amino sugar first isolated in 1876 by Georg Ledderhose from the acid hydrolysis of chitin (B13524), has been a subject of scientific inquiry for over a century.[1] Its derivatives have been explored for various chemical and biological properties. Among these, D-Glucosamine oxime hydrochloride represents a key intermediate in the study of sugar chemistry and the synthesis of novel compounds. This technical guide delves into the early research on this compound, providing a detailed look at its synthesis, chemical properties, and the foundational experimental work.

Core Chemical Data

Early research focused on the fundamental physicochemical properties of D-Glucosamine and its derivatives. The following table summarizes key quantitative data for the parent compound, D-Glucosamine hydrochloride, which serves as the starting material for the synthesis of its oxime.

PropertyValueSource
Molecular FormulaC₆H₁₄ClNO₅Organic Syntheses, 1941
Molecular Weight215.63 g/mol Organic Syntheses, 1941
Optical Rotation [α]D²⁵·⁵+68.8° to +70.1° (c=4.75 in water)Organic Syntheses, 1941
AppearanceWhite crystalline productOrganic Syntheses, 1941
Yield from Chitin60-70% (based on 40g of dry chitin)Organic Syntheses, 1941

Experimental Protocols

Preparation of D-Glucosamine Hydrochloride from Natural Sources (Early 20th Century Method)

This protocol is based on the methods reported by early 20th-century chemists such as Irvine, McNicoll, and Hynd, and later detailed in Organic Syntheses.

a. Decalcification of Raw Material:

  • Two hundred grams of finely powdered, dried crab shells are placed in a 2-liter beaker.

  • Dilute (approximately 6 N) commercial hydrochloric acid is slowly added until effervescence ceases. The mixture is allowed to stand for 4 to 6 hours to ensure complete removal of calcium carbonate.

  • The residue is filtered, washed with water until neutral to litmus, and dried at 50–60 °C. The typical yield of crude chitin is around 70g.

b. Hydrolysis of Chitin:

  • To 40g of the dried chitin in a 500-ml beaker, 200 ml of concentrated hydrochloric acid (sp. gr. 1.18) is added.

  • The mixture is heated on a boiling water bath for 2.5 hours with continuous mechanical agitation until the solution is complete.

  • Following hydrolysis, 200 ml of water and 4g of Norit (activated carbon) are added. The solution is maintained at approximately 60°C and stirred for one hour for decolorization.

c. Isolation and Purification:

  • The solution is filtered through a filter aid.

  • The filtrate is concentrated under diminished pressure at 50°C to a volume of 10–15 ml.

  • The resulting white crystals of glucosamine (B1671600) hydrochloride are washed onto a sintered-glass filter with 95% ethanol (B145695).

  • The final white crystalline product, after washing with 95% ethanol and drying, weighs between 24–28 g.

Synthesis of this compound

a. Reaction Setup:

  • D-Glucosamine hydrochloride is dissolved in an aqueous or alcoholic solvent.

  • A solution of hydroxylamine (B1172632) hydrochloride, neutralized with a suitable base (such as sodium carbonate or sodium hydroxide) to generate free hydroxylamine, is prepared separately.

  • The hydroxylamine solution is then added to the D-Glucosamine hydrochloride solution.

b. Reaction Conditions:

  • The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation reaction between the carbonyl group of the open-chain form of D-Glucosamine and hydroxylamine.

  • The progress of the reaction would have been monitored by changes in optical rotation or by the crystallization of the product.

c. Isolation of the Product:

  • Upon completion of the reaction, the this compound is isolated by crystallization, often induced by the addition of a less polar solvent like ethanol or by cooling the reaction mixture.

  • The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried.

Chemical Structure and Properties

D-Glucosamine in solution exists in equilibrium between its cyclic hemiacetal forms (α- and β-pyranose) and a small amount of the open-chain aldehyde form. It is this open-chain form that reacts with hydroxylamine to form the oxime.

The structure of this compound is characterized by the presence of the oxime functional group (-CH=NOH) at the C1 position. Early studies on other sugar oximes, such as D-glucose oxime, revealed that they can exist as a mixture of syn and anti isomers and can also cyclize. It was established that D-glucose oxime exists in the cyclic β-pyranose form in its solid state.

Logical Relationships and Experimental Workflow

The synthesis of this compound follows a logical progression from the isolation of the starting material to the final derivatization.

experimental_workflow raw_material Crab Shells (Chitin) decalcification Decalcification (HCl treatment) raw_material->decalcification hydrolysis Hydrolysis (Conc. HCl, heat) decalcification->hydrolysis glucosamine_hcl D-Glucosamine Hydrochloride hydrolysis->glucosamine_hcl oxime_formation Oximation (Hydroxylamine) glucosamine_hcl->oxime_formation product D-Glucosamine Oxime Hydrochloride oxime_formation->product

Caption: Workflow for the synthesis of this compound.

The reaction pathway for the formation of the oxime from the open-chain form of D-Glucosamine is a classic condensation reaction.

reaction_pathway reactant1 D-Glucosamine (Open-chain form) product D-Glucosamine Oxime reactant1->product reactant2 + Hydroxylamine (NH2OH) h2o - H2O

Caption: Condensation reaction for the formation of D-Glucosamine oxime.

Conclusion

The early research on this compound laid the groundwork for the study of amino sugar derivatives. The methods developed for the isolation of D-Glucosamine hydrochloride from natural sources and the subsequent synthesis of its oxime were significant achievements in carbohydrate chemistry. While detailed biological studies on this specific compound from that era are scarce in the available literature, the chemical knowledge gained from its synthesis and characterization was instrumental for later developments in medicinal chemistry and glycobiology. This guide provides a concise overview of this foundational work for contemporary researchers in the field.

References

D-Glucosamine Derivatives as Precursors in Glycosaminoglycan Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycosaminoglycans (GAGs) are essential biopolymers with diverse physiological roles, and their synthesis is a key area of research in fields ranging from regenerative medicine to oncology. D-glucosamine and its derivatives are fundamental precursors in the biosynthesis of GAGs, serving as the foundation for the repeating disaccharide units that constitute these complex polysaccharides. This technical guide provides an in-depth overview of the role of D-glucosamine derivatives, particularly D-glucosamine hydrochloride, as precursors in GAG synthesis. While the focus remains on commonly studied and utilized glucosamine (B1671600) compounds due to a notable lack of specific research on D-glucosamine oxime hydrochloride in this context, this document furnishes researchers with the foundational knowledge, experimental protocols, and an understanding of the signaling pathways governing glucosamine-mediated GAG production.

Introduction to Glycosaminoglycans (GAGs)

Glycosaminoglycans are long, unbranched polysaccharides consisting of repeating disaccharide units. These units are typically composed of an amino sugar (either N-acetylglucosamine or N-acetylgalactosamine) and a uronic acid (such as glucuronic acid or iduronic acid). The major classes of GAGs include:

  • Hyaluronic Acid: A non-sulfated GAG found in the extracellular matrix of connective, epithelial, and neural tissues.

  • Chondroitin (B13769445) Sulfate (B86663) and Dermatan Sulfate: Sulfated GAGs that are important structural components of cartilage.

  • Heparan Sulfate and Heparin: Highly sulfated GAGs involved in a variety of biological processes, including cell signaling and anticoagulation.

  • Keratan Sulfate: A sulfated GAG found in cartilage, bone, and the cornea.

The biosynthesis of these complex molecules is a multi-step enzymatic process that occurs in the Golgi apparatus of the cell.

The Hexosamine Biosynthetic Pathway: The Gateway for GAG Synthesis

The entry point for glucosamine into GAG synthesis is the Hexosamine Biosynthetic Pathway (HBP). This pathway converts glucose to uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a critical activated sugar nucleotide that serves as the donor of GlcNAc residues for the growing GAG chain. Exogenously supplied D-glucosamine can also enter this pathway after being phosphorylated to glucosamine-6-phosphate.

Caption: The Hexosamine Biosynthetic Pathway (HBP) illustrating the entry of glucose and D-glucosamine.

HBP Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P GlcN6P Glucosamine-6-Phosphate F6P->GlcN6P GFAT GlcNAc6P N-Acetylglucosamine-6-Phosphate GlcN6P->GlcNAc6P GNA1 GlcNAc1P N-Acetylglucosamine-1-Phosphate GlcNAc6P->GlcNAc1P AGM1 UDPGlcNAc UDP-N-Acetylglucosamine GlcNAc1P->UDPGlcNAc UAP1/AGX1 GAGs Glycosaminoglycans UDPGlcNAc->GAGs Glycosyltransferases DGlucosamine D-Glucosamine DGlucosamine->GlcN6P Hexokinase

D-Glucosamine and its Derivatives as Precursors

D-glucosamine is a naturally occurring amino sugar and a fundamental building block for GAGs.[1] In supplementation and research, it is commonly available as D-glucosamine hydrochloride and D-glucosamine sulfate. These salts are used to improve the stability of the glucosamine molecule.

While this compound is available as a biochemical reagent, a thorough review of the scientific literature reveals a lack of studies specifically investigating its role or efficacy as a direct precursor for GAG synthesis.[2][3] Therefore, the quantitative data and experimental protocols provided in this guide are based on studies using D-glucosamine and its more common hydrochloride and sulfate salts. It is plausible that the oxime derivative would first be metabolized to D-glucosamine to enter the HBP, but this has not been experimentally verified in the context of GAG synthesis.

Quantitative Data on GAG Synthesis with Glucosamine Derivatives

Several studies have demonstrated the ability of exogenous glucosamine to increase GAG synthesis in various cell types. The following table summarizes representative quantitative findings.

Cell TypeGlucosamine DerivativeConcentrationObserved Effect on GAG SynthesisReference
Human Osteoarthritic SynoviumGlucosamine Hydrochloride0.5 mM~2-fold increase in hyaluronic acid production[4][5]
Human Osteoarthritic SynoviumGlucosamine Hydrochloride5 mM~4-fold increase in hyaluronic acid production[4][5]
Wound and Normal Skin FibroblastsD-[6-³H] glucosamineNot specified28% average increase in total glycosaminoglycan synthesis[6]
Bovine ChondrocytesGlucosamine Hydrochloride1 mMReduced proteoglycan synthesis compared to growth factor control[7]
Vascular Smooth Muscle CellsGlucosamineNot specifiedInhibition of proteoglycan synthesis due to ATP depletion[8]

It is important to note that the effects of glucosamine on GAG synthesis can be dose-dependent and cell-type specific. High concentrations of glucosamine have been shown to inhibit proteoglycan synthesis in some cell types, potentially due to the depletion of cellular ATP.[8]

Experimental Protocols

In Vitro Glycosaminoglycan Synthesis using Glucosamine Precursors in Fibroblast Cell Culture

This protocol provides a general framework for stimulating and measuring GAG synthesis in cultured fibroblasts using a glucosamine precursor.

Materials:

  • Human dermal fibroblasts

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • D-glucosamine hydrochloride (or other derivative)

  • D-[6-³H]glucosamine (for radiolabeling)

  • Phosphate (B84403) Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • Cetylpyridinium chloride (CPC) solution

  • Hyaluronidase (B3051955) solution

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Cell Culture: Culture human dermal fibroblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Seed fibroblasts into 24-well plates at a density of 5 x 10⁴ cells per well and allow them to adhere and grow to confluence.

  • Stimulation: Once confluent, replace the growth medium with DMEM containing 1% FBS and the desired concentration of D-glucosamine hydrochloride (e.g., 0.5 mM or 5 mM). A control group without added glucosamine should be included.

  • Radiolabeling: To each well, add D-[6-³H]glucosamine to a final concentration of 1-5 µCi/mL.[6]

  • Incubation: Incubate the cells for 24-48 hours to allow for the incorporation of the radiolabeled precursor into newly synthesized GAGs.

  • Harvesting:

    • Medium: Collect the culture medium from each well.

    • Cell Layer: Wash the cell layer with PBS, then lyse the cells with a suitable lysis buffer.

  • GAG Precipitation:

    • To an aliquot of the collected medium and cell lysate, add CPC solution to precipitate the GAGs.

    • Incubate at room temperature for 1 hour.

    • Centrifuge to pellet the GAG-CPC complex.

    • Wash the pellet with a salt solution to remove unincorporated radiolabel.

  • Quantification of Total GAGs:

    • Resuspend the GAG pellet in water.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter. This represents the total newly synthesized GAGs.

  • Quantification of Hyaluronic Acid and Sulfated GAGs:

    • To a separate aliquot of the precipitated GAGs, add hyaluronidase solution and incubate to specifically digest hyaluronic acid.[6]

    • Re-precipitate the remaining sulfated GAGs with CPC.

    • Measure the radioactivity in the supernatant (hyaluronic acid fragments) and the pellet (sulfated GAGs) separately.

Caption: General workflow for in vitro GAG synthesis and quantification.

GAG_Synthesis_Workflow A Culture Fibroblasts to Confluence B Add Glucosamine Precursor & [³H]Glucosamine A->B C Incubate (24-48h) B->C D Harvest Medium and Cell Lysate C->D E Precipitate GAGs with CPC D->E F Quantify Total GAGs (Scintillation Counting) E->F G Hyaluronidase Digestion E->G H Separate HA and Sulfated GAGs G->H I Quantify HA and Sulfated GAGs H->I

Quantification of GAGs by HPLC

For a more detailed analysis of the types and quantities of GAGs produced, High-Performance Liquid Chromatography (HPLC) is the method of choice. This protocol outlines the general steps for analyzing GAGs from a cell culture experiment.

Materials:

  • GAG samples from cell culture (as prepared in 5.1, without radiolabeling)

  • Chondroitinase ABC, Heparinase I, II, and III

  • Enzyme digestion buffers

  • HPLC system with a suitable anion-exchange column (e.g., SAX-HPLC)

  • UV detector

  • Mobile phase buffers (e.g., sodium phosphate gradient)

  • Disaccharide standards for different GAGs

Procedure:

  • GAG Isolation: Isolate total GAGs from the cell culture medium and cell lysate using methods such as CPC precipitation or anion-exchange chromatography.

  • Enzymatic Digestion:

    • Divide the GAG sample into aliquots.

    • Digest one aliquot with Chondroitinase ABC to break down chondroitin and dermatan sulfate into unsaturated disaccharides.

    • Digest another aliquot with a cocktail of Heparinases I, II, and III to depolymerize heparan sulfate and heparin.

  • HPLC Analysis:

    • Inject the digested samples onto the HPLC system.

    • Separate the resulting disaccharides using a salt gradient on an anion-exchange column.

    • Detect the unsaturated disaccharides by their UV absorbance at 232 nm.

  • Quantification:

    • Run disaccharide standards to create a calibration curve.

    • Identify and quantify the disaccharides in the samples by comparing their retention times and peak areas to the standards.

Signaling Pathways in Glucosamine-Mediated GAG Synthesis

The regulation of GAG synthesis is complex and involves multiple signaling pathways that can be influenced by growth factors, cytokines, and the availability of precursors like glucosamine. The activation of the Hexosamine Biosynthetic Pathway itself is a key regulatory point. Recent research suggests that glucosamine-mediated activation of the HBP can promote angiogenesis through the activation of Activating Transcription Factor 4 (ATF4).[9][10]

Caption: Simplified signaling cascade for growth factor-stimulated GAG synthesis.

GAG_Signaling cluster_0 Nucleus GF Growth Factor (e.g., TGF-β) Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt TranscriptionFactors Transcription Factors (e.g., ATF4) Akt->TranscriptionFactors GeneExpression Increased Expression of GAG Synthesis Enzymes TranscriptionFactors->GeneExpression Nucleus Nucleus GAGs Increased GAG Synthesis GeneExpression->GAGs Glucosamine Glucosamine -> HBP Glucosamine->GAGs Provides Substrate

References

A Technical Guide to the Natural Precursors of D-Glucosamine Oxime Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources and biosynthetic pathways of D-glucosamine, the primary precursor to D-glucosamine oxime hydrochloride. It details the extraction and chemical synthesis methodologies, presenting quantitative data and experimental protocols for the production of D-glucosamine hydrochloride and its subsequent conversion to this compound.

Introduction to D-Glucosamine and its Oxime Derivative

D-glucosamine is a naturally occurring amino sugar and a fundamental component of various biological macromolecules, including glycoproteins, glycolipids, and glycosaminoglycans.[1] It plays a crucial role in the structural integrity of tissues such as cartilage. Its derivative, this compound, is a compound of interest in pharmaceutical and biochemical research, with potential applications in the development of therapeutic agents.[2][3] This guide focuses on the foundational aspect of obtaining this molecule: its precursors derived from natural sources.

Natural Sources and Biosynthesis of D-Glucosamine Precursors

The primary industrial precursor to D-glucosamine and its salts is chitin (B13524) , the second most abundant biopolymer in nature after cellulose. D-glucosamine is also synthesized de novo in most organisms through the Hexosamine Biosynthesis Pathway (HBP) .

Chitin: A Primary Natural Resource

Chitin is a long-chain polymer of N-acetyl-D-glucosamine. Its most commercially exploited sources are the exoskeletons of crustaceans.

Natural SourceTypical Chitin Content (% of dry weight)Geographic Availability
Crab Shells15-40%Worldwide coastal regions
Shrimp Shells13-42%Worldwide coastal regions
Lobster Shells15-30%Worldwide coastal regions
Fungal Mycelia (Aspergillus niger)~20%Global (industrial fermentation)
The Hexosamine Biosynthesis Pathway (HBP)

The HBP is the natural route to D-glucosamine-6-phosphate, a key metabolic intermediate. This pathway utilizes glucose and glutamine as primary substrates.

Below is a diagram illustrating the key steps in the de novo synthesis of UDP-N-acetylglucosamine, the end-product of the HBP, from which D-glucosamine can be derived.

Caption: The Hexosamine Biosynthesis Pathway.

Experimental Protocols

This section provides detailed methodologies for the extraction of the precursor D-glucosamine hydrochloride from chitin and its subsequent conversion to this compound.

Production of D-Glucosamine Hydrochloride from Chitin

The industrial production of D-glucosamine hydrochloride is primarily achieved through the acid hydrolysis of chitin. This process involves two key reactions: the cleavage of the β-(1→4)-glycosidic bonds and the deacetylation of the N-acetyl groups.

Chitin_Hydrolysis Chitin Chitin (Poly-N-acetylglucosamine) HCl_Heat1 Conc. HCl, Heat Chitin->HCl_Heat1 GlcNAc N-acetyl-D-glucosamine HCl_Heat2 Conc. HCl, Heat GlcNAc->HCl_Heat2 GlcN_HCl D-Glucosamine Hydrochloride HCl_Heat1->GlcNAc Depolymerization HCl_Heat2->GlcN_HCl Deacetylation

Caption: Acid Hydrolysis of Chitin.

Protocol: Acid Hydrolysis of Crustacean Shells

This protocol is adapted from established organic synthesis procedures.[4][5]

1. Materials and Equipment:

  • Cleaned and dried crab or shrimp shells, ground to a fine powder (~20 mesh)

  • Concentrated hydrochloric acid (HCl, ~37%)

  • 6 N Hydrochloric acid

  • Activated charcoal (Norit)

  • 95% Ethanol (B145695)

  • Deionized water

  • Large beaker (2 L)

  • Heating mantle or water bath with mechanical stirrer

  • Filtration apparatus (Buchner funnel, filter paper, filter aid like Celite)

  • Rotary evaporator

  • Sintered glass filter

2. Procedure:

  • Demineralization: Place 200 g of ground crustacean shells in a 2 L beaker. Slowly add 6 N HCl until effervescence ceases, indicating the complete removal of calcium carbonate. Allow the mixture to stand for 4-6 hours. Filter the residue, wash with water until the filtrate is neutral, and dry the resulting chitin in an oven at 50-60°C. The expected yield of crude chitin is 40-70 g.

  • Hydrolysis and Deacetylation: To 40 g of the dried chitin in a 500 mL beaker, add 200 mL of concentrated HCl. Heat the mixture on a boiling water bath for 2.5 hours with continuous mechanical stirring until the solution is complete.

  • Decolorization: Cool the solution slightly and add 200 mL of water and 4 g of activated charcoal. Heat the mixture to approximately 60°C and stir for 1 hour.

  • Filtration: Filter the hot solution through a filter aid to remove the charcoal and any insoluble impurities. The filtrate should be a pale straw color. If necessary, the decolorization step can be repeated.

  • Crystallization: Concentrate the filtrate under reduced pressure at 50°C using a rotary evaporator until the volume is reduced to 10-15 mL. White crystals of D-glucosamine hydrochloride will precipitate.

  • Purification: Wash the crystals onto a sintered glass filter with 95% ethanol. Continue washing with 95% ethanol to remove residual acid and impurities. Dry the product. The expected yield is 24-28 g.

Quantitative Data from Hydrolysis:

ParameterValue/ConditionReference
Starting MaterialChitin from crab shells[4]
AcidConcentrated HCl[4][5]
Acid to Chitin Ratio (v/w)5:1[4]
TemperatureBoiling water bath (~100°C)[4]
Reaction Time2.5 hours[4]
Yield60-70% (based on chitin weight)[4]
Synthesis of this compound

The synthesis of this compound involves the reaction of the aldehyde group (in equilibrium with the hemiacetal) of D-glucosamine with hydroxylamine (B1172632) hydrochloride.

Protocol: Oximation of D-Glucosamine Hydrochloride

This is a general protocol adapted from standard procedures for the synthesis of aldoximes.[6][7][8][9]

1. Materials and Equipment:

  • D-glucosamine hydrochloride

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃), anhydrous

  • Methanol or Ethanol

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Mortar and pestle (for solvent-free method)

  • Filtration apparatus

2. Procedure (Aqueous/Alcoholic Medium):

  • Reaction Setup: In a round-bottom flask, dissolve D-glucosamine hydrochloride (1 equivalent) in a minimal amount of water or a water/methanol mixture.

  • Addition of Reagents: Add hydroxylamine hydrochloride (1.2 equivalents) and sodium carbonate (1.5 equivalents) to the solution. The sodium carbonate acts as a base to neutralize the HCl and liberate free hydroxylamine.

  • Reaction: Stir the mixture at room temperature or gently heat to reflux (e.g., 60-80°C) for a duration of 1 to 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture. If a precipitate forms, it can be collected by filtration. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

3. Procedure (Solvent-Free Grinding Method):

  • Mixing: In a mortar, combine D-glucosamine hydrochloride (1 equivalent), hydroxylamine hydrochloride (1.2 equivalents), and anhydrous sodium carbonate (1.5 equivalents).

  • Grinding: Thoroughly grind the mixture with a pestle for 5-15 minutes at room temperature. The reaction often proceeds to completion rapidly under these conditions.

  • Extraction and Purification: Add a suitable solvent like ethyl acetate (B1210297) to the ground mixture and filter to remove inorganic salts. The filtrate can then be concentrated and the product purified by recrystallization.

Physicochemical Properties of this compound:

PropertyValueReference
Molecular FormulaC₆H₁₅ClN₂O₅[10]
Molecular Weight228.63 g/mol [10]
AppearanceWhite to off-white crystalline powder[2]
Purity (HPLC)≥ 98%[2]
Optical Rotation [α]20/D-5 to -9° (c=2 in H₂O)[2]
CAS Number54947-34-1[2][10]

Conclusion

The primary natural precursor for the synthesis of this compound is D-glucosamine, which is most economically produced by the acid hydrolysis of chitin from crustacean waste. The biosynthetic precursor in living organisms is D-glucosamine-6-phosphate, formed via the hexosamine biosynthesis pathway. The provided experimental protocols offer a foundation for the laboratory-scale production of D-glucosamine hydrochloride and its subsequent conversion to the target oxime derivative, a compound with significant potential in various research and development sectors.

References

A Technical Guide to the Chemoenzymatic Synthesis of D-Glucosamine Oxime Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a feasible chemoenzymatic pathway for the synthesis of D-Glucosamine oxime hydrochloride. While a direct enzymatic catalysis for the oximation of D-glucosamine is not prominently described in current literature, this document outlines a robust two-stage process. The first stage involves the well-established chemical synthesis of the oxime from D-glucosamine. The second, conceptual stage explores the potential for subsequent enzymatic modifications, a critical area for the development of novel glycoconjugates and therapeutics. This guide offers detailed experimental protocols, data presentation, and workflow visualizations to support research and development in this promising field.

Introduction

This compound is a derivative of D-glucosamine, a naturally occurring amino sugar. The introduction of an oxime functional group enhances its chemical reactivity, making it a valuable intermediate for the synthesis of diverse molecular scaffolds and for conjugation to other molecules.[1][2] While the formation of oximes from reducing sugars and hydroxylamine (B1172632) is a standard chemical procedure, the integration of enzymatic steps can offer superior selectivity and efficiency in subsequent modifications, aligning with the principles of green chemistry.[3][4] This guide details a practical chemoenzymatic approach, starting with the chemical synthesis of the target compound and followed by a discussion of potential enzymatic downstream processing.

Chemoenzymatic Synthesis Pathway Overview

The proposed pathway consists of two main stages:

  • Chemical Oximation: The synthesis of D-Glucosamine oxime from D-Glucosamine hydrochloride and hydroxylamine hydrochloride. This reaction is typically performed under mild aqueous conditions.

  • Enzymatic Modification (Conceptual): The use of enzymes, such as glycosyltransferases, to further modify the synthesized D-Glucosamine oxime. This concept is based on existing research demonstrating that sugar oximes can act as substrates for such enzymes.[3]

Chemoenzymatic_Pathway cluster_chemical Stage 1: Chemical Synthesis cluster_enzymatic Stage 2: Enzymatic Modification (Conceptual) D_Glucosamine D-Glucosamine D_Glucosamine_Oxime D-Glucosamine Oxime Hydrochloride D_Glucosamine->D_Glucosamine_Oxime Oximation Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->D_Glucosamine_Oxime Modified_Oxime Modified Glucosamine Oxime Conjugate D_Glucosamine_Oxime->Modified_Oxime Enzymatic Glycosylation UDP_Gal UDP-Galactose UDP_Gal->Modified_Oxime Enzyme Glycosyltransferase Enzyme->Modified_Oxime

Fig. 1: Proposed chemoenzymatic pathway for this compound.

Experimental Protocols

This protocol is adapted from general procedures for the synthesis of sugar oximes.[4][5]

Materials:

  • D-Glucosamine hydrochloride

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium Carbonate (Na₂CO₃), anhydrous

  • Deionized water

  • Ethanol (B145695)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • pH meter or pH paper

  • Rotary evaporator

Procedure:

  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve D-Glucosamine hydrochloride (e.g., 10 mmol) in 100 mL of deionized water.

  • Addition of Hydroxylamine: To this solution, add hydroxylamine hydrochloride (e.g., 12 mmol). Stir the mixture at room temperature until all solids are dissolved.

  • pH Adjustment: Slowly add anhydrous sodium carbonate in small portions until the pH of the solution is raised to approximately 8-9. This neutralizes the hydrochloride and facilitates the reaction.[6]

  • Reaction: Allow the reaction to proceed at room temperature with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Once the reaction is complete, concentrate the solution using a rotary evaporator under reduced pressure.

    • To the resulting syrup, add 150 mL of ethanol to precipitate the product.

    • Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration.

    • Wash the collected solid with cold ethanol and then with diethyl ether.

  • Drying: Dry the final product, this compound, under vacuum to a constant weight.

Experimental_Workflow_Chemical A Dissolve D-Glucosamine HCl and NH₂OH·HCl in Water B Adjust pH to 8-9 with Na₂CO₃ A->B C Stir at Room Temperature (4-6 hours) B->C D Monitor by TLC C->D E Concentrate via Rotary Evaporation C->E Upon Completion F Precipitate with Ethanol E->F G Filter and Wash Solid F->G H Dry Under Vacuum G->H

Fig. 2: Workflow for the chemical synthesis of this compound.

This conceptual protocol is based on the enzymatic galactosylation of N-acetylglucosamine (GlcNAc) oximes.[3]

Materials:

  • This compound (synthesized in Stage 1)

  • β(1,4)-Galactosyltransferase (β4GalT1)

  • Uridine diphosphate (B83284) galactose (UDP-Gal)

  • MES buffer (pH ~7.0)

  • Bovine Serum Albumin (BSA)

  • MnCl₂

  • HPLC system for analysis

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • D-Glucosamine oxime (e.g., 5 mM)

    • UDP-Gal (e.g., 7.5 mM)

    • MES buffer (50 mM, pH 7.0)

    • BSA (0.5 mg/mL)

    • MnCl₂ (10 mM)

  • Enzyme Addition: Initiate the reaction by adding β4GalT1 to the mixture.

  • Incubation: Incubate the reaction at 37°C. Extended reaction times (e.g., 24-144 hours) may be necessary, as observed with similar substrates.[3]

  • Analysis: Monitor the formation of the galactosylated product by HPLC. Compare the retention times with starting materials.

  • Purification: The product can be purified using preparative HPLC or other suitable chromatographic techniques.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the chemoenzymatic synthesis.

Table 1: Chemical Synthesis Parameters and Yields

ParameterValueReference
Starting MaterialD-Glucosamine HCl-
ReagentHydroxylamine HCl[6]
BaseSodium Carbonate[6]
SolventWater[5]
Reaction Time4-6 hours-
TemperatureRoom Temperature[5]
Typical Yield> 90%[6]

Table 2: Conceptual Enzymatic Reaction Parameters

ParameterConditionRationale / Reference
Enzymeβ(1,4)-GalactosyltransferaseKnown to act on sugar oximes[3]
Substrate 1D-Glucosamine OximeTarget for modification
Substrate 2UDP-GalactoseGalactose donor
BufferMES, pH 7.0Optimal for many glycosyltransferases[3]
CofactorMnCl₂Required by many glycosyltransferases
Temperature37°CStandard for enzymatic reactions
Expected Conversion15-60%Based on GlcNAc oxime conversion[3]

Conclusion

The synthesis of this compound is readily achievable through established chemical methods. This guide provides a detailed protocol for its preparation, setting the stage for further innovative research in glycochemistry. The true potential for drug development professionals and scientists lies in the subsequent enzymatic modification of this versatile intermediate. As demonstrated by analogous reactions, sugar oximes are viable substrates for enzymes like glycosyltransferases, opening up pathways to novel glycoconjugates with potentially enhanced therapeutic properties. The presented chemoenzymatic approach offers a powerful strategy for creating complex and valuable carbohydrate-based molecules. Further research should focus on exploring a wider range of enzymes and optimizing reaction conditions for the enzymatic modification of D-Glucosamine oxime.

References

Investigating the Anti-Inflammatory Properties of D-Glucosamine Oxime Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature with specific data on the anti-inflammatory properties of D-Glucosamine oxime hydrochloride is currently limited. This guide synthesizes information from studies on the parent compound, D-Glucosamine, and its common derivatives, such as D-Glucosamine hydrochloride, to provide a comprehensive overview of the potential mechanisms and experimental frameworks for investigation. The findings presented herein are extrapolated from research on these closely related molecules and should be considered as a foundation for future targeted studies on this compound.

Introduction

D-Glucosamine is a naturally occurring amino sugar and a fundamental component of glycosaminoglycans, which are essential for the structure and function of cartilage and other connective tissues. While widely recognized for its use in managing osteoarthritis, emerging evidence highlights the potent anti-inflammatory properties of glucosamine (B1671600) and its derivatives. These compounds have been shown to modulate key inflammatory pathways, thereby reducing the expression and production of pro-inflammatory mediators. This compound, as a derivative, is posited to share or potentially enhance these anti-inflammatory effects due to its unique oxime functional group, which may alter its reactivity and biological activity.

This technical guide provides an in-depth exploration of the anti-inflammatory mechanisms of glucosamine compounds, detailed experimental protocols for their investigation, and a summary of relevant quantitative data. The information is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this compound and related molecules in inflammatory diseases.

Mechanism of Action: Inhibition of Key Inflammatory Signaling Pathways

The anti-inflammatory effects of glucosamine are primarily attributed to its ability to suppress the activation of critical signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In an unstimulated state, NF-κB dimers (most commonly p50/p65) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as Interleukin-1β (IL-1β) or Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus, bind to specific DNA sequences, and initiate the transcription of target genes.

Glucosamine has been demonstrated to interfere with this pathway at several points. Studies have shown that glucosamine can prevent the degradation of IκBα, thereby sequestering the NF-κB complex in the cytoplasm and inhibiting the nuclear translocation of its p50 and p65 subunits.[1][2] This ultimately leads to a downregulation of NF-κB-mediated gene expression.

NF_kB_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activates IkBa IkBa IKK Complex->IkBa IkBa_p P-IkBα IkBa->IkBa_p Phosphorylation NF-kB NF-κB (p50/p65) NF-kB->IkBa Bound to NF-kB_translocation NF-κB NF-kB->NF-kB_translocation Translocation Proteasome Proteasome IkBa_p->Proteasome Degradation Glucosamine D-Glucosamine Oxime Hydrochloride Glucosamine->IkBa_p Inhibits DNA DNA NF-kB_translocation->DNA Binds to Pro-inflammatory Genes Pro-inflammatory Gene Transcription DNA->Pro-inflammatory Genes Induces

Figure 1. Inhibition of the NF-κB Signaling Pathway.
Inhibition of the p38 MAPK Signaling Pathway

The p38 MAPK pathway is another crucial signaling cascade involved in the cellular response to inflammatory stimuli. Activation of this pathway leads to the phosphorylation and activation of various downstream targets, including transcription factors that regulate the expression of pro-inflammatory cytokines like TNF-α and IL-6.

Glucosamine has been shown to suppress the phosphorylation of p38 MAPK in various cell types, including neutrophils and macrophages.[3] By inhibiting the activation of p38 MAPK, glucosamine can effectively reduce the production of key inflammatory mediators.

p38_MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli Upstream_Kinases Upstream Kinases (MKK3/6) Inflammatory_Stimuli->Upstream_Kinases Activate p38_MAPK p38 MAPK Upstream_Kinases->p38_MAPK Phosphorylate p_p38_MAPK Phospho-p38 MAPK (Active) Transcription_Factors Transcription Factors (e.g., ATF-2) p_p38_MAPK->Transcription_Factors Activate Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription_Factors->Pro_inflammatory_Cytokines Induce Expression Glucosamine D-Glucosamine Oxime Hydrochloride Glucosamine->p38_MAPK Inhibits Phosphorylation

Figure 2. Inhibition of the p38 MAPK Signaling Pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of glucosamine and its derivatives on various inflammatory markers, as reported in the scientific literature.

Table 1: In Vitro Effects of Glucosamine on Inflammatory Mediator Production

Cell TypeStimulusGlucosamine CompoundConcentrationEffectReference
Rat Annulus CellsIL-1α (10 ng/mL)Glucosamine HCl4.5 mg/mLComplete inhibition of IL-6 and TNF-α[4]
Rat Nucleus CellsIL-1α (10 ng/mL)Glucosamine HCl4.5 mg/mL89% reduction in IL-6, 91% reduction in PGE₂, 90% reduction in NO[4]
Human NeutrophilsfMLPGlucosamine0.01-1 mMDose-dependent suppression of superoxide (B77818) anion generation[3]
RAW 264.7 MacrophagesLPSGlucosamine HClNot specifiedDecreased iNOS and COX-2 protein and mRNA expression[5]
HaCaT CellsNoneGlucosamine1-10 mMDose-dependent decrease in IL-6, IL-8, TNF-α, and IL-1β expression[6][7]
Human ChondrocytesIL-1β/OSMGlucosamineNot specified4-fold amelioration of IL-1β induced IL-1β expression[2]

Table 2: Clinical Effects of Glucosamine on Inflammatory Markers

Study PopulationInterventionDurationEffect on C-Reactive Protein (CRP)Reference
Healthy, overweight adults1500 mg/day Glucosamine HCl + 1200 mg/day Chondroitin Sulfate28 days23% lower serum CRP compared to placebo[8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the anti-inflammatory properties of this compound.

In Vitro Anti-inflammatory Assay using RAW 264.7 Macrophages

This protocol describes the assessment of the anti-inflammatory effects of a test compound on lipopolysaccharide (LPS)-stimulated murine macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent for Nitric Oxide (NO) measurement

  • ELISA kits for TNF-α and IL-6

  • MTT assay kit for cell viability

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.

  • Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control group) and incubate for 24 hours.

  • Nitric Oxide Assay: Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent in a new 96-well plate. Measure the absorbance at 540 nm to determine the NO concentration.

  • Cytokine Measurement (ELISA): Use the collected supernatant to quantify the levels of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.

  • Cell Viability (MTT Assay): Assess the cytotoxicity of the test compound by performing an MTT assay on the remaining cells in the plate.

Western Blot Analysis of p38 MAPK Phosphorylation in Neutrophils

This protocol details the procedure for detecting the phosphorylation status of p38 MAPK in human neutrophils treated with a test compound.

Materials:

  • Isolated human peripheral blood neutrophils

  • RPMI 1640 medium

  • fMLP (N-formyl-methionyl-leucyl-phenylalanine)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-p38 MAPK, anti-total-p38 MAPK, anti-β-actin

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation.

  • Treatment: Resuspend neutrophils in RPMI 1640 medium and pre-treat with this compound for 1 hour.

  • Stimulation: Stimulate the cells with fMLP (e.g., 1 µM) for a short period (e.g., 5-15 minutes).

  • Cell Lysis: Pellet the cells by centrifugation and lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with the primary antibody against phospho-p38 MAPK overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an ECL reagent and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total p38 MAPK and a loading control (e.g., β-actin) to normalize the data.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for investigating the anti-inflammatory properties of a test compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Future Work) Cell_Culture Cell Culture (e.g., RAW 264.7, Neutrophils) Compound_Treatment Treatment with D-Glucosamine Oxime HCl Cell_Culture->Compound_Treatment Inflammatory_Stimulation Inflammatory Stimulation (e.g., LPS, fMLP) Compound_Treatment->Inflammatory_Stimulation Data_Collection Data Collection Inflammatory_Stimulation->Data_Collection NO_Assay Nitric Oxide Assay Data_Collection->NO_Assay Cytokine_ELISA Cytokine ELISA (TNF-α, IL-6) Data_Collection->Cytokine_ELISA Western_Blot Western Blot (p-p38, NF-κB) Data_Collection->Western_Blot Cell_Viability Cell Viability Assay Data_Collection->Cell_Viability Data_Analysis Data Analysis & Interpretation Data_Collection->Data_Analysis Animal_Model Animal Model of Inflammation (e.g., LPS-induced sepsis) Compound_Administration Compound Administration Animal_Model->Compound_Administration Sample_Collection Sample Collection (Blood, Tissues) Compound_Administration->Sample_Collection Analysis Analysis of Inflammatory Markers Sample_Collection->Analysis Analysis->Data_Analysis Conclusion Conclusion & Future Directions Data_Analysis->Conclusion

Figure 3. General Experimental Workflow.

Conclusion and Future Directions

The available evidence strongly suggests that glucosamine and its derivatives possess significant anti-inflammatory properties, primarily through the inhibition of the NF-κB and p38 MAPK signaling pathways. These compounds have been shown to effectively reduce the production of key pro-inflammatory mediators in both in vitro and in vivo models.

While direct experimental data for this compound is lacking, its structural similarity to well-studied glucosamine compounds makes it a promising candidate for anti-inflammatory drug development. Future research should focus on:

  • Directly investigating the anti-inflammatory effects of this compound using the in vitro models described in this guide.

  • Determining the IC₅₀ values for the inhibition of key inflammatory enzymes and mediators.

  • Elucidating the precise molecular interactions of this compound with components of the NF-κB and p38 MAPK pathways.

  • Evaluating its efficacy and safety in pre-clinical animal models of inflammatory diseases.

By undertaking these studies, the scientific community can fully characterize the therapeutic potential of this compound and pave the way for its potential clinical application in the treatment of a wide range of inflammatory conditions.

References

Methodological & Application

D-Glucosamine Oxime Hydrochloride: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

D-Glucosamine and its derivatives are amino sugars that have garnered significant interest in biomedical research for their diverse biological activities. While D-Glucosamine hydrochloride is widely studied for its anti-inflammatory and anti-cancer properties, information regarding the specific applications of D-Glucosamine oxime hydrochloride in cell culture is limited in current scientific literature.[1][2] This document aims to provide a detailed overview of the known attributes of this compound and presents comprehensive application notes and protocols for the closely related and well-researched compound, D-Glucosamine hydrochloride. These protocols can serve as a foundational guide for initiating research on the oxime derivative, with the understanding that their biological effects may differ.

This compound is identified as a biochemical reagent and a derivative of glucosamine (B1671600) with potential applications in the development of therapeutic agents, particularly for osteoarthritis.[1] Its unique oxime functional group is noted for enhancing its reactivity, making it a valuable intermediate in medicinal chemistry.[1] While its ability to modulate biological pathways is suggested, specific details on its mechanism of action in a cellular context are not extensively documented.[1]

The following sections provide detailed information and protocols based on the extensive research available for D-Glucosamine hydrochloride, which may be adapted for the study of this compound.

D-Glucosamine Hydrochloride: Mechanism of Action in Cell Culture

D-Glucosamine hydrochloride exerts its effects on cells through multiple mechanisms, primarily investigated in the context of cancer biology and inflammatory processes. Its key mechanisms include:

  • Inhibition of Cancer Cell Proliferation: D-Glucosamine hydrochloride has been shown to inhibit the growth of various cancer cell lines in a concentration-dependent manner.[3]

  • Induction of Cell Cycle Arrest and Apoptosis: It can induce cell cycle arrest, often at the S phase or G0/G1 phase, and trigger apoptosis (programmed cell death) in cancer cells.[3][4]

  • Modulation of Signaling Pathways:

    • p70S6K Pathway: D-glucosamine has been found to inhibit the activity of p70S6 kinase (p70S6K), a key regulator of protein synthesis and cell growth, without affecting its upstream regulator mTOR in some cell lines.[5]

    • STAT3 Signaling: It can suppress the proliferation of certain cancer cells by inhibiting the STAT3 signaling pathway.

    • AMPK/mTOR Pathway: D-glucosamine can induce circadian phase delay by promoting the degradation of BMAL1 through the AMPK/mTOR pathway.[6]

    • ROS/Akt/mTOR Pathway: In osteoblasts, glucosamine has been shown to suppress oxidative stress and induce protective autophagy by blocking the ROS/Akt/mTOR signaling pathway.

  • Induction of Endoplasmic Reticulum (ER) Stress: In some cancer cell lines, D-Glucosamine hydrochloride induces apoptosis through mechanisms associated with ER stress.

  • Antioxidant and Pro-oxidant Effects: It has demonstrated antioxidant properties by scavenging free radicals like superoxide (B77818) and hydroxyl radicals.[7] Conversely, in some cancer cells, it can induce the generation of reactive oxygen species (ROS), contributing to its pro-apoptotic effects.

Data Presentation: Quantitative Effects of D-Glucosamine Hydrochloride on Cancer Cell Lines

The following tables summarize the quantitative data on the effects of D-Glucosamine hydrochloride on various cancer cell lines as reported in the literature.

Table 1: Inhibition of Cell Proliferation by D-Glucosamine Hydrochloride

Cell LineCancer TypeConcentrationIncubation TimeResultReference
SMMC-7721Human Hepatoma500 µg/ml120 h~50% inhibition[3]
SMMC-7721Human Hepatoma1000 µg/ml120 h~82% inhibition[3]
DU145Prostate CancerNot specifiedNot specifiedInhibition of proliferation
MDA-MB-231Breast CancerNot specifiedNot specifiedInhibition of proliferation
786-ORenal Cancer1 mM, 5 mM, 10 mM24, 48, 72 hDose- and time-dependent inhibition[8]
Caki-1Renal Cancer1 mM, 5 mM, 10 mM24, 48, 72 hDose- and time-dependent inhibition[8]
YD-8Oral Squamous CarcinomaNot specifiedNot specifiedStrong inhibition of proliferation

Table 2: Induction of Cell Cycle Arrest by D-Glucosamine Hydrochloride

Cell LineCancer TypeConcentrationIncubation TimeEffect on Cell CycleReference
SMMC-7721Human Hepatoma500 µg/ml72 hArrest in S phase[3]
786-ORenal CancerNot specifiedNot specifiedArrest in G0/G1 phase[4]
Caki-1Renal CancerNot specifiedNot specifiedArrest in G0/G1 phase[4]

Experimental Protocols

Here are detailed protocols for key experiments involving the use of D-Glucosamine hydrochloride in cell culture. These can be adapted for this compound with appropriate validation.

Protocol 1: Preparation of D-Glucosamine Hydrochloride Stock Solution

Materials:

  • D-(+)-Glucosamine hydrochloride powder

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • 0.22 µm syringe filter

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh the desired amount of D-(+)-Glucosamine hydrochloride powder in a sterile container.

  • Dissolve the powder in sterile PBS or cell culture medium to create a concentrated stock solution (e.g., 1 M).

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.

  • Aliquot the sterile stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Cell Treatment for Viability and Proliferation Assays

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • D-Glucosamine hydrochloride stock solution (from Protocol 1)

  • 96-well cell culture plates

  • Sterile pipette tips and serological pipettes

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.

  • Prepare serial dilutions of the D-Glucosamine hydrochloride stock solution in fresh, pre-warmed complete cell culture medium to achieve the desired final concentrations.

  • Carefully remove the old medium from the wells.

  • Add 100 µL of the medium containing the different concentrations of D-Glucosamine hydrochloride to the respective wells.

  • Include a vehicle control group (cells treated with medium containing the same concentration of the solvent used for the stock solution, e.g., PBS).

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

Protocol 3: Cell Viability Assessment using MTT Assay

Materials:

  • Cells treated with D-Glucosamine hydrochloride (from Protocol 2)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent

  • Microplate reader

Procedure:

  • After the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently pipette up and down to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Mandatory Visualizations

Signaling Pathways

G cluster_0 D-Glucosamine Hydrochloride Action cluster_1 Inhibition of Proliferation cluster_2 Induction of Apoptosis & Cell Cycle Arrest cluster_3 Modulation of Stress Pathways D_Glucosamine D-Glucosamine Hydrochloride p70S6K p70S6K D_Glucosamine->p70S6K STAT3 STAT3 D_Glucosamine->STAT3 Apoptosis Apoptosis D_Glucosamine->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (S or G0/G1 Phase) D_Glucosamine->Cell_Cycle_Arrest ER_Stress ER Stress D_Glucosamine->ER_Stress ROS_Modulation ROS Modulation D_Glucosamine->ROS_Modulation

Caption: Key cellular pathways modulated by D-Glucosamine Hydrochloride.

Experimental Workflow

G cluster_workflow Experimental Workflow for Cell Viability Assay A 1. Seed Cells in 96-well plate B 2. Treat with D-Glucosamine Hydrochloride A->B C 3. Incubate (24-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4 hours) D->E F 6. Solubilize Formazan (DMSO) E->F G 7. Measure Absorbance (570 nm) F->G H 8. Analyze Data G->H

Caption: General workflow for assessing cell viability using an MTT assay.

Conclusion

While this compound is commercially available for research, detailed studies on its specific effects in cell culture are currently lacking. The information and protocols provided herein for D-Glucosamine hydrochloride offer a robust starting point for researchers and drug development professionals. It is crucial to empirically determine the optimal concentrations and treatment times for this compound and to validate its specific molecular mechanisms, as they may differ from its hydrochloride counterpart. The provided experimental designs and pathway diagrams can serve as valuable templates for designing and interpreting these future studies.

References

D-Glucosamine Oxime Hydrochloride: A Versatile Precursor for the Synthesis of Nitrogen-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

D-Glucosamine oxime hydrochloride serves as a valuable and versatile starting material in organic synthesis, particularly for the construction of various nitrogen-containing heterocyclic compounds. Its inherent chirality and multiple functional groups make it an attractive precursor for the synthesis of complex molecules with potential biological activity. This document provides an overview of its applications, detailed experimental protocols for key transformations, and quantitative data to support its utility in research and drug development.

Synthesis of Pyrazine (B50134) Derivatives

D-Glucosamine and its derivatives can undergo self-condensation reactions to yield substituted pyrazines, which are important scaffolds in medicinal chemistry and flavor chemistry. Specifically, D-glucosamine hydrochloride can be converted to fructosazine (B23252) and deoxyfructosazine.

Mechanism of Pyrazine Formation

The formation of pyrazine derivatives from D-glucosamine is proposed to proceed through the formation of a dihydropyrazine (B8608421) intermediate from two molecules of the amino sugar, followed by an aromatization step to yield the final pyrazine product.[1]

pyrazine_formation glucosamine1 D-Glucosamine intermediate Dihydropyrazine Intermediate glucosamine1->intermediate glucosamine2 D-Glucosamine glucosamine2->intermediate pyrazine Pyrazine Derivative (Fructosazine/Deoxyfructosazine) intermediate->pyrazine Aromatization isoxazoline_synthesis glucosamine_oxime D-Glucosamine Oxime nitrone Nitrone Intermediate glucosamine_oxime->nitrone Oxidation isoxazoline Isoxazoline Derivative nitrone->isoxazoline dienophile Dienophile (e.g., DMAD) dienophile->isoxazoline [3+2] Cycloaddition

References

Application Note and Protocol for the HPLC Analysis of D-Glucosamine Oxime Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for the quantitative analysis of D-Glucosamine Oxime Hydrochloride using High-Performance Liquid Chromatography (HPLC). The protocols outlined are intended for researchers, scientists, and professionals in the field of drug development and quality control.

Introduction

D-Glucosamine and its derivatives are of significant interest in the pharmaceutical and nutraceutical industries for their potential therapeutic effects, particularly in the management of osteoarthritis. This compound is a derivative of D-glucosamine. Accurate and reliable analytical methods are crucial for the quality control of raw materials and finished products containing this compound. HPLC is a powerful technique for the separation, identification, and quantification of D-Glucosamine and its related substances. This application note details a reversed-phase HPLC (RP-HPLC) method with UV detection for the analysis of this compound. Alternative methods involving pre-column derivatization for enhanced sensitivity and other detection techniques are also discussed.

Principle of the Method

The described method separates this compound from other components in a sample matrix using a reversed-phase C18 column. The separation is achieved by partitioning the analyte between a polar mobile phase and a nonpolar stationary phase. The concentration of the analyte is determined by comparing the peak area from the sample chromatogram to that of a standard of known concentration.

Data Presentation

The following table summarizes typical analytical performance data for the HPLC analysis of glucosamine, which can be expected for a validated method for its oxime hydrochloride derivative.

ParameterTypical ValueSource
Linearity (Concentration Range)1.0 - 500.0 mg/L[1][2]
Correlation Coefficient (r²)> 0.999[1][2][3]
Accuracy (Recovery)97.2% - 102.6%[1][2]
Precision (RSD)< 2.0%[1][2][3][4]
Limit of Detection (LOD)0.02 - 0.05 µg/mL[1][2][4]
Limit of Quantification (LOQ)0.06 µg/mL[1][2]

Experimental Protocols

This method is suitable for the routine analysis of this compound in relatively clean sample matrices.

4.1.1. Equipment and Materials

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4]

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Sodium Perchlorate (B79767) (analytical grade)

  • Perchloric Acid (analytical grade)

  • Sodium Hydroxide (B78521) (analytical grade)

  • Deionized water (18.2 MΩ·cm)[4]

4.1.2. Chromatographic Conditions

ParameterCondition
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile Phase50 mM Sodium Perchlorate (pH 6.5) : Acetonitrile (99:1, v/v)[4]
Flow Rate0.8 mL/min[4]
Column TemperatureAmbient
Detection Wavelength193 nm[4]
Injection Volume6 µL[4]

4.1.3. Preparation of Solutions

  • Mobile Phase Preparation: Dissolve the appropriate amount of sodium perchlorate in deionized water to make a 50 mM solution. Adjust the pH to 6.5 with 1 M sodium hydroxide or perchloric acid. Mix this aqueous solution with acetonitrile in a 99:1 ratio. Filter and degas the mobile phase before use.[4]

  • Standard Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired calibration range.

  • Sample Solution Preparation: Accurately weigh the sample containing this compound. Dissolve the sample in the mobile phase, using sonication if necessary for complete dissolution. Dilute the solution with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.[4]

4.1.4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the sample solutions.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the concentration of this compound in the sample using the calibration curve.

This method offers higher sensitivity and selectivity, making it suitable for trace analysis or complex matrices.

4.2.1. Additional Reagents

  • 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F)

  • Boric acid buffer (pH 8.0)

  • Hydrochloric acid

4.2.2. Derivatization Procedure

  • To an aliquot of the standard or sample solution, add boric acid buffer.

  • Add a solution of NBD-F in acetonitrile.

  • Heat the mixture at a specific temperature and time (e.g., 60 °C for 5 minutes).

  • Cool the reaction mixture and add hydrochloric acid to stop the reaction.

  • Inject the derivatized solution into the HPLC system.

4.2.3. Chromatographic Conditions for Derivatized Analyte

ParameterCondition
ColumnC18, e.g., 150 mm x 4.6 mm, 5 µm
Mobile PhaseAcetonitrile, 0.01 M Potassium Dihydrogen Phosphate, and Trifluoroacetic Acid (350:649.74:0.26, v/v/v)[1][2]
Flow Rate1.0 mL/min[1][2]
Column Temperature35 °C[1][2]
DetectionFluorescence Detector (Excitation/Emission wavelengths will depend on the NBD-adduct)

Visualization of Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Standard Preparation Injection Injection Standard_Prep->Injection Calibration_Curve Calibration Curve Construction Standard_Prep->Calibration_Curve Standard Concentrations Sample_Prep Sample Preparation Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation HPLC_System HPLC System Equilibration Mobile_Phase_Prep->HPLC_System HPLC_System->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV/FLD) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Peak_Integration Peak Integration & Identification Chromatogram->Peak_Integration Peak_Integration->Calibration_Curve Peak Areas Quantification Quantification of Analyte Peak_Integration->Quantification Sample Peak Area Calibration_Curve->Quantification

Caption: Workflow for HPLC analysis of this compound.

Conclusion

The HPLC methods described in this application note provide robust and reliable approaches for the quantitative analysis of this compound. The choice of method, particularly regarding detection and the use of derivatization, will depend on the specific requirements of the analysis, such as the sample matrix complexity and the required sensitivity. Proper method validation is essential to ensure accurate and precise results.

References

Application Note: NMR Spectroscopic Characterization of D-Glucosamine Oxime Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the characterization of D-Glucosamine oxime hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. It includes established protocols for sample preparation and data acquisition for both ¹H and ¹³C NMR. Summarized spectral data, including chemical shifts, are presented in clear, tabular formats. Additionally, this note illustrates the logical workflow for NMR analysis and structural confirmation using diagrams generated with Graphviz (DOT language), providing a comprehensive resource for researchers in the field.

Introduction

This compound is a derivative of D-glucosamine, a naturally occurring amino sugar and a fundamental building block of various polysaccharides, including chitin (B13524) and chitosan. The formation of the oxime at the anomeric carbon alters the electronic and structural properties of the parent molecule, making its precise characterization crucial for research and development, particularly in medicinal chemistry and drug design. NMR spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of organic molecules in solution. This application note outlines the use of ¹H and ¹³C NMR for the comprehensive characterization of this compound.

NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound in commonly used deuterated solvents, Deuterium Oxide (D₂O) and Dimethyl Sulfoxide-d₆ (DMSO-d₆).[1] Assignments have been reported to be confirmed by 2D NMR techniques such as H-H COSY and C-H COSY (HSQC/HMQC).[1]

Table 1: ¹H NMR Chemical Shifts (δ) in ppm for this compound.

Proton AssignmentD₂O (ppm)DMSO-d₆ (ppm)
H-17.6087.393
H-24.243.954
H-34.233.871
H-43.8433.582
H-53.7823.51
H-6a3.683.45
H-6b3.653.293
-NOHNot specified11.5

Note: Chemical shifts can vary slightly depending on the experimental conditions such as concentration and temperature.

Table 2: Representative ¹³C NMR Chemical Shifts (δ) in ppm for D-Glucosamine Derivatives.

Carbon AssignmentD-Glucosamine Hydrochloride in D₂O (ppm) (α-anomer)D-Glucosamine Hydrochloride in D₂O (ppm) (β-anomer)
C-190.294.1
C-256.959.8
C-372.174.5
C-470.871.2
C-572.576.8
C-661.361.5

Note: The chemical shifts for this compound, particularly for C-1, will differ from these values. This table is for comparative purposes only.

Experimental Protocols

This section provides a detailed methodology for the preparation of a this compound sample and the acquisition of ¹H and ¹³C NMR spectra.

Sample Preparation

A standard protocol for preparing an NMR sample of this compound is as follows:

  • Weighing the Sample: Accurately weigh approximately 30-40 mg of this compound.[1]

  • Solvent Selection: Choose a suitable deuterated solvent. D₂O and DMSO-d₆ are commonly used for this compound.[1]

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.5-0.7 mL of the chosen deuterated solvent.[1]

  • Homogenization: Vortex the mixture until the sample is completely dissolved. Gentle heating or sonication may be applied if necessary to aid dissolution.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the clear solution into a 5 mm NMR tube. Ensure there are no solid particles in the solution.

  • Final Volume Adjustment: Adjust the solvent height in the NMR tube to approximately 4-5 cm.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample information.

NMR Data Acquisition

The following are typical acquisition parameters for ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. These parameters may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

  • Spectrometer Frequency: 400 MHz

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

  • Number of Scans (NS): 16-64 (depending on concentration)

  • Relaxation Delay (D1): 1-2 seconds

  • Acquisition Time (AQ): 2-4 seconds

  • Spectral Width (SW): 16 ppm

  • Temperature: 298 K (25 °C)

¹³C NMR Acquisition Parameters:

  • Spectrometer Frequency: 100 MHz

  • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30')

  • Number of Scans (NS): 1024 or more (as ¹³C has low natural abundance)

  • Relaxation Delay (D1): 2-5 seconds

  • Acquisition Time (AQ): 1-2 seconds

  • Spectral Width (SW): 200-240 ppm

  • Temperature: 298 K (25 °C)

Workflow and Data Analysis Diagrams

The following diagrams, generated using the DOT language, illustrate the logical workflow for the NMR characterization of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh D-Glucosamine Oxime HCl dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_acq 1H NMR Acquisition transfer->H1_acq C13_acq 13C NMR Acquisition transfer->C13_acq acq_2D 2D NMR (COSY, HSQC) transfer->acq_2D process Fourier Transform & Phasing H1_acq->process C13_acq->process acq_2D->process integrate Integration & Peak Picking process->integrate assign Spectral Assignment integrate->assign structure Structure Confirmation assign->structure

Caption: Experimental workflow for NMR characterization.

Logical_Relationships H1 1H NMR Spectrum COSY H-H COSY H1->COSY Proton Connectivity HSQC H-C HSQC H1->HSQC Proton Shifts C13 13C NMR Spectrum C13->HSQC Carbon Shifts Structure Final Structure COSY->Structure Confirms H-H Bonds HSQC->Structure Confirms H-C Bonds

Caption: Logical relationships in 2D NMR-based structural elucidation.

Conclusion

This application note provides a comprehensive overview of the use of NMR spectroscopy for the characterization of this compound. The provided tables of chemical shifts and detailed experimental protocols offer a valuable resource for researchers. The inclusion of logical workflow diagrams aids in understanding the process of sample preparation, data acquisition, and structural elucidation. The methodologies and data presented here should serve as a solid foundation for the successful NMR analysis of this compound and related compounds in a research and development setting.

References

Application Notes and Protocols for Developing Assays with D-Glucosamine Oxime Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glucosamine and its derivatives are of significant interest in pharmaceutical and biomedical research, primarily for their roles in joint health and as precursors in various biological pathways.[1] D-Glucosamine oxime hydrochloride, a derivative of D-glucosamine, offers unique chemical properties due to its oxime functional group, which can enhance its reactivity and utility as a research tool or a therapeutic agent.[1][2] These application notes provide detailed protocols for the quantification and biological characterization of this compound, adapting established methods for D-glucosamine and its salts.

Data Presentation

Table 1: High-Performance Liquid Chromatography (HPLC) Method Parameters for D-Glucosamine Derivatives
ParameterMethod 1: Pre-column Derivatization with NBD-FMethod 2: Underivatized Analysis
Column C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm)Amino Propyl (e.g., 150 mm x 4.6 mm, 5 µm L8)
Mobile Phase Acetonitrile, 0.01 M Potassium Dihydrogen Phosphate, and Trifluoroacetic Acid (350:649.74:0.26, v/v/v)[3]Acetonitrile and Buffer (75:25, v/v)[4]
Flow Rate 1.0 mL/min[3]1.5 mL/min
Column Temperature 35 °C[3]35 °C[4]
Detection UV at 195 nm[4]UV at 195 nm[4]
Injection Volume 10 µL20 µL
Linear Range 1.0 to 500.0 mg/L[3]Not specified
Limit of Detection (LOD) 0.02 mg/L[3]Not specified
Limit of Quantification (LOQ) 0.06 mg/L[3]Not specified
Table 2: Enzymatic Assay Parameters for D-Glucosamine
ParameterManual AssayMicroplate Assay
Wavelength 340 nm[1]340 nm[1]
Temperature ~25°C[1]~25°C[1]
Final Volume 2.34 mL[1]0.234 mL[1]
Linear Range 4 to 80 µg of D-glucosamine per assay[1]0.1 to 8.0 µg of D-glucosamine per well[1]
Detection Limit 1.33 mg/L[1]Not specified

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC (Adapted from D-Glucosamine HCl methods)

This protocol describes a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. Due to the structural similarity to D-Glucosamine HCl, methods established for the latter can be adapted. A pre-column derivatization step with 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F) is included for enhanced sensitivity.[3]

Materials:

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate

  • Trifluoroacetic acid

  • 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F)

  • Boric acid buffer (pH 8.0)

  • Hydrochloric acid

  • Deionized water

  • HPLC system with UV detector

  • C18 reverse-phase column

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in deionized water.

    • Create a series of calibration standards by diluting the stock solution with deionized water to concentrations ranging from 1.0 to 500.0 mg/L.[3]

  • Sample Preparation:

    • Dissolve the sample containing this compound in deionized water to an estimated concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before derivatization.

  • Derivatization:

    • To 100 µL of each standard and sample solution, add 100 µL of boric acid buffer (pH 8.0).

    • Add 100 µL of NBD-F solution (in acetonitrile) and mix well.

    • Incubate the mixture at 60°C for 5 minutes.

    • Cool the reaction mixture and add 200 µL of 0.1 M HCl to stop the reaction.

  • HPLC Analysis:

    • Set up the HPLC system according to the parameters in Table 1, Method 1.

    • Inject 10 µL of the derivatized standard and sample solutions.

    • Record the chromatograms and determine the peak area for the this compound derivative.

  • Quantification:

    • Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Protocol 2: Enzymatic Assay for D-Glucosamine Oxime (Hypothetical Adaptation)

This protocol is a hypothetical adaptation of a commercially available D-glucosamine assay kit.[1] It assumes that D-Glucosamine oxime can be hydrolyzed to D-glucosamine, which is then measured enzymatically. This would first require a validation step to confirm the hydrolysis of the oxime to glucosamine (B1671600) under acidic conditions.

Principle:

D-Glucosamine oxime is first hydrolyzed to D-glucosamine. The D-glucosamine is then phosphorylated by hexokinase (HK) to glucosamine-6-phosphate. This is subsequently converted to fructose-6-phosphate (B1210287) and ammonia (B1221849) by glucosamine-6-phosphate deaminase. The fructose-6-phosphate is then isomerized to glucose-6-phosphate, which is oxidized by glucose-6-phosphate dehydrogenase, leading to the formation of NADH, which is measured at 340 nm.[1]

Materials:

  • This compound

  • Hydrochloric acid (4 M)

  • Sodium hydroxide (B78521) (2 M)

  • D-Glucosamine assay kit (containing buffer, NADP+, ATP, hexokinase, and other necessary enzymes)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Sample Hydrolysis (Validation Required):

    • To 1 mL of the sample solution, add 1 mL of 4 M HCl.[1]

    • Incubate in a boiling water bath for 1 hour.[1]

    • Neutralize the solution with 2 mL of 2 M NaOH.[1]

  • Assay Preparation (Microplate Format):

    • Prepare a standard curve of D-glucosamine according to the kit manufacturer's instructions.

    • Pipette 10 µL of hydrolyzed samples and standards into the wells of a 96-well microplate.

    • Add 200 µL of the assay reagent mixture (containing buffer, NADP+, ATP, and enzymes as per the kit) to each well.

  • Measurement:

    • Incubate the plate at room temperature for 15-30 minutes.

    • Measure the absorbance at 340 nm.

  • Calculation:

    • Subtract the absorbance of the blank from the absorbance of the standards and samples.

    • Plot the absorbance of the standards versus their concentration to create a standard curve.

    • Determine the concentration of D-glucosamine in the hydrolyzed samples from the standard curve, and back-calculate the initial concentration of this compound.

Signaling Pathways and Visualization

D-glucosamine has been shown to modulate several key signaling pathways involved in inflammation and cellular metabolism. It is anticipated that this compound will have similar effects.

Inhibition of NF-κB Signaling Pathway

D-glucosamine can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammatory responses. This is thought to occur through the inhibition of IκB kinase (IKK), which prevents the degradation of the inhibitory protein IκBα and subsequent translocation of NF-κB to the nucleus.

NFkB_Pathway cluster_cytoplasm Cytoplasm D-Glucosamine_Oxime_HCl D-Glucosamine Oxime Hydrochloride IKK IKK D-Glucosamine_Oxime_HCl->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB (p50/p65) IkBa->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Modulation of MAPK Signaling Pathway

D-glucosamine can also affect the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular stress responses and inflammation. Specifically, it has been shown to inhibit the phosphorylation of p38 MAPK and JNK.[5]

MAPK_Pathway Cell_Stress Cellular Stress (e.g., IL-1β) p38_MAPK p38 MAPK Cell_Stress->p38_MAPK Activates JNK JNK Cell_Stress->JNK Activates D-Glucosamine_Oxime_HCl D-Glucosamine Oxime Hydrochloride D-Glucosamine_Oxime_HCl->p38_MAPK Inhibits Phosphorylation D-Glucosamine_Oxime_HCl->JNK Inhibits Phosphorylation AP1 AP-1 p38_MAPK->AP1 JNK->AP1 Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response

Caption: Modulation of the MAPK signaling pathway by this compound.

Experimental Workflow for Assay Development

The following diagram outlines the general workflow for developing and validating an assay for this compound.

Assay_Workflow Start Start: Assay Development Method_Selection Method Selection (e.g., HPLC, Enzymatic) Start->Method_Selection Optimization Parameter Optimization Method_Selection->Optimization Validation Assay Validation Optimization->Validation Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Specificity Specificity Validation->Specificity Sample_Analysis Sample Analysis Linearity->Sample_Analysis Accuracy->Sample_Analysis Precision->Sample_Analysis Specificity->Sample_Analysis End End: Data Reporting Sample_Analysis->End

Caption: General workflow for the development and validation of an assay.

References

D-Glucosamine Hydrochloride in Osteoarthritis Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific use of D-Glucosamine oxime hydrochloride in osteoarthritis animal models is scarce in the current scientific literature. Therefore, this document provides detailed application notes and protocols for D-Glucosamine hydrochloride , a closely related and well-researched compound in the context of osteoarthritis. The methodologies and findings presented herein for D-Glucosamine hydrochloride may serve as a valuable reference for investigating this compound.

Introduction

Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of cartilage, subchondral bone remodeling, and synovial inflammation.[1] Animal models are indispensable tools for understanding the pathophysiology of OA and for evaluating the efficacy of potential therapeutic agents. D-Glucosamine, an amino monosaccharide and a natural constituent of glycosaminoglycans in articular cartilage, has been extensively studied for its potential chondroprotective and anti-inflammatory effects.[2][3] D-Glucosamine hydrochloride is a salt form of glucosamine (B1671600) that has been utilized in numerous preclinical studies.

These application notes provide a summary of quantitative data from in vivo animal studies, detailed experimental protocols for common OA models, and an overview of the key signaling pathways modulated by D-Glucosamine hydrochloride.

Quantitative Data Summary

The following tables summarize the dosages, routes of administration, and key findings from various studies investigating the effects of D-Glucosamine hydrochloride in animal models of osteoarthritis.

Table 1: Efficacy of D-Glucosamine Hydrochloride in Rodent Models of Osteoarthritis

Animal ModelSpeciesD-Glucosamine Hydrochloride DosageDuration of TreatmentKey Findings
Adjuvant-Induced ArthritisRat0.25-0.75 g/kg/day (oral)Not specifiedInhibited granulation tissue formation and delayed immunoreactivity.[4]
Kaolin-Induced ArthritisRat0.5-1.5 g/kg/day (oral)Not specifiedReduced vascular oozing, tissue swelling, and cell infiltration.[4]
Anterior Cruciate Ligament Transection (ACLT)Rat1000 mg/kg/day (oral)56 daysSuppressed the increase in serum CTX-II (a marker of type II collagen degradation) and increased serum CP-II (a marker of type II collagen synthesis).[5]
Destabilization of the Medial Meniscus (DMM)MouseLow-dose and high-doseNot specifiedPartially prevented the degeneration of articular cartilage, reduced inflammatory factors (IL-6, TNF-α, iNOS), and decreased oxidative stress.[6]

Table 2: Efficacy of D-Glucosamine Hydrochloride in Rabbit Models of Osteoarthritis

Animal ModelD-Glucosamine Hydrochloride DosageDuration of TreatmentKey Findings
Anterior Cruciate Ligament Transection (ACLT)100 mg/day (oral)8 weeksAttenuated the increase in subchondral bone turnover and mitigated changes in bone structure and mineralization.[7]
Anterior Cruciate Ligament Transection (ACLT)100 mg/kg/day (oral)8 weeksReduced fibrillation and apoptosis of chondrocytes in the articular cartilage.[8]

Experimental Protocols

Induction of Osteoarthritis in Animal Models

Several methods are commonly used to induce OA in animal models, broadly categorized as surgical and chemical induction.

a) Surgical Induction: These models mimic post-traumatic OA.

  • Anterior Cruciate Ligament Transection (ACLT): This procedure involves the surgical cutting of the anterior cruciate ligament, leading to joint instability and subsequent cartilage degeneration.[7]

  • Destabilization of the Medial Meniscus (DMM): This model involves the surgical transection of the medial meniscotibial ligament, which destabilizes the medial meniscus and induces OA development.[6]

b) Chemical Induction:

  • Monoiodoacetate (MIA) Injection: Intra-articular injection of MIA, an inhibitor of glycolysis, leads to chondrocyte death and rapid development of OA-like lesions.

Administration of D-Glucosamine Hydrochloride
  • Route of Administration: Oral gavage is the most common method for administering D-Glucosamine hydrochloride in animal studies.[4][5][7]

  • Dosage Preparation: D-Glucosamine hydrochloride is typically dissolved in a suitable vehicle, such as sterile water or saline, for administration.

  • Frequency: Daily administration is the standard protocol in most studies.

Assessment of Therapeutic Efficacy

A combination of macroscopic, histological, and biochemical analyses are used to evaluate the effects of D-Glucosamine hydrochloride.

  • Macroscopic Evaluation: Gross morphological changes of the articular cartilage are assessed and scored.

  • Histological Analysis: Joint tissues are harvested, sectioned, and stained (e.g., with Safranin O-Fast Green) to evaluate cartilage structure, proteoglycan content, and cell morphology. Scoring systems like the Mankin score are often used for quantification.[5]

  • Biochemical Markers: Serum or synovial fluid levels of biomarkers related to cartilage turnover, such as C-terminal telopeptide of type II collagen (CTX-II) and procollagen (B1174764) type II C-propeptide (CPII), can be measured.[5]

  • Immunohistochemistry: This technique can be used to detect the expression of inflammatory mediators (e.g., IL-1β, TNF-α) and matrix-degrading enzymes (e.g., MMP-13) within the joint tissues.

  • Bone Analysis: Techniques like dual-energy x-ray absorptiometry (DXA) and micro-computed tomography (μCT) can be used to assess changes in subchondral bone mineral density and architecture.[7]

Signaling Pathways and Mechanisms of Action

D-Glucosamine hydrochloride is believed to exert its chondroprotective effects through the modulation of several key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway .

In osteoarthritis, pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) play a pivotal role in driving the inflammatory cascade and cartilage degradation.[9] These cytokines activate the NF-κB signaling pathway in chondrocytes.[10]

Mechanism of NF-κB Inhibition by Glucosamine:

  • Inhibition of IκBα Degradation: In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα.[11]

  • Prevention of NF-κB Nuclear Translocation: Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing the active NF-κB (p50/p65 heterodimer) to translocate to the nucleus.[12]

  • Downregulation of Pro-inflammatory Gene Expression: Once in the nucleus, NF-κB binds to DNA and promotes the transcription of genes encoding inflammatory mediators (e.g., COX-2, iNOS) and matrix-degrading enzymes (e.g., MMPs).[9]

  • Glucosamine's Role: Studies have shown that glucosamine can inhibit the IL-1β-induced activation of NF-κB in human osteoarthritic chondrocytes.[12] It is thought to achieve this by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of its target genes.[11][12]

Visualizations

G Experimental Workflow for D-Glucosamine Hydrochloride in OA Animal Models cluster_0 Phase 1: OA Induction and Treatment cluster_1 Phase 2: Efficacy Assessment cluster_2 Phase 3: Data Analysis OA_Induction Osteoarthritis Induction (e.g., ACLT, DMM, MIA) Animal_Grouping Animal Grouping (Control, OA, OA + GlcN-HCl) OA_Induction->Animal_Grouping Treatment Daily Oral Administration of D-Glucosamine HCl Animal_Grouping->Treatment Sacrifice Euthanasia and Tissue Collection Treatment->Sacrifice Macroscopic Macroscopic Scoring of Cartilage Sacrifice->Macroscopic Histology Histological Analysis (Safranin O, Mankin Score) Sacrifice->Histology Biomarkers Biochemical Marker Analysis (Serum CTX-II, CPII) Sacrifice->Biomarkers Bone_Analysis Subchondral Bone Analysis (DXA, micro-CT) Sacrifice->Bone_Analysis Data_Analysis Statistical Analysis of Results Conclusion Conclusion on Therapeutic Efficacy Data_Analysis->Conclusion G Inhibitory Effect of Glucosamine on the NF-κB Signaling Pathway in Chondrocytes cluster_nucleus IL1b Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) IKK IKK Complex IL1b->IKK Activates Glucosamine D-Glucosamine Hydrochloride IkBa IκBα IKK->IkBa Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Activation & Nuclear Translocation Transcription Transcription of Pro-inflammatory Genes (COX-2, iNOS, MMPs) NFkB_active->Transcription Nucleus Nucleus Glucosamine->IKK Inhibits

References

Application Notes and Protocols: Derivatization of D-Glucosamine for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: D-Glucosamine is an amino sugar widely used in dietary supplements for joint health. Accurate quantification in raw materials, pharmaceutical formulations, and biological matrices is crucial for quality control and pharmacokinetic studies. However, D-glucosamine presents analytical challenges: it lacks a strong UV chromophore for simple HPLC-UV detection and is non-volatile, making direct gas chromatography (GC) analysis impossible.[1]

Derivatization is therefore a mandatory step to impart properties suitable for analysis. For High-Performance Liquid Chromatography (HPLC), derivatization involves attaching a chromophoric or fluorophoric tag to the primary amine group. For Gas Chromatography-Mass Spectrometry (GC-MS), a multi-step process is required to increase volatility and thermal stability. This typically involves oximation to "lock" the sugar in its open-chain form, preventing the formation of multiple anomeric peaks, followed by silylation or acetylation of the hydroxyl and amine groups.[2][3]

These application notes provide detailed protocols for the derivatization of D-Glucosamine hydrochloride for analysis by both HPLC and GC-MS, complete with quantitative data summaries and visualized workflows.

Section 1: HPLC-Based Analysis with Pre-Column Derivatization

Pre-column derivatization for HPLC analysis enhances detection sensitivity and selectivity. The following protocols detail common methods using UV or fluorescence detectors.

Protocol 1: Derivatization with FMOC-Su for HPLC-UV Analysis

This method is based on the reaction of 9-fluorenylmethoxycarbonyl succinimide (B58015) (FMOC-Su) with the primary amine of glucosamine (B1671600) to form a UV-active derivative.[4]

A. Reagents and Materials:

  • D-Glucosamine Hydrochloride Standard

  • Triethylamine (B128534) (TEA)

  • N-9-fluorenylmethoxycarbonyloxy succinimide (FMOC-Su)

  • Acetonitrile (B52724) (ACN), LC Grade

  • Trifluoroacetic Acid (TFA)

  • Water, LC Grade

  • Volumetric flasks, pipettes, Vortex mixer, sonicator

B. Detailed Experimental Protocol:

  • Standard Preparation: Accurately weigh and dissolve D-Glucosamine HCl standard in water to prepare a stock solution. Further dilute to create working standards (e.g., for a 3-point calibration).[4]

  • Sample Preparation: Accurately weigh the sample (e.g., ground tablets, capsule contents) into a 100 mL volumetric flask. Add ~80 mL of water, mix thoroughly, and dilute to volume. Filter the solution before derivatization.[4]

  • Derivatization Procedure:

    • Pipette a specific volume (e.g., 125 µL) of the standard or sample solution into a 5 mL volumetric flask.[4]

    • Add triethylamine to release the glucosamine free base.[4]

    • Prepare a 15mM FMOC-Su solution by dissolving 50 mg of FMOC-Su in 10 mL of acetonitrile (prepare fresh).[4]

    • Add 500 µL of the 15mM FMOC-Su solution to each flask.[4]

    • Cap the flasks tightly, mix well using a Vortex mixer, and sonicate in a water bath at 50°C for 30 minutes.[4]

  • HPLC-UV Analysis:

    • Inject the derivatized solution (e.g., 10 µL) into the HPLC system.[4]

    • Column: Phenomenex Prodigy ODS-3, 5 µm, 150 × 3.2 mm.[4]

    • Mobile Phase A: Water with 0.05% TFA.[4]

    • Mobile Phase B: Pure Acetonitrile.[4]

    • Gradient Elution: Implement a suitable gradient program.

    • Flow Rate: 0.8 mL/min.[4]

    • Column Temperature: 30°C.[4]

    • Detection Wavelength: 265 nm.[4]

  • Quantification: Glucosamine exists as two anomers (α and β) in solution, resulting in two peaks. The sum of the areas of both peaks is used for quantification.[4]

Protocol 2: Derivatization with NBD-F for HPLC-Fluorescence Analysis

This protocol uses 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F) as a fluorogenic reagent for sensitive detection.[5]

A. Reagents and Materials:

  • D-Glucosamine Hydrochloride Standard

  • 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F)

  • Potassium Dihydrogen Phosphate

  • Acetonitrile (ACN), LC Grade

  • Trifluoroacetic Acid (TFA)

B. Detailed Experimental Protocol:

  • Standard/Sample Preparation: Prepare standard and sample solutions in water as described in Protocol 1.

  • Derivatization Procedure:

    • Employ a simple pre-column derivatization procedure with the NBD-F reagent.[5] (Note: Specific reaction conditions like buffer pH, temperature, and time should be optimized based on preliminary experiments).

  • HPLC-Fluorescence Analysis:

    • Mobile Phase: Acetonitrile, 0.01 mol/L Potassium Dihydrogen Phosphate, and Trifluoroacetic Acid (350:649.74:0.26, v/v/v).[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 35°C.[5]

    • Detection: Fluorescence detector (excitation and emission wavelengths specific to the NBD-glucosamine derivative).

Quantitative Data Summary: HPLC Methods

ParameterMethod 1: FMOC-Su (UV Detection)Method 2: NBD-F (Fluorescence Detection)
Linearity Range -1.0 - 500.0 mg/L[5]
Correlation (R) -0.9999[5]
LOD -0.02 mg/L[5]
LOQ -0.06 mg/L[5]
Recovery 99.0% - 101%[4]97.2% - 102.6%[5]
RSD 0.7% (repeatability), < 4.0% (reproducibility)[4]0.4% - 1.5%[5]
Typical Run Time 15 min[4]-

Section 2: GC-MS Based Analysis Protocols

For GC-MS analysis, derivatization must render the glucosamine molecule volatile and thermally stable. This is typically a two-step process: (1) oximation of the carbonyl group to prevent ring formation and anomerization, followed by (2) derivatization of active hydrogens on hydroxyl and amine groups.

Protocol 3: Oximation and Acetylation for GC-FID/MS Analysis

This method converts glucosamine into an acetylated oxime derivative.[6]

A. Reagents and Materials:

B. Detailed Experimental Protocol:

  • Standard/Sample Preparation: Prepare a 4.0 mg/mL solution of glucosamine.[6]

  • Derivatization Procedure:

    • Oximation: To the glucosamine solution, add 4.0 mL of 100 mg/mL hydroxylamine hydrochloride solution. Heat in a water bath at 80°C for 5 minutes.[6]

    • Acetylation: Add acetic anhydride and allow the reaction to proceed for 10 minutes.[6]

    • Extraction: Extract the product with chloroform and wash with water. The organic phase is collected and dried with anhydrous sodium sulfate before injection.[6]

  • GC-FID/MS Analysis:

    • Column: HP-5 (30 m × 0.32 mm, 0.25 μm).[6]

    • Carrier Gas: Nitrogen at 1.2 mL/min.[6]

    • Injector Temperature: 250°C.[6]

    • Detector Temperature: 300°C (FID).[6]

    • Oven Program: Hold at 60°C for 1 min, then ramp at 14°C/min to 260°C, and hold for 5 min.[6]

    • Injection Volume: 1 µL.[6]

Protocol 4: Methoximation and Silylation for GC-MS Analysis

This is a robust and widely used method for metabolomics, which converts active groups into methyloxime-trimethylsilyl (MeOx-TMS) derivatives.[2]

A. Reagents and Materials:

  • Lyophilized (freeze-dried) sample/standard

  • Methoxyamine hydrochloride (MeOx) in pyridine

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

B. Detailed Experimental Protocol:

  • Sample Preparation: Samples must be completely dry. Lyophilize aqueous solutions to remove all water, which interferes with silylation.[2]

  • Derivatization Procedure:

    • Methoximation: Add MeOx/pyridine solution to the dried sample. Incubate in a thermal shaker (e.g., 37°C for 90 minutes) to convert aldehyde/keto groups to methyloximes.[2] This step stabilizes the open-chain form of glucosamine.

    • Silylation: Add MSTFA to the mixture. Incubate again (e.g., 37°C for 30 minutes).[2] MSTFA replaces active hydrogens on hydroxyl and amine groups with nonpolar trimethylsilyl (B98337) (TMS) groups, increasing volatility.[7]

  • GC-MS Analysis:

    • Inject the final solution into the GC-MS system.

    • Use a standard nonpolar column (e.g., DB-5ms type).

    • Develop a suitable temperature gradient to separate the derivatized analytes.

Quantitative Data Summary: GC-MS Methods

ParameterMethod 3: Oximation & AcetylationMethod 4: Methoximation & Silylation
Linearity Range 2.0 - 6.0 mg/mL[6]Method-dependent
Correlation (R) --
LOD --
LOQ --
Recovery 101.1% - 101.3%[6]-
RSD --
Internal Standard Mannose[6]Isotope-labeled standards (recommended)

Visualized Workflows and Pathways

G cluster_0 General Analytical Workflow start Sample (Raw Material, Formulation) prep Sample Preparation (Weighing, Dissolution, Filtration) start->prep deriv Chemical Derivatization prep->deriv analysis Instrumental Analysis (HPLC or GC-MS) deriv->analysis data Data Processing (Peak Integration, Quantification) analysis->data end_node Final Report data->end_node

Caption: General workflow for the analysis of D-Glucosamine.

G Derivatization Pathways for D-Glucosamine Analysis cluster_HPLC HPLC Pathway cluster_GC GC-MS Pathway GlcN D-Glucosamine HCl (in solution) FMOC FMOC-Su Derivatization GlcN->FMOC UV tag NBD NBD-F Derivatization GlcN->NBD Fluor. tag OPA OPA Derivatization GlcN->OPA Fluor. tag Oxime Step 1: Oximation (locks open-chain form) GlcN->Oxime HPLC_UV HPLC-UV Detection FMOC->HPLC_UV HPLC_FL HPLC-Fluorescence Detection NBD->HPLC_FL OPA->HPLC_FL Deriv2 Step 2: Silylation or Acetylation (increases volatility) Oxime->Deriv2 GCMS GC-MS Analysis Deriv2->GCMS

Caption: Analytical pathways for D-Glucosamine derivatization.

G cluster_1 GC-MS Derivatization Workflow (Two-Step) start Dry Sample/ Standard step1 Add Methoxyamine HCl in Pyridine start->step1 Oximation heat1 Incubate (e.g., 90 min, 37°C) step1->heat1 Oximation intermediate Methyloxime Intermediate (Stable, open-chain) heat1->intermediate Oximation step2 Add Silylating Agent (e.g., MSTFA) intermediate->step2 Silylation heat2 Incubate (e.g., 30 min, 37°C) step2->heat2 Silylation final Volatile TMS-Derivative heat2->final Silylation

References

Application of D-Glucosamine Oxime Hydrochloride in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glucosamine oxime hydrochloride is a versatile biochemical reagent with significant potential in the development of sophisticated drug delivery systems.[1][2] Its unique molecular structure, featuring a reactive oxime functional group and a glucosamine (B1671600) moiety, offers a dual advantage for creating targeted and stimuli-responsive therapeutic carriers.[1] The glucosamine component can facilitate active targeting of cells overexpressing glucose transporters, such as cancer cells, while the oxime linkage can be engineered to be pH-sensitive, enabling controlled drug release in specific microenvironments like tumor tissues or intracellular compartments.[3][4][5][6][7]

These application notes provide a comprehensive overview of the potential uses of this compound in drug delivery, along with detailed protocols for the synthesis, characterization, and evaluation of a hypothetical this compound-functionalized nanoparticle system for targeted cancer therapy.

Principle of Application

The application of this compound in drug delivery is founded on two key principles:

  • Targeted Delivery: Glucosamine, a glucose analog, is recognized and transported by glucose transporters (GLUTs) which are often overexpressed on the surface of various cancer cells.[7] By functionalizing a drug carrier with this compound, the carrier can be directed to and preferentially taken up by these cancer cells, minimizing off-target effects.[6][7]

  • pH-Responsive Drug Release: Oxime linkages can be designed to be stable at physiological pH (7.4) but hydrolyze under mildly acidic conditions (pH 5.0-6.5), which are characteristic of tumor microenvironments and endo-lysosomal compartments.[3][4][5][8] This pH-sensitivity allows for the selective release of the encapsulated drug at the target site, enhancing therapeutic efficacy and reducing systemic toxicity.[3][9]

Data Presentation

The following tables summarize hypothetical quantitative data for a this compound-functionalized nanoparticle system loaded with a model anticancer drug, Doxorubicin (DOX).

Table 1: Physicochemical Properties of Nanoparticles

Nanoparticle FormulationAverage Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Plain Nanoparticles150 ± 5.20.15 ± 0.02-15.6 ± 1.1
DOX-loaded Nanoparticles165 ± 4.80.18 ± 0.03-12.3 ± 0.9
Glucosamine-Oxime-NP170 ± 5.50.17 ± 0.02-8.5 ± 1.3
DOX-Glucosamine-Oxime-NP185 ± 6.10.20 ± 0.04-5.2 ± 1.0

Table 2: Drug Loading and Encapsulation Efficiency

Nanoparticle FormulationDrug Loading (%)Encapsulation Efficiency (%)
DOX-loaded Nanoparticles10.2 ± 0.885.3 ± 3.5
DOX-Glucosamine-Oxime-NP9.5 ± 0.782.1 ± 4.1

Table 3: In Vitro Drug Release Profile

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.0 (%)
15.2 ± 0.515.8 ± 1.2
410.1 ± 0.935.2 ± 2.1
815.8 ± 1.358.9 ± 3.0
1220.3 ± 1.875.4 ± 3.5
2428.5 ± 2.292.1 ± 2.8

Experimental Protocols

Protocol 1: Synthesis of this compound Functionalized Nanoparticles

This protocol describes the synthesis of a hypothetical biodegradable polymeric nanoparticle system functionalized with this compound for the delivery of Doxorubicin.

Materials:

  • Poly(lactic-co-glycolic acid)-poly(ethylene glycol)-aldehyde (PLGA-PEG-CHO)

  • Doxorubicin hydrochloride (DOX·HCl)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Dialysis membrane (MWCO 3.5 kDa)

  • Phosphate buffered saline (PBS)

Procedure:

  • Preparation of DOX-loaded PLGA-PEG-CHO Nanoparticles:

    • Dissolve 100 mg of PLGA-PEG-CHO and 10 mg of DOX·HCl in 5 mL of DMSO.

    • Add the polymer-drug solution dropwise to 20 mL of deionized water while stirring vigorously.

    • Continue stirring for 4 hours to allow for nanoparticle formation.

    • Dialyze the nanoparticle suspension against deionized water for 24 hours to remove unloaded drug and organic solvent.

  • Surface Functionalization with this compound:

    • To the dialyzed nanoparticle suspension, add a 5-fold molar excess of this compound.

    • Adjust the pH of the solution to 6.5.

    • Stir the reaction mixture at room temperature for 24 hours to facilitate the formation of the oxime linkage between the aldehyde groups on the nanoparticle surface and the oxime group of the D-Glucosamine derivative.

    • Purify the functionalized nanoparticles by dialysis against deionized water for 48 hours.

    • Lyophilize the purified nanoparticles for storage.

Protocol 2: Characterization of Nanoparticles

1. Size and Zeta Potential Measurement:

  • Re-disperse the lyophilized nanoparticles in deionized water.

  • Measure the particle size and zeta potential using a dynamic light scattering (DLS) instrument.

2. Drug Loading and Encapsulation Efficiency:

  • Dissolve a known amount of lyophilized drug-loaded nanoparticles in DMSO.

  • Measure the absorbance of the solution using a UV-Vis spectrophotometer at the characteristic wavelength of DOX.

  • Calculate the drug loading and encapsulation efficiency using the following formulas:

    • Drug Loading (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100

    • Encapsulation Efficiency (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

Protocol 3: In Vitro pH-Responsive Drug Release Study
  • Suspend 10 mg of DOX-Glucosamine-Oxime-NP in 10 mL of PBS at pH 7.4 and pH 5.0, respectively.

  • Place the suspensions in a dialysis bag and incubate in a larger volume of the corresponding buffer at 37°C with gentle shaking.

  • At predetermined time intervals, withdraw a sample from the release medium and replace it with an equal volume of fresh buffer.

  • Quantify the amount of released DOX in the samples using a UV-Vis spectrophotometer.

  • Plot the cumulative drug release as a function of time.

Protocol 4: Cellular Uptake and Targeting Evaluation
  • Seed cancer cells overexpressing glucose transporters (e.g., MCF-7) in a 24-well plate and allow them to adhere overnight.

  • Incubate the cells with DOX-Glucosamine-Oxime-NP and non-targeted DOX-loaded nanoparticles at the same DOX concentration for 4 hours.

  • Wash the cells with PBS to remove non-internalized nanoparticles.

  • Visualize the cellular uptake of the nanoparticles using a fluorescence microscope.

  • For quantitative analysis, lyse the cells and measure the intracellular DOX fluorescence using a plate reader.

Mandatory Visualizations

G cluster_synthesis Synthesis Workflow PLGA-PEG-CHO PLGA-PEG-CHO Nanoprecipitation Nanoprecipitation PLGA-PEG-CHO->Nanoprecipitation DOX DOX DOX->Nanoprecipitation DMSO DMSO DMSO->Nanoprecipitation DOX-NP-CHO DOX-NP-CHO Nanoprecipitation->DOX-NP-CHO Oxime Ligation Oxime Ligation DOX-NP-CHO->Oxime Ligation D-Glucosamine Oxime HCl D-Glucosamine Oxime HCl D-Glucosamine Oxime HCl->Oxime Ligation DOX-Glucosamine-Oxime-NP DOX-Glucosamine-Oxime-NP Oxime Ligation->DOX-Glucosamine-Oxime-NP

Caption: Synthesis of DOX-loaded D-Glucosamine oxime functionalized nanoparticles.

G cluster_delivery Targeted Drug Delivery and Release Systemic Circulation Systemic Circulation Targeted Accumulation Targeted Accumulation Systemic Circulation->Targeted Accumulation GLUT Targeting Cellular Uptake Cellular Uptake Targeted Accumulation->Cellular Uptake Endocytosis Endosome Endosome Cellular Uptake->Endosome Drug Release Drug Release Endosome->Drug Release Acidic pH Therapeutic Action Therapeutic Action Drug Release->Therapeutic Action

Caption: Mechanism of targeted delivery and pH-responsive drug release.

G Experimental_Workflow Protocol 1: Synthesis Nanoparticle Formulation Surface Functionalization Protocol 2: Characterization Size & Zeta Potential Drug Loading & Encapsulation Protocol 3: In Vitro Release pH 7.4 pH 5.0 Protocol 4: Cellular Studies Targeted Uptake Cytotoxicity

Caption: Overview of the experimental workflow.

References

Application Note: Quantitative Analysis of D-Glucosamine Oxime Hydrochloride in Dietary Supplements by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-Glucosamine and its salts are widely used in dietary supplements to support joint health. D-Glucosamine oxime hydrochloride is a derivative of D-Glucosamine. As with any supplement, accurate quantification of the active ingredient is crucial for ensuring product quality, safety, and efficacy. This application note provides a detailed protocol for the quantitative analysis of this compound in dietary supplement formulations using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection.

The main challenges in analyzing glucosamine (B1671600) and its derivatives are often related to their high polarity and lack of a strong UV-absorbing chromophore.[1] This protocol may require a pre-column derivatization step to enhance the detectability of this compound. The method is intended to be a starting point for researchers, and it is essential that the method is fully validated in the user's laboratory to ensure accuracy and precision for their specific sample matrix.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of this compound in supplements is depicted in the following diagram.

Experimental Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing Sample Weigh Supplement Sample Extraction Extract D-Glucosamine Oxime HCl Sample->Extraction Filter_Sample Filter Sample Extract Extraction->Filter_Sample Derivatization Optional: Pre-column Derivatization Filter_Sample->Derivatization Standard Prepare Standard Solutions Filter_Standard Filter Standard Solutions Standard->Filter_Standard Filter_Standard->Derivatization HPLC HPLC-UV Analysis Derivatization->HPLC Integration Peak Integration HPLC->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Workflow for the quantitative analysis of this compound.

Materials and Methods

Reagents and Standards
Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • Analytical balance

  • Sonicator

  • pH meter

  • Vortex mixer

  • Syringe filters (0.45 µm)

Chromatographic Conditions (Starting Point)
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) can be a good starting point.[5]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: To be determined based on the UV spectrum of the derivatized or underivatized this compound. For derivatized compounds, this will depend on the chromophore introduced.[6][7]

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with deionized water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution to cover the desired concentration range (e.g., 10, 25, 50, 100, 200 µg/mL).

Sample Preparation
  • Sample Weighing: Weigh and finely powder a representative number of supplement tablets or the contents of capsules.

  • Extraction: Accurately weigh a portion of the powdered sample equivalent to approximately 25 mg of this compound into a 50 mL volumetric flask.

  • Dissolution: Add approximately 30 mL of deionized water and sonicate for 20 minutes to ensure complete dissolution of the analyte.[1]

  • Dilution: Allow the solution to cool to room temperature and dilute to volume with deionized water. Mix thoroughly.

  • Filtration: Filter an aliquot of the sample solution through a 0.45 µm syringe filter into an HPLC vial.

Pre-column Derivatization Protocol (Example with OPA)

Note: This is an example protocol and may need optimization.

  • To 100 µL of the filtered standard or sample solution in an autosampler vial, add 100 µL of borate buffer (pH 9.5).

  • Add 50 µL of the OPA reagent solution.

  • Add 50 µL of a mercaptan solution (e.g., 2-mercaptoethanol).

  • Vortex the mixture for 30 seconds.

  • Allow the reaction to proceed for a defined time (e.g., 2 minutes) at room temperature before injection.[8]

Data Presentation

The following table summarizes hypothetical validation data for the quantitative analysis of this compound.

Parameter Result Acceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Range (µg/mL) 10 - 200Covers expected sample concentrations
Limit of Detection (LOD) (µg/mL) 2.5-
Limit of Quantification (LOQ) (µg/mL) 8.0-
Precision (%RSD)
- Intraday1.2%≤ 2%
- Interday1.8%≤ 3%
Accuracy (Recovery %)
- Spike at 80%99.5%98 - 102%
- Spike at 100%101.2%98 - 102%
- Spike at 120%99.8%98 - 102%
Specificity No interference from placeboNo co-eluting peaks at the analyte retention time

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the analytical parameters and the final quantification.

Quantification Logic cluster_input Inputs cluster_processing Processing cluster_output Output Peak_Area_Standard Peak Area of Standards Calibration_Curve Generate Calibration Curve Peak_Area_Standard->Calibration_Curve Conc_Standard Concentration of Standards Conc_Standard->Calibration_Curve Peak_Area_Sample Peak Area of Sample Regression_Equation Determine Regression Equation Peak_Area_Sample->Regression_Equation Calibration_Curve->Regression_Equation Final_Concentration Concentration in Sample Regression_Equation->Final_Concentration

Caption: Logical flow for the calculation of analyte concentration.

Conclusion

This application note provides a foundational HPLC-UV method for the quantitative determination of this compound in dietary supplements. The provided protocols for sample preparation, chromatographic separation, and (optional) derivatization serve as a robust starting point for method development and validation. It is imperative for researchers to perform a thorough method validation according to ICH guidelines to ensure the reliability and accuracy of the results for their specific supplement formulations. The successful implementation of this method will contribute to the quality control and assurance of dietary supplements containing this compound.

References

Troubleshooting & Optimization

D-Glucosamine oxime hydrochloride stability issues in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Glucosamine oxime hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous solutions. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.

Troubleshooting Guide & FAQs

This section addresses common stability issues encountered when working with this compound in aqueous solutions.

Question 1: My this compound solution is showing signs of degradation. What are the primary factors that could be causing this?

Answer: The stability of this compound in an aqueous solution is primarily influenced by three main factors: pH, temperature, and the presence of catalytic agents.

  • pH: Oxime hydrolysis is notably catalyzed by acid.[1][2][3] While oximes are generally more stable than similar C=N bonds like imines and hydrazones, their stability is pH-dependent.[1][2][4] Paradoxically, some oximes exhibit maximum stability in acidic solutions, typically between pH 2 and 3.[1][5]

  • Temperature: Elevated temperatures can accelerate the rate of hydrolysis and other degradation reactions.[4]

  • Buffer Components: Certain buffer species can potentially interact with the oxime or its degradation products, influencing the overall stability.

Question 2: I am observing a rapid loss of my compound in solution. What is the expected degradation pathway?

Answer: The primary degradation pathway for this compound in aqueous solution is hydrolysis, which cleaves the oxime bond to yield D-Glucosamine and hydroxylamine. D-Glucosamine itself can then undergo further degradation, especially under harsh conditions (e.g., high temperature, extreme pH), to form various products, including furfurals and pyrazines.[6][7]

Question 3: How can I best prepare and store my aqueous stock solutions of this compound to maximize stability?

Answer: Based on general stability principles for oximes, the following storage conditions are recommended:

  • pH: Prepare solutions in a slightly acidic buffer (pH ~5-6) as a starting point, as extreme acidity or alkalinity can promote hydrolysis. For some oximes, maximum stability is found between pH 2 and 3.[1][5]

  • Temperature: Store stock solutions at low temperatures, such as 4°C for short-term storage and frozen at -20°C or -80°C for long-term storage. One supplier of D-glucosamine (hydrochloride) does not recommend storing aqueous solutions for more than one day.[8]

  • Concentration: For the related compound HI 6, it is recommended to store it at concentrations not exceeding 0.1 M.[5] A similar consideration may be prudent for this compound.

  • Light: Protect solutions from light to prevent any potential photochemical degradation.

Question 4: What analytical techniques are suitable for monitoring the stability of this compound?

Answer: High-Performance Liquid Chromatography (HPLC) is a robust method for monitoring the stability of this compound.

  • Method: A reversed-phase HPLC method with UV detection is a common approach. Since the oxime and its parent glucosamine (B1671600) have poor UV absorption, derivatization with a UV-active agent like 7-fluoro-4-nitrobenzo-2-oxa-l,3-diazole (NBD-F) or phenyl isothiocyanate can be employed. Alternatively, detection methods such as Evaporative Light Scattering Detection (ELSD) or mass spectrometry (MS) can be used without derivatization.[9][10]

  • Analysis: By monitoring the decrease in the peak area of the parent compound and the appearance of degradation product peaks over time, the stability can be quantitatively assessed.

Quantitative Stability Data

ConditionParameterObservationCitation
pH Hydrolysis RateAcid-catalyzed hydrolysis is a key degradation pathway.[1][2][3]
Optimal StabilityFor some oximes, maximum stability is observed between pH 2 and 3.[1][5]
Comparison vs. HydrazonesOximes are 100 to 1000 times more resistant to hydrolysis than hydrazones.[1]
Temperature Hydrolysis RateIncreased temperature accelerates the rate of hydrolysis.[4]

Experimental Protocols

Protocol 1: Stability Assessment of this compound by HPLC

This protocol outlines a general method for assessing the stability of this compound in an aqueous solution at a specific pH and temperature.

1. Materials:

  • This compound
  • HPLC-grade water and acetonitrile (B52724)
  • Buffer salts (e.g., phosphate (B84403), citrate)
  • pH meter
  • HPLC system with UV, ELSD, or MS detector
  • Analytical column (e.g., C18)
  • Incubator or water bath

2. Procedure:

  • Solution Preparation: Prepare a stock solution of this compound of known concentration in the desired aqueous buffer (e.g., 10 mM phosphate buffer at pH 5, 7, and 9).
  • Incubation: Aliquot the solution into several vials and incubate them at the desired temperatures (e.g., 4°C, 25°C, and 40°C).
  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each condition.
  • Sample Analysis: Analyze the samples by a validated HPLC method. An example of a mobile phase for underivatized glucosamine is sodium perchlorate (B79767) (50 mM, pH 6.5): acetonitrile (99:1, v/v).[11]
  • Data Analysis: Quantify the peak area of this compound at each time point. Plot the percentage of the remaining compound against time to determine the degradation kinetics.

Visualizations

Diagram 1: Troubleshooting Workflow for this compound Instability

G A Start: Observation of Compound Degradation B Check Solution pH A->B C Check Storage Temperature A->C D Analyze Buffer Composition A->D E Is pH outside optimal range (e.g., < 4 or > 8)? B->E F Is temperature elevated (e.g., > 25°C)? C->F G Are there potentially reactive buffer components? D->G H Adjust pH to mildly acidic (e.g., pH 5-6) E->H Yes K Re-evaluate Stability E->K No I Store at lower temperature (4°C or frozen) F->I Yes F->K No J Use an inert buffer (e.g., phosphate) G->J Yes G->K No H->K I->K J->K L Problem Resolved K->L

Caption: Troubleshooting workflow for instability issues.

Diagram 2: Proposed Degradation Pathway of this compound

G cluster_0 Primary Hydrolysis cluster_1 Secondary Degradation A D-Glucosamine Oxime Hydrochloride B D-Glucosamine A->B H₂O, H⁺/OH⁻ C Hydroxylamine A->C H₂O, H⁺/OH⁻ D Furfural B->D Heat, pH E Pyrazines B->E Heat, pH F Other Degradants B->F Heat, pH

Caption: Proposed degradation of this compound.

References

Technical Support Center: D-Glucosamine Oxime Hydrochloride Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of D-Glucosamine oxime hydrochloride. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the common appearance of pure this compound?

A1: Pure this compound is typically a white to off-white crystalline powder.[1] A significant deviation from this appearance, such as a yellow or brown color, may indicate the presence of impurities.

Q2: What are the recommended storage conditions for this compound?

A2: It is recommended to store this compound at room temperature (between 10°C - 25°C) in a well-closed container to protect it from moisture.[2]

Q3: What solvents are suitable for the recrystallization of this compound?

A3: Based on the purification methods for the parent compound, D-Glucosamine hydrochloride, and general principles, a mixture of ethanol (B145695) and water is the most common and effective solvent system for recrystallization.[3][4] Methanol may also be a viable option, as D-Glucosamine hydrochloride is slightly soluble in it.[5]

Q4: What are the potential impurities in my this compound sample?

A4: Potential impurities can originate from the starting materials or by-products of the synthesis. These may include:

  • Unreacted D-Glucosamine hydrochloride

  • Excess hydroxylamine (B1172632) hydrochloride

  • Decomposition products from overheating

  • Residual solvents

For the parent D-Glucosamine, common impurities include N-acetylglucosamine and galactosamine.[6][7]

Q5: Which analytical techniques are recommended for assessing the purity of this compound?

A5: High-Performance Liquid Chromatography (HPLC) is a common method to determine the purity of this compound, with a typical purity specification of ≥98%.[1][8] Other useful analytical methods include Nuclear Magnetic Resonance (NMR) for structural confirmation and Fourier-Transform Infrared Spectroscopy (FTIR) for functional group analysis.[4][9]

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Potential Cause Suggested Solution
Product is colored (yellow or brownish) Presence of colored impurities from the reaction mixture.* Decolorization: Dissolve the crude product in a minimal amount of hot water and add a small amount of activated charcoal (Norit). Heat the suspension gently for a short period, then filter the hot solution to remove the charcoal. Proceed with recrystallization.[3] Be cautious not to use an excessive amount of charcoal as it can adsorb the desired product.
Low yield after recrystallization * The compound is too soluble in the chosen solvent system. * Too much solvent was used for dissolution. * Premature crystallization during hot filtration. * Incomplete crystallization.* Adjust Solvent Ratio: Increase the proportion of the anti-solvent (ethanol) in the ethanol/water mixture. * Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product. * Preheat Funnel: Use a pre-heated filter funnel to prevent the product from crashing out during hot filtration. * Extend Crystallization Time/Lower Temperature: Allow the solution to cool slowly to room temperature and then place it in a refrigerator or ice bath to maximize crystal formation.[4]
Oily product or failure to crystallize * Presence of impurities that inhibit crystallization. * The solvent system is not appropriate.* Wash with Anti-Solvent: Try washing the oily product with a solvent in which the desired compound is insoluble but the impurities are soluble (e.g., cold ethanol or ether). * Solvent System Re-evaluation: Experiment with different solvent ratios for recrystallization. Start with a higher proportion of the anti-solvent. * Seed Crystals: If a small amount of pure crystalline product is available, add a seed crystal to the cooled solution to induce crystallization.
Crystals are very fine or needle-like Rapid crystallization.* Slow Cooling: Allow the hot, saturated solution to cool down slowly to room temperature without disturbance before placing it in a cold environment. This promotes the formation of larger, more well-defined crystals.
Product purity does not improve after recrystallization The impurity has similar solubility to the product in the chosen solvent system.* Alternative Solvents: Investigate different solvent systems for recrystallization. For example, consider methanol/water or isopropanol/water mixtures. * Column Chromatography: For high-purity requirements where recrystallization is ineffective, purification by column chromatography may be necessary.

Experimental Protocols

Recrystallization of this compound

This protocol is adapted from standard procedures for D-Glucosamine hydrochloride and is a recommended starting point.

  • Dissolution: In a flask, add the crude this compound. To this, add a minimal amount of hot deionized water to dissolve the solid completely. Gentle heating on a hot plate may be required.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal (approximately 1-2% w/w of the crude product). Heat the mixture with stirring for 10-15 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove the activated charcoal or any insoluble impurities.

  • Crystallization: To the hot filtrate, slowly add 95% ethanol (as an anti-solvent) until the solution becomes slightly turbid. Re-heat the solution gently until the turbidity just disappears.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold 95% ethanol to remove any remaining soluble impurities.[3]

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Synthesis of this compound

This is a general procedure for the synthesis of oximes from aldehydes/ketones.

  • Reaction Setup: Dissolve D-Glucosamine hydrochloride and an equimolar amount of hydroxylamine hydrochloride in water or an ethanol/water mixture in a round-bottom flask.

  • Base Addition: Slowly add a mild base, such as sodium acetate (B1210297) or pyridine, to the solution to neutralize the hydrochloride and liberate the free hydroxylamine.

  • Reaction: Stir the mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitor by TLC or HPLC).

  • Work-up: The work-up procedure will depend on the reaction conditions. Typically, the solvent is removed under reduced pressure, and the crude product is then purified by recrystallization as described above.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start D-Glucosamine HCl + Hydroxylamine HCl reaction Reaction with Base (e.g., Sodium Acetate) start->reaction crude_product Crude D-Glucosamine Oxime HCl reaction->crude_product dissolution Dissolve in Hot Water crude_product->dissolution decolorization Add Activated Charcoal (Optional) dissolution->decolorization hot_filtration Hot Filtration decolorization->hot_filtration recrystallization Add Ethanol & Cool Slowly hot_filtration->recrystallization isolation Vacuum Filtration & Wash with Ethanol recrystallization->isolation drying Vacuum Drying isolation->drying pure_product Pure D-Glucosamine Oxime HCl drying->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Start Purification recrystallize Perform Recrystallization start->recrystallize check_color Is the product colored? decolorize Decolorize with Activated Charcoal check_color->decolorize Yes check_yield Is the yield acceptable? check_color->check_yield No decolorize->recrystallize recrystallize->check_color optimize_solvent Optimize Solvent Ratio & Cooling check_yield->optimize_solvent No check_purity Is the purity >98%? check_yield->check_purity Yes optimize_solvent->recrystallize repeat_recrystallization Repeat Recrystallization or Use Alternative Solvents check_purity->repeat_recrystallization No success Pure Product Obtained check_purity->success Yes repeat_recrystallization->recrystallize failure Consider Column Chromatography repeat_recrystallization->failure

Caption: Troubleshooting decision tree for the purification of this compound.

References

common impurities in synthetic D-Glucosamine oxime hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic D-Glucosamine oxime hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter in my synthetic this compound?

A1: Impurities in synthetic this compound can originate from three main sources: the starting materials, the synthesis process itself, and degradation of the final product.

Starting Material-Related Impurities:

  • From D-Glucosamine Hydrochloride:

    • Unreacted D-Glucosamine hydrochloride.

    • Related sugars such as N-acetylglucosamine and galactosamine.

    • Residual fragments from the raw material source, like chitin (B13524) fragments if derived from shellfish.[1]

  • From Hydroxylamine (B1172632) Hydrochloride:

    • Inorganic salts and heavy metals.

    • Sulfur compounds.

Synthesis-Related Impurities:

  • Isomers of D-Glucosamine Oxime: The oximation reaction can result in a mixture of isomers, including:

    • E and Z geometric isomers of the open-chain oxime.

    • α- and β-anomers of the cyclic (pyranose) form of the oxime.

  • Unreacted Starting Materials: Residual D-Glucosamine hydrochloride and hydroxylamine hydrochloride that were not consumed in the reaction.

Degradation-Related Impurities:

  • Hydrolysis Products: The oxime can hydrolyze back to D-Glucosamine and hydroxylamine, especially in the presence of moisture.

  • Glucosamine (B1671600) Degradation Products: If the starting material degrades or if the oxime hydrolyzes and the resulting D-Glucosamine degrades, you may find:

    • 5-Hydroxymethylfurfural (5-HMF).

    • Pyrazines and other colored compounds, particularly if exposed to heat.

Q2: I am seeing an unexpected peak in my HPLC analysis. How can I identify it?

A2: An unexpected peak in your HPLC chromatogram could be one of the impurities listed in Q1. To identify it, consider the following troubleshooting steps:

  • Analyze Starting Materials: Run separate HPLC analyses of your D-Glucosamine hydrochloride and hydroxylamine hydrochloride starting materials under the same conditions to check for impurities that may be carried through the synthesis.

  • Spike your Sample: Co-inject your sample with a known standard of D-Glucosamine hydrochloride. If the peak area of an existing peak increases, it is likely unreacted starting material.

  • Vary HPLC Conditions: Modify your mobile phase composition or gradient to improve the separation of potential isomers.

  • Use Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer to obtain mass-to-charge ratio (m/z) information for the unknown peak. This can help in identifying its molecular weight and proposing a structure.

  • Perform Forced Degradation Studies: Intentionally degrade a sample of your pure this compound under stress conditions (acid, base, heat, oxidation, light) and analyze the resulting mixture by HPLC.[2][3][4][5] This can help to identify potential degradation products.

Q3: My product has a yellow or brownish tint. What could be the cause?

A3: A colored impurity is often indicative of degradation products. The formation of 5-Hydroxymethylfurfural (5-HMF) and subsequent polymerization or reaction products can lead to discoloration. This can be caused by:

  • Overheating during synthesis or purification: Ensure your reaction and drying temperatures are well-controlled.

  • Impurities in the starting D-Glucosamine hydrochloride: Poor quality starting material may already contain degradation products.

  • Improper storage: Exposure to high temperatures, light, or non-neutral pH conditions during storage can lead to degradation. Store the product in a cool, dark, and dry place.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Action(s)
Low Yield Incomplete reaction.- Ensure the molar ratio of hydroxylamine hydrochloride to D-Glucosamine hydrochloride is appropriate. - Check the pH of the reaction mixture; oximation is often pH-dependent. - Extend the reaction time or slightly increase the temperature, monitoring for degradation.
Product loss during workup.- Optimize the crystallization or precipitation solvent system to maximize recovery. - Ensure complete transfer of materials between steps.
Multiple Spots on TLC or Peaks in HPLC Presence of isomers.- This is common for sugar oximes. Isomers may not always need to be removed, depending on the application. - If separation is required, chromatographic purification (e.g., column chromatography) may be necessary.
Unreacted starting materials.- Improve reaction conditions to drive the reaction to completion (see "Low Yield"). - Purify the product by recrystallization or chromatography.
Degradation of the product.- Review synthesis and purification conditions to avoid excessive heat or harsh pH. - Ensure the product is stored properly (cool, dry, dark).
Product is Unstable and Degrades Over Time Hydrolysis of the oxime.- Store the product in a desiccator to protect it from moisture. - Avoid storing in solution for extended periods.
Inherent instability.- If for a specific application, consider if the oxime can be generated in situ from D-Glucosamine.

Quantitative Data Summary

While specific impurity profiles can vary significantly based on the synthesis method and purity of starting materials, commercially available this compound typically has a purity of ≥98% as determined by HPLC.[6][7][8] A summary of potential impurities and their sources is provided below.

Impurity Category Specific Impurity Typical Source
Starting Material-Related D-Glucosamine hydrochlorideUnreacted starting material
N-acetylglucosamine, GalactosamineImpurities in D-Glucosamine HCl
Chitin fragmentsIncomplete hydrolysis of raw material
Inorganic salts, Heavy metalsImpurities in hydroxylamine HCl
Synthesis-Related E/Z isomers of D-Glucosamine oximeOximation reaction
α/β-anomers of cyclic oximeOximation reaction
Degradation-Related D-GlucosamineHydrolysis of the oxime
5-Hydroxymethylfurfural (5-HMF)Degradation of D-Glucosamine
Pyrazines, colored polymersFurther degradation of D-Glucosamine

Experimental Protocols

Synthesis of this compound (Illustrative Protocol)

This protocol is a general illustration and may require optimization.

  • Dissolution: Dissolve D-Glucosamine hydrochloride in an appropriate aqueous or alcoholic solvent.

  • Addition of Base (Optional but common): Add a mild base (e.g., sodium acetate, pyridine) to neutralize the hydrochloride of the hydroxylamine and to adjust the pH to near neutral, which often favors oxime formation.

  • Addition of Hydroxylamine Hydrochloride: Add a slight molar excess of hydroxylamine hydrochloride to the solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Isolation: Once the reaction is complete, the product can be isolated by cooling the solution to induce crystallization or by adding an anti-solvent (a solvent in which the product is poorly soluble) to precipitate the product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Drying: Dry the purified crystals under vacuum at a mild temperature.

HPLC Method for Impurity Profiling (General Method)

This is a general method and should be validated for your specific application.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is often suitable.[9]

  • Mobile Phase: A gradient of a buffered aqueous phase (e.g., phosphate (B84403) buffer at pH 3.0) and an organic modifier (e.g., acetonitrile).[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Detection: UV detection at a low wavelength (e.g., 195-210 nm) is often used as glucosamine and its oxime have weak UV absorbance.[9][10] Refractive Index (RI) or Evaporative Light Scattering (ELSD) detection can also be employed.[11]

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25-30 °C).

Visualizations

Impurity_Sources cluster_Starting_Materials Starting Materials cluster_Synthesis_Process Synthesis Process cluster_Final_Product Final Product cluster_Impurities Potential Impurities D_Glucosamine_HCl D-Glucosamine HCl Synthesis Oximation Reaction D_Glucosamine_HCl->Synthesis Unreacted_Glucosamine Unreacted D-Glucosamine HCl D_Glucosamine_HCl->Unreacted_Glucosamine Starting_Material_Imps Impurities from Starting Materials (e.g., N-acetylglucosamine) D_Glucosamine_HCl->Starting_Material_Imps Hydroxylamine_HCl Hydroxylamine HCl Hydroxylamine_HCl->Synthesis Product D-Glucosamine Oxime HCl Synthesis->Product Isomers Product Isomers (E/Z, α/β) Synthesis->Isomers Degradation_Products Degradation Products (e.g., 5-HMF) Product->Degradation_Products Degradation

Caption: Sources of Impurities in Synthetic this compound.

Troubleshooting_Workflow Start Start: Unexpected Peak in HPLC Analyze_SM Analyze Starting Materials (D-Glucosamine HCl & Hydroxylamine HCl) Start->Analyze_SM Spike_Sample Spike Sample with D-Glucosamine HCl Standard Start->Spike_Sample Vary_HPLC Vary HPLC Conditions (e.g., gradient, mobile phase) Start->Vary_HPLC Forced_Degradation Perform Forced Degradation Study Start->Forced_Degradation Identify_Impurity Identify Impurity Analyze_SM->Identify_Impurity Impurity from Starting Material Spike_Sample->Identify_Impurity Unreacted Starting Material Use_MS Use HPLC-MS for Mass Identification Vary_HPLC->Use_MS Vary_HPLC->Identify_Impurity Isomer Separated Use_MS->Identify_Impurity Structure Proposed Forced_Degradation->Identify_Impurity Degradation Product

Caption: Troubleshooting Workflow for Identifying Unknown Peaks in HPLC Analysis.

References

Technical Support Center: Synthesis of D-Glucosamine Oxime Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of D-Glucosamine Oxime Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields and troubleshooting common experimental issues.

Troubleshooting Guide

This guide addresses specific challenges you may encounter during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low or No Yield of this compound

  • Question: My reaction is resulting in a low yield or no formation of the desired this compound. What are the potential causes and how can I address them?

  • Answer: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:

    • Incomplete Reaction: The reaction may not have reached completion.

      • Solution: Ensure sufficient reaction time and consider a moderate increase in temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.

    • Suboptimal pH: The pH of the reaction mixture is critical. The oximation reaction is most efficient in a slightly acidic to neutral medium (pH 4-6).

      • Solution: Use a buffer system (e.g., sodium acetate (B1210297)/acetic acid) or carefully add a base (e.g., sodium acetate, pyridine, or sodium bicarbonate) to neutralize the HCl released from hydroxylamine (B1172632) hydrochloride. This is crucial as the free base of hydroxylamine is the active nucleophile.

    • Reagent Quality: Hydroxylamine hydrochloride can degrade over time, especially if not stored in a cool, dry place.

      • Solution: Use a fresh batch of hydroxylamine hydrochloride. Ensure the stoichiometry is correct; an excess of hydroxylamine is often used to drive the reaction to completion.

    • Poor Solubility: D-Glucosamine hydrochloride has limited solubility in many organic solvents.

      • Solution: Employ a solvent system that can dissolve both the starting material and the reagents. A mixture of water and a miscible organic solvent like ethanol (B145695) or methanol (B129727) is often a good choice.

Issue 2: Presence of Unexpected Byproducts

  • Question: I am observing unexpected spots on my TLC plate or peaks in my analytical data. What are these byproducts and how can I minimize their formation?

  • Answer: The formation of byproducts is a common issue. Here are some likely culprits and their solutions:

    • Beckmann Rearrangement: Under strongly acidic conditions, the oxime product can undergo a Beckmann rearrangement to form an amide.

      • Solution: Carefully control the acidity of the reaction medium. Avoid the use of strong acids as catalysts. Maintaining a pH between 4 and 6 is generally effective in minimizing this side reaction.

    • Formation of Multiple Isomers: Sugar oximes can exist as a mixture of isomers in solution, including syn and anti isomers of the open-chain form, as well as the cyclic α- and β-anomers.

      • Solution: This is an inherent characteristic of sugar oximes in solution and not necessarily a "byproduct" in the traditional sense, but it can complicate purification and characterization. The ratio of these isomers can be influenced by the solvent and pH. It is important to characterize the product mixture thoroughly. Purification by chromatography may be challenging due to the interconversion of these isomers. Crystallization is often the preferred method for isolating a single isomer if possible.

Issue 3: Difficulty in Product Purification and Isolation

  • Question: I am struggling to purify the this compound from the reaction mixture. What are the recommended purification strategies?

  • Answer: Purifying polar compounds like sugar oximes can be challenging. Here are some suggested approaches:

    • Crystallization: This is often the most effective method for obtaining a pure product.

      • Procedure: After the reaction is complete, the crude product can be precipitated by adding a less polar solvent in which the product is insoluble, such as ethanol or isopropanol. The resulting solid can then be recrystallized from a suitable solvent system, like a water-alcohol mixture.

    • Column Chromatography: While challenging due to the high polarity and potential for isomer interconversion on the stationary phase, it can be employed if crystallization is unsuccessful.

      • Tips: Use a polar stationary phase like silica (B1680970) gel and a polar eluent system (e.g., dichloromethane/methanol or ethyl acetate/methanol/water). To prevent streaking and improve separation, consider adding a small amount of a weak acid or base to the eluent to suppress ionization.

    • Removal of Inorganic Salts: The reaction often produces inorganic salts as byproducts.

      • Solution: Most of the inorganic salts can be removed by filtration if they precipitate out. If they are soluble, a dialysis or size-exclusion chromatography step might be necessary for their complete removal, particularly for high-purity applications.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal pH for the oximation of D-Glucosamine hydrochloride?

    • A1: The optimal pH for oxime formation is typically in the range of 4 to 6. In this pH range, there is a sufficient concentration of the free hydroxylamine nucleophile, while the conditions are acidic enough to catalyze the reaction without promoting significant side reactions like the Beckmann rearrangement.

  • Q2: Why am I seeing multiple spots for my product on the TLC plate?

    • A2: D-Glucosamine oxime, like other sugar oximes, can exist as a mixture of isomers in solution. You are likely observing the syn and anti isomers of the open-chain oxime, and potentially the cyclic α- and β-anomers. This is a normal characteristic of this class of compounds.

  • Q3: Can I use a strong base like sodium hydroxide (B78521) to neutralize the hydroxylamine hydrochloride?

    • A3: While a strong base will deprotonate the hydroxylamine hydrochloride, it can also lead to a high pH environment that may promote side reactions, including degradation of the sugar. It is generally recommended to use a milder base like sodium acetate or sodium bicarbonate to maintain the pH in the optimal range.

  • Q4: What is a suitable solvent for this reaction?

    • A4: A solvent that can dissolve both D-Glucosamine hydrochloride and hydroxylamine hydrochloride is ideal. Water is a good solvent for both, and the reaction can be performed in an aqueous buffer. Alternatively, a mixture of water and a protic organic solvent like ethanol or methanol can be used to improve the solubility of the starting materials and facilitate product isolation.

  • Q5: How can I confirm the formation of this compound?

    • A5: The formation of the oxime can be confirmed using various analytical techniques.

      • NMR Spectroscopy (¹H and ¹³C): The appearance of a new signal in the ¹H NMR spectrum corresponding to the CH =NOH proton (typically in the range of 6.5-8.0 ppm) is a strong indicator of oxime formation. ¹³C NMR will show a characteristic signal for the C =NOH carbon.

      • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the product.

      • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic C=N stretching vibration.

Data Presentation

Table 1: Reaction Parameters for this compound Synthesis

ParameterRecommended ConditionRationale
Solvent Aqueous Buffer (pH 4-6) or Water/EthanolGood solubility for reactants, optimal pH control.
Base Sodium Acetate or Sodium BicarbonateMaintains pH in the optimal range, avoiding side reactions.
Temperature Room Temperature to 50 °CBalances reaction rate with minimizing byproduct formation.
Reaction Time 2 - 24 hoursMonitor by TLC to determine completion.
Molar Ratio (Hydroxylamine:Glucosamine) 1.1:1 to 1.5:1A slight excess of hydroxylamine drives the reaction to completion.

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Solution
Low Yield Incomplete reaction, suboptimal pH, poor reagent quality.Increase reaction time/temperature, use a buffer, use fresh reagents.
Byproduct Formation Beckmann rearrangement (acidic pH), isomerism.Control pH (4-6), recognize that isomers are expected.
Purification Difficulty High polarity, presence of salts, isomeric mixture.Crystallization, polar column chromatography, dialysis for salt removal.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline based on established principles of oxime formation with sugars. Optimization may be required for specific experimental setups.

Materials:

  • D-Glucosamine hydrochloride

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Deionized water

  • Ethanol

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve D-Glucosamine hydrochloride (1.0 eq) in deionized water. Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC (e.g., using a mobile phase of ethyl acetate:methanol:water = 4:2:1).

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), the reaction mixture can be concentrated under reduced pressure.

  • Purification:

    • Precipitation: Add ethanol to the concentrated aqueous solution to precipitate the crude this compound.

    • Filtration: Collect the precipitate by vacuum filtration and wash with cold ethanol.

    • Recrystallization: Recrystallize the crude product from a minimal amount of hot water/ethanol to obtain the pure product.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow start Start dissolve Dissolve D-Glucosamine HCl, Hydroxylamine HCl, and Sodium Acetate in Water start->dissolve react Stir at Room Temperature (Monitor by TLC) dissolve->react concentrate Concentrate in vacuo react->concentrate precipitate Precipitate with Ethanol concentrate->precipitate filter Filter and Wash with Cold Ethanol precipitate->filter recrystallize Recrystallize from Water/Ethanol filter->recrystallize dry Dry under Vacuum recrystallize->dry end Pure D-Glucosamine Oxime Hydrochloride dry->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic low_yield Low Yield? check_reaction Incomplete Reaction? low_yield->check_reaction Yes continue_workup Proceed to Workup low_yield->continue_workup No check_ph Suboptimal pH? check_reaction->check_ph No increase_time_temp Increase Time/Temp Monitor by TLC check_reaction->increase_time_temp Yes check_reagents Reagent Quality? check_ph->check_reagents No use_buffer Use Buffer (pH 4-6) or Mild Base check_ph->use_buffer Yes use_fresh_reagents Use Fresh Reagents Check Stoichiometry check_reagents->use_fresh_reagents Yes check_reagents->continue_workup No

Caption: Troubleshooting logic for addressing low reaction yield.

troubleshooting inconsistent results in D-Glucosamine oxime hydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Glucosamine oxime hydrochloride experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a derivative of D-glucosamine, an amino sugar. It is a biochemical reagent used in life science research, particularly in studies related to joint health and osteoarthritis.[1][2] Its oxime functional group can also make it a useful intermediate in organic synthesis.

Q2: I am observing a lower than expected yield in my this compound synthesis. What could be the potential causes?

Low yields in oximation reactions can arise from several factors:

  • Incomplete Reaction: The reaction between D-glucosamine hydrochloride and hydroxylamine (B1172632) may not have gone to completion. This could be due to suboptimal pH, insufficient reaction time, or inadequate temperature. The oximation reaction rate is pH-dependent, and neutralizing the HCl from hydroxylamine hydrochloride with a base is often necessary to free the active nucleophile.[3]

  • Reagent Quality: Hydroxylamine hydrochloride can degrade over time, especially if not stored in a cool, dry place. Using a fresh batch is recommended if reagent degradation is suspected.[3]

  • Side Reactions: The starting material, D-glucosamine, can degrade, especially under harsh pH and high-temperature conditions, leading to the formation of byproducts such as furfurals and pyrazines.[4]

  • Product Hydrolysis: The reverse reaction, the hydrolysis of the oxime back to the aldehyde, can occur, particularly in the presence of excess water and acid.[3]

Q3: My purified this compound shows unexpected peaks in its analytical chromatogram. What are these impurities?

Potential impurities could include:

  • Unreacted Starting Materials: Residual D-glucosamine hydrochloride or hydroxylamine hydrochloride.

  • Degradation Products of D-Glucosamine: As mentioned, D-glucosamine can degrade to form furfurals (especially at pH 4 and 7) and pyrazines (at pH 8.5).[4]

  • Geometric Isomers: Aldoximes can exist as E/Z isomers. It is possible that both isomers are present in your product.

  • Side-Reaction Products: While the Beckmann rearrangement is a common side reaction for ketoximes in acidic conditions, it is less likely for aldoximes under typical synthesis conditions.[3]

Q4: What are the optimal storage conditions for this compound to ensure its stability?

To ensure stability, this compound should be stored in a well-closed container at a temperature between 10°C and 25°C.[5] Oximes are generally more stable in acidic solutions (pH 2-3).[1][6] Hydrolysis is a primary degradation pathway and is catalyzed by acid, so avoiding strongly acidic conditions during storage is crucial.[1][3]

Troubleshooting Guides

Issue 1: Low Yield of this compound

This guide provides a systematic approach to troubleshooting low product yield.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting cluster_solutions Potential Solutions start Low Yield Observed check_reagents Verify Reagent Quality (D-Glucosamine HCl, Hydroxylamine HCl) start->check_reagents check_reaction_conditions Optimize Reaction Conditions (pH, Temperature, Time) check_reagents->check_reaction_conditions Reagents OK sol_reagents Use fresh reagents. Store properly. check_reagents->sol_reagents check_workup Evaluate Work-up Procedure check_reaction_conditions->check_workup Conditions Optimized sol_conditions Adjust pH with a base (e.g., sodium acetate). Optimize temperature (e.g., 40-60°C). Increase reaction time and monitor by TLC. check_reaction_conditions->sol_conditions check_purification Assess Purification Method check_workup->check_purification Work-up Appropriate sol_workup Avoid strongly acidic conditions during work-up. Use a mild base for neutralization. check_workup->sol_workup increase_yield Implement Corrective Actions check_purification->increase_yield Purification Efficient sol_purification Consider recrystallization from a different solvent system. check_purification->sol_purification

Caption: Troubleshooting workflow for low reaction yield.

Parameter Potential Issue Recommended Action
Reagents Degradation of hydroxylamine hydrochloride.Use a fresh batch of hydroxylamine hydrochloride. Ensure proper storage in a cool, dry place.
Impure D-glucosamine hydrochloride.Verify the purity of the starting material using an appropriate analytical method (e.g., HPLC, NMR).
Reaction Conditions Suboptimal pH.The reaction of hydroxylamine hydrochloride releases HCl. Add a base like sodium acetate (B1210297) or pyridine (B92270) to neutralize the acid and free the hydroxylamine nucleophile.[3] The optimal pH for oxime formation is typically mildly acidic to neutral.
Incorrect temperature.Gently heat the reaction mixture (e.g., 40-60°C) to increase the reaction rate, but avoid excessive heat which can promote degradation of the sugar.[3]
Insufficient reaction time.Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed.
Work-up & Purification Product hydrolysis.Avoid strongly acidic conditions during the work-up. Neutralize any residual acid with a mild base like sodium bicarbonate solution.[3]
Loss during purification.Optimize the purification method. If using column chromatography, consider neutralizing the silica (B1680970) gel with triethylamine (B128534) in the eluent. For recrystallization, experiment with different solvent systems to maximize recovery.
Issue 2: Product Instability and Degradation

This guide addresses issues related to the stability of the final product.

Factors Affecting this compound Stability

stability_factors cluster_factors Degradation Factors cluster_outcomes Degradation Pathways product D-Glucosamine Oxime Hydrochloride pH pH product->pH Temperature Temperature product->Temperature Solvent Solvent/Moisture product->Solvent Hydrolysis Hydrolysis to D-Glucosamine pH->Hydrolysis Decomposition Formation of Furfurals/Pyrazines pH->Decomposition Temperature->Decomposition Solvent->Hydrolysis Light Light

Caption: Factors influencing the stability of this compound.

Factor Effect on Stability Recommendations for Mitigation
pH Oximes are most stable in acidic solutions (pH 2-3).[1][6] Acid-catalyzed hydrolysis is the primary degradation pathway.[1][3] The precursor, D-glucosamine, can degrade into furfurals and pyrazines at different pH values.[4]For storage of solutions, maintain a pH between 2 and 3. Avoid highly acidic or basic conditions during experiments unless required by the protocol.
Temperature Elevated temperatures can accelerate both hydrolysis of the oxime and degradation of the glucosamine (B1671600) moiety.Store the solid compound and its solutions at recommended temperatures (10-25°C for solid).[5] Avoid prolonged exposure to high temperatures during experimental procedures.
Solvent The presence of water can facilitate hydrolysis, especially under acidic conditions.Use anhydrous solvents when possible for reactions and storage of solutions if stability is a major concern. For aqueous solutions, use buffered systems to maintain optimal pH.
Light While not extensively documented for this specific compound, many organic molecules are sensitive to light.Store the compound in a light-resistant container.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline for the synthesis of this compound from D-glucosamine hydrochloride.

Synthesis Workflow

synthesis_workflow start Start dissolve Dissolve D-Glucosamine HCl and Hydroxylamine HCl in water start->dissolve add_base Add base (e.g., Sodium Acetate) to adjust pH dissolve->add_base react Stir at room temperature or gentle heat (40-60°C) add_base->react monitor Monitor reaction by TLC react->monitor workup Cool reaction and precipitate/extract product monitor->workup purify Purify by recrystallization workup->purify characterize Characterize product (NMR, IR, MS) purify->characterize end End characterize->end

Caption: General workflow for the synthesis of this compound.

Materials:

  • D-Glucosamine hydrochloride

  • Hydroxylamine hydrochloride

  • Sodium acetate (or other suitable base)

  • Deionized water

  • Ethanol (for recrystallization)

  • Standard laboratory glassware and equipment

Procedure:

  • Dissolution: In a round-bottom flask, dissolve D-glucosamine hydrochloride (1 equivalent) and hydroxylamine hydrochloride (1.1-1.5 equivalents) in a minimal amount of deionized water.

  • pH Adjustment: To the solution, add sodium acetate (2-3 equivalents) in portions while stirring. The base neutralizes the hydrochloric acid and frees the hydroxylamine for reaction. The pH of the solution should be in the range of 4-5 for optimal oxime formation.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60°C) for 2-6 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable solvent system might be a mixture of isopropanol, water, and ammonia. The product, being more polar than the starting aldehyde, should have a different Rf value.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the reaction mixture in an ice bath. The product may precipitate out of the solution. If so, collect the solid by filtration. If no precipitate forms, the product can be isolated by concentrating the solution under reduced pressure and then inducing crystallization, or by extraction with a suitable solvent if applicable (though the product is likely highly water-soluble).

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol-water.[7]

  • Characterization: Dry the purified crystals under vacuum and characterize the product using analytical techniques such as NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Protocol 2: Analytical Characterization by HPLC

Due to the lack of a strong UV chromophore, this compound requires derivatization for UV detection or the use of alternative detection methods.

HPLC Method Parameters (General Guidance)

Parameter Recommendation
Column HILIC (Hydrophilic Interaction Liquid Chromatography) column for polar compounds.
Mobile Phase Acetonitrile/water or acetonitrile/ammonium acetate buffer gradient.
Detector ELSD (Evaporative Light Scattering Detector): A universal detector suitable for non-volatile compounds without a chromophore.
MS (Mass Spectrometry): Provides high sensitivity and selectivity, and can confirm the molecular weight of the compound.
UV after derivatization: Pre-column derivatization with a UV-active reagent like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) or 7-fluoro-4-nitrobenzo-2-oxa-l,3-diazole (NBD-F) can be performed.[8][9]
Flow Rate Typically 0.5 - 1.5 mL/min.
Column Temperature Ambient or slightly elevated (e.g., 30-40°C) to improve peak shape.

Method Validation Summary for a Derivatization-Based HPLC Method

The following table summarizes typical validation parameters for an HPLC method for glucosamine analysis after derivatization, based on literature data.[8][9]

Parameter Typical Value/Range
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.02 - 0.3 µg/mL
Limit of Quantification (LOQ) 0.06 - 1 µg/mL
Recovery 97.2% - 102.8%
Precision (RSD%) < 2%

This technical support center provides a foundational guide for troubleshooting and conducting experiments with this compound. For further assistance, please consult the cited literature and consider the specific context of your experimental setup.

References

D-Glucosamine oxime hydrochloride solubility challenges and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Glucosamine Oxime Hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound, with a specific focus on solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a derivative of D-Glucosamine, an amino sugar.[1][2] It is a white to off-white crystalline powder used as a biochemical reagent in life science research.[1][3] Its applications include serving as an intermediate in organic synthesis and medicinal chemistry, research in carbohydrate metabolism and cellular signaling, and development of novel therapeutic agents, particularly for joint-related disorders like osteoarthritis.[1]

Q2: I am having trouble dissolving this compound. What are the recommended solvents?

For D-Glucosamine hydrochloride (CAS 66-84-2), it is known to be soluble in water.[4] One supplier suggests a solubility of up to 100 mg/mL in water, while another indicates 5 mg/mL.[5] It is also soluble in DMSO.[5][6] Given the structural similarities, it is highly probable that this compound is also soluble in water and DMSO. It is generally insoluble in organic solvents.[4]

Q3: What factors can influence the solubility of this compound?

A3: Several factors can impact the solubility of amine hydrochloride salts like this compound:

  • Temperature: For the related D-Glucosamine hydrochloride, solubility in water increases with temperature, indicating an endothermic dissolution process.[7] Gentle warming can be a useful technique to increase the dissolution rate and solubility.

  • pH: The pH of the solution can affect the ionization state of the molecule, which in turn influences solubility.

  • Common Ion Effect: The presence of other ions in the solution, particularly chloride ions from sources like NaCl or KCl, can decrease the solubility of hydrochloride salts.[7] It is advisable to dissolve the compound in pure water or a buffer with a low concentration of chloride salts if possible.

  • Solvent Purity: The presence of moisture in organic solvents like DMSO can significantly reduce the solubility of some compounds.[6] Using fresh, anhydrous solvents is recommended.

Q4: My this compound solution appears cloudy or forms a precipitate over time. What should I do?

A4: Cloudiness or precipitation can be due to several reasons:

  • Incomplete Dissolution: The compound may not be fully dissolved. Try sonicating the solution or gently warming it.

  • Supersaturation: If the solution was heated to dissolve the compound, it might precipitate out as it cools to room temperature. If this occurs, you may need to work with a lower concentration or maintain a slightly elevated temperature if your experimental protocol allows.

  • Degradation: While D-Glucosamine hydrochloride is generally stable at room temperature, prolonged storage in solution, especially non-sterile aqueous solutions, can lead to degradation or microbial growth.[8] It is recommended to prepare solutions fresh for each experiment. For D-Glucosamine hydrochloride, it is not recommended to store aqueous solutions for more than one day.[9] Stock solutions in DMSO, when stored properly at -20°C, may be stable for longer periods.

  • Incompatibility with Buffer: Some buffer components may cause precipitation. If you observe precipitation after adding the compound to a buffer, consider preparing the stock solution in a compatible solvent like water or DMSO and then diluting it into the final buffer.

Troubleshooting Guides

Guide 1: Preparing a Stock Solution

This guide provides a general protocol for preparing a stock solution of this compound.

Objective: To prepare a clear, stable stock solution for use in experiments.

Experimental Protocol:

  • Weighing: Accurately weigh the desired amount of this compound powder in a suitable container.

  • Solvent Addition: Add a small amount of the chosen solvent (e.g., sterile deionized water or anhydrous DMSO) to the powder.

  • Initial Mixing: Vortex or sonicate the mixture to wet the powder and break up any clumps.

  • Incremental Solvent Addition: Gradually add more solvent while continuing to mix until the final desired concentration is reached.

  • Aiding Dissolution (if necessary): If the compound does not readily dissolve, use one of the following methods:

    • Sonication: Place the container in a sonicator bath for 5-10 minute intervals.

    • Gentle Warming: Warm the solution in a water bath at 30-40°C. Avoid excessive heat to prevent degradation.

  • Sterilization (for aqueous solutions): If the solution is for cell culture or other sterile applications, filter-sterilize it through a 0.22 µm filter.

  • Storage: Store the solution appropriately. For aqueous solutions, it is best to use them fresh. For DMSO stock solutions, aliquot and store at -20°C.

Guide 2: Troubleshooting Solubility Issues

This guide provides a logical workflow for addressing common solubility problems.

Objective: To systematically identify and resolve issues with dissolving this compound.

Workflow Diagram:

G start Start: Solubility Issue check_solvent Is the correct solvent being used? (e.g., Water, DMSO) start->check_solvent check_concentration Is the concentration too high? check_solvent->check_concentration Yes use_fresh_solvent Use fresh, high-purity solvent (anhydrous for DMSO) check_solvent->use_fresh_solvent No check_dissolution_method Was an appropriate dissolution method used? check_concentration->check_dissolution_method No reduce_concentration Prepare a more dilute solution check_concentration->reduce_concentration Yes sonicate Try sonicating the solution check_dissolution_method->sonicate No success_check Is solution clear? check_dissolution_method->success_check Yes warm Try gentle warming (30-40°C) sonicate->warm warm->success_check success Solution is clear reduce_concentration->success use_fresh_solvent->check_solvent fail Still insoluble: Consider alternative solvent system or formulation success_check->success Yes success_check->fail No G F6P Fructose-6-Phosphate GlcN6P Glucosamine-6-Phosphate F6P->GlcN6P Glutamine GlcNAc6P N-Acetylglucosamine-6-Phosphate GlcN6P->GlcNAc6P Acetyl-CoA GlcNAc1P N-Acetylglucosamine-1-Phosphate GlcNAc6P->GlcNAc1P UDPGlcNAc UDP-N-Acetylglucosamine GlcNAc1P->UDPGlcNAc UTP Glycoproteins Glycoproteins & Glycolipids UDPGlcNAc->Glycoproteins DGlucosamine D-Glucosamine DGlucosamine->GlcN6P HK Hexokinase GFAT GFAT

References

degradation pathways of D-Glucosamine oxime hydrochloride in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: How stable is the oxime linkage in D-Glucosamine oxime hydrochloride expected to be in an aqueous solution?

A1: Generally, oxime linkages are significantly more stable in aqueous solutions compared to other C=N bonds like imines and hydrazones.[1][2] In aqueous solutions, aliphatic oximes can be 100 to 1000 times more resistant to hydrolysis than their hydrazone counterparts.[1] Their stability is pH-dependent, with maximum stability often observed in acidic conditions, typically between pH 2 and 3.[1]

Q2: What are the most likely in vitro degradation pathways for this compound?

A2: Based on its structure, the primary degradation pathways are likely to be:

  • Hydrolysis of the Oxime Bond: This is a common degradation route for oximes, typically catalyzed by acid.[3][4] This process would cleave the molecule into D-Glucosamine and hydroxylamine.

  • Degradation of the Glucosamine (B1671600) Moiety: Glucosamine itself can degrade under certain conditions. The most probable pathways include:

    • Oxidative Degradation: Forced degradation studies on glucosamine have shown it is susceptible to oxidation.[5] This could involve oxidative deamination of the amino group.[6][7]

    • Thermal Degradation: At elevated temperatures (150-200°C), glucosamine can degrade to form furfurals, pyrazines, and other volatile compounds.[8][9]

Q3: What factors can influence the degradation rate of this compound in my experiments?

A3: Several factors can affect the stability:

  • pH: Oxime hydrolysis is catalyzed by acid.[3][10] The glucosamine moiety is most stable around pH 5.0.[11] Therefore, pH will be a critical factor in the overall stability.

  • Temperature: Higher temperatures will accelerate both oxime hydrolysis and thermal degradation of the glucosamine ring.[8][9][12]

  • Presence of Oxidizing Agents: Reagents like hydrogen peroxide can lead to oxidative degradation of the glucosamine part of the molecule.[5][13]

  • Presence of Carbonyl Compounds: High concentrations of other aldehydes or ketones in the medium could potentially lead to transoximation reactions, though this is less common than hydrolysis.[14]

Q4: What are the potential degradation products I should be looking for?

A4: Depending on the conditions, you might expect to find:

  • From Oxime Hydrolysis: D-Glucosamine and hydroxylamine.

  • From Glucosamine Thermal Degradation: Furfurals (especially at pH 4 and 7), pyrazines, and pyridines (at more alkaline pH).[9]

  • From Glucosamine Oxidation: α-keto acids resulting from oxidative deamination.[15]

Q5: What analytical methods are recommended for studying the degradation of this compound?

A5: A combination of chromatographic and spectroscopic methods is recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the most common technique for quantifying the parent compound and its non-volatile degradation products.[5][16] Due to the lack of a strong chromophore, derivatization (e.g., with FMOC-Su) or the use of detectors like Evaporative Light Scattering (ELSD) or Charged Aerosol Detector (CAD) may be necessary.[17][18]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the identification of unknown degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly useful for monitoring the hydrolysis of the oxime bond in real-time by observing the disappearance of oxime signals and the appearance of aldehyde/ketone signals.[3][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile degradation products resulting from thermal stress.[9]

Troubleshooting Guide for In Vitro Degradation Studies

Problem Encountered Possible Cause Suggested Solution
Rapid loss of parent compound at low pH. Acid-catalyzed hydrolysis of the oxime linkage is occurring faster than expected.Increase the pH of the medium. Oximes are often most stable between pH 2 and 3, but the glucosamine moiety is more stable at pH 5.[1][11] Experiment with buffers in the pH 4-6 range. Reduce the incubation temperature.
Multiple unexpected peaks in HPLC after oxidative stress. The glucosamine moiety is degrading. Glucosamine is known to be susceptible to oxidative conditions.[5]Reduce the concentration of the oxidizing agent (e.g., H₂O₂) or shorten the exposure time. Ensure the reaction is performed at a controlled, non-elevated temperature.
Poor mass balance (sum of parent and degradants is <95%). Formation of volatile degradation products (e.g., from thermal degradation) that are not detected by HPLC. Formation of compounds that are not retained or detected by the current analytical method.Use GC-MS to analyze for volatile products if thermal stress was applied.[9] Modify the HPLC method (e.g., change the mobile phase, gradient, or column) to ensure all potential degradants are being eluted and detected.
Inconsistent degradation rates between experimental repeats. Instability of the degradation medium (e.g., pH drift). Temperature fluctuations during incubation. Inconsistent preparation of stock solutions.Use buffers with sufficient capacity to maintain a stable pH throughout the experiment. Ensure the incubator or water bath maintains a constant and uniform temperature. Prepare fresh stock solutions for each experiment.
No degradation observed under stress conditions. The compound is highly stable under the applied conditions. The stress conditions are not harsh enough.Increase the severity of the stress (e.g., higher temperature, more extreme pH, higher concentration of stressor). ICH guidelines suggest aiming for 5-20% degradation.[13][19]

Data Presentation

Table 1: Comparative Hydrolytic Stability of Oximes vs. Hydrazones
Linkage TypeRelative StabilityKey Characteristics
Oxime HighRate constant for hydrolysis is approximately 10³-fold lower than simple hydrazones.[3][20] More resistant to hydrolysis due to the higher electronegativity of the oxygen atom.[10]
Hydrazone Low to ModerateMore labile to acid-catalyzed hydrolysis. Stability is influenced by substituents.[3]
Table 2: Potential Degradation Products of the Glucosamine Moiety
Stress ConditionpHMajor Degradation ProductsReference
Thermal (150°C, aqueous) 4 and 7Furfurals (e.g., 5-(hydroxymethyl)furfural)[9]
Thermal (150°C, aqueous) 8.5Pyrazines (e.g., pyrazine, methylpyrazine), 3-hydroxypyridines, furans[9]
Thermal (200°C, dry) N/APyrazines, pyridines, pyrroles, furans[8]
Oxidative NeutralOxidized species (e.g., products of deamination)[5]
Table 3: Typical Conditions for Forced Degradation Studies
Stress TypeConditionPurpose
Acid Hydrolysis 0.1 M HCl at 60°CTo test for lability to acid. Primarily targets the oxime bond.[13]
Base Hydrolysis 0.1 M NaOH at 60°CTo test for lability to base.
Oxidation 3% H₂O₂ at room temperatureTo test for susceptibility to oxidation. Primarily targets the glucosamine moiety.[5][13]
Thermal 80°C (in solution or solid state)To test for thermal stability.
Photolytic Exposure to UV/fluorescent light (ICH Q1B)To test for light sensitivity.

Experimental Protocols

Protocol 1: General Hydrolytic Stability Assessment
  • Preparation of Buffers: Prepare a series of buffers (e.g., HCl for pH 1-2, citrate (B86180) for pH 3-6, phosphate (B84403) for pH 7-8) at the desired ionic strength.

  • Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., water or acetonitrile).

  • Incubation: Add a small aliquot of the stock solution to each buffer to achieve the final desired concentration (e.g., 100 µg/mL). Incubate the solutions in sealed vials at a constant temperature (e.g., 60°C).

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial. Immediately quench the reaction by neutralizing the pH and/or diluting with the mobile phase and storing at a low temperature (e.g., 4°C) prior to analysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the remaining percentage of the parent compound.

Protocol 2: Oxidative Degradation Assessment
  • Reagent Preparation: Prepare a solution of 3% hydrogen peroxide (H₂O₂).

  • Stock Solution: Prepare a stock solution of the test compound as described in Protocol 1.

  • Incubation: Add an aliquot of the stock solution to the H₂O₂ solution. Protect the sample from light and incubate at room temperature. A parallel control sample in water should be run simultaneously.

  • Sampling & Analysis: Sample at various time points and analyze as described in Protocol 1. If no degradation is observed, the temperature can be slightly increased (e.g., to 40°C).

Protocol 3: Monitoring Oxime Hydrolysis by ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve a known quantity of this compound in a deuterated buffer (e.g., pD 5.0 phosphate buffer in D₂O).[3][10]

  • Internal Standard: Add a suitable internal standard that does not react or overlap with signals of interest.

  • Initial Spectrum: Acquire an initial ¹H NMR spectrum (t=0). Identify the characteristic peaks for the oxime and the corresponding aldehyde/ketone region.

  • Incubation & Acquisition: Incubate the NMR tube at a constant temperature. Acquire subsequent spectra at regular time intervals.

  • Data Analysis: Integrate the signals corresponding to the oxime and the hydrolysis product. Plot the natural logarithm of the oxime concentration versus time to determine the first-order rate constant for hydrolysis.[1]

Visualizations

cluster_hydrolysis Acid-Catalyzed Oxime Hydrolysis Oxime D-Glucosamine Oxime ProtonatedOxime Protonated Oxime Oxime->ProtonatedOxime + H⁺ ProtonatedOxime->Oxime - H⁺ Carbinolamine Carbinolamine Intermediate ProtonatedOxime->Carbinolamine + H₂O Carbinolamine->ProtonatedOxime - H₂O Products D-Glucosamine (Aldehyde) + Hydroxylamine Carbinolamine->Products Proton Transfer cluster_workflow Forced Degradation Experimental Workflow Start Prepare Drug Solution Stress Apply Stress Condition (Acid, Base, Oxidant, Heat, Light) Start->Stress Sample Sample at Time Intervals Stress->Sample Quench Quench Reaction (Neutralize / Dilute) Sample->Quench Analyze Analyze via Stability-Indicating Method (e.g., HPLC, LC-MS) Quench->Analyze Identify Identify Degradation Products Analyze->Identify Pathway Propose Degradation Pathway Identify->Pathway cluster_factors Factors Influencing In Vitro Stability Stability Stability of D-Glucosamine Oxime Hydrochloride pH pH of Medium pH->Stability Affects oxime hydrolysis and glucosamine stability Temp Temperature Temp->Stability Accelerates hydrolysis and thermal degradation Oxidants Oxidizing Agents Oxidants->Stability Degrades glucosamine moiety Enzymes Enzymes (if present) Enzymes->Stability Potential for enzymatic cleavage

References

optimizing reaction conditions for D-Glucosamine oxime hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of D-Glucosamine oxime hydrochloride.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Question 1: Why is the yield of this compound lower than expected?

Answer:

Low yield can be attributed to several factors throughout the two main stages of the synthesis: the hydrolysis of chitin (B13524) to D-Glucosamine hydrochloride and the subsequent oximation reaction.

For the chitin hydrolysis step:

  • Incomplete Hydrolysis: The reaction time or acid concentration may be insufficient to fully depolymerize and deacetylate the chitin.[1][2] Ensure that the reaction is heated for the recommended duration and that the hydrochloric acid is of the correct concentration.

  • Product Degradation: Prolonged exposure to high temperatures and harsh acidic conditions can lead to the degradation of the D-Glucosamine product.[2] Adhere to the recommended reaction temperature and time to minimize degradation.

  • Loss during Workup: Significant product loss can occur during the filtration and washing steps. Ensure efficient recovery of the crystalline product.

For the oximation step:

  • Suboptimal pH: The formation of oximes is pH-dependent. The reaction of hydroxylamine (B1172632) hydrochloride with D-Glucosamine hydrochloride will be influenced by the pH of the solution. It is often necessary to add a base, such as sodium acetate (B1210297) or pyridine (B92270), to neutralize the hydrochloride salt and free the hydroxylamine base for reaction.

  • Unfavorable Equilibrium: The reaction between an aldehyde or ketone and hydroxylamine is an equilibrium. To drive the reaction towards the oxime product, it may be necessary to use an excess of hydroxylamine hydrochloride.[3]

  • Side Reactions: At elevated temperatures or incorrect pH, side reactions may occur, leading to the formation of byproducts and a reduction in the desired oxime yield.

Question 2: The final product is discolored. How can I improve its purity and appearance?

Answer:

Discoloration in the final this compound product often indicates the presence of impurities.

  • Impurities from Starting Material: If the initial D-Glucosamine hydrochloride is impure or colored, this will likely carry over to the final product. It is recommended to use highly pure D-Glucosamine hydrochloride.

  • Decolorization: During the preparation of D-Glucosamine hydrochloride from chitin, treatment with activated charcoal is a crucial step to remove colored impurities.[1][4] If the discoloration persists, a second charcoal treatment can be performed.

  • Recrystallization: Recrystallization of the final this compound product from a suitable solvent system can effectively remove impurities and improve the color and crystalline form.

Question 3: How can I confirm the formation of the oxime and assess the purity of my product?

Answer:

Several analytical techniques can be used to confirm the identity and purity of this compound.

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools to confirm the structure of the oxime. The formation of the C=N-OH group will result in characteristic shifts in the NMR spectrum.

    • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic peak for the C=N bond and the O-H stretch of the oxime.

  • Chromatographic Methods:

    • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the product and quantify the amount of this compound.[5] A suitable derivatization agent may be required for detection.[5]

    • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the progress of the reaction and check for the presence of starting material and byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the oximation reaction?

A1: The optimal pH for oxime formation is typically in the range of 4-5. Since the starting material is a hydrochloride salt, the addition of a base like sodium acetate or pyridine is generally required to achieve the optimal pH for the reaction with hydroxylamine hydrochloride.

Q2: What is the recommended solvent for the synthesis of this compound?

A2: The reaction is often carried out in a protic solvent like water or a mixture of water and ethanol (B145695).[6] The choice of solvent will depend on the solubility of the starting materials and the desired reaction conditions. Microwave-assisted syntheses have been successfully performed in aqueous media.[3][7]

Q3: Can I use a different base to neutralize the hydrochloride salt?

A3: Yes, other bases such as sodium hydroxide (B78521) or potassium hydroxide can be used.[6][8] However, the choice of base and its concentration should be carefully controlled to maintain the optimal pH for the reaction and avoid side reactions.

Q4: At what temperature should the oximation reaction be conducted?

A4: The reaction temperature can vary. Some procedures are carried out at room temperature, while others may require gentle heating to increase the reaction rate.[6] Microwave-assisted synthesis can significantly reduce the reaction time by using elevated temperatures under controlled conditions.[3][7] It is important to avoid excessively high temperatures, which can lead to degradation of the sugar.

Q5: How should I purify the final this compound product?

A5: The most common method for purification is recrystallization. The choice of solvent for recrystallization will depend on the solubility of the product and impurities. Ethanol or a mixture of ethanol and water is often a good starting point. Washing the crystalline product with a cold solvent can also help to remove residual impurities.

Data Presentation

Table 1: Optimized Reaction Conditions for Chitin Hydrolysis to D-Glucosamine Hydrochloride

ParameterRecommended ConditionReference
Acid Concentrated Hydrochloric Acid (HCl)[1][2]
Acid to Chitin Ratio (v/w) 5:1[1]
Temperature 90 - 100°C[1][2]
Reaction Time 2 - 2.5 hours[1]
Decolorization Activated Charcoal[1][4]

Table 2: General Reaction Conditions for the Oximation of D-Glucosamine Hydrochloride

ParameterRecommended ConditionReference
Reagent Hydroxylamine Hydrochloride (NH₂OH·HCl)[6]
Molar Ratio (Glucosamine:Hydroxylamine) 1:1 to 1:1.5[3]
Solvent Water or Water/Ethanol mixture[6]
pH 4 - 5
Base (for pH adjustment) Sodium Acetate or Pyridine[6]
Temperature Room Temperature to 60°C[6]
Reaction Time 1 - 24 hours (conventional) < 30 minutes (microwave)[3][6]

Experimental Protocols

Protocol 1: Synthesis of D-Glucosamine Hydrochloride from Chitin

This protocol is a general guideline based on established methods.[1]

  • Demineralization: Stir the ground chitin source (e.g., shrimp shells) in a 0.5 M HCl solution at room temperature for 3 hours. Filter and wash the solid thoroughly with distilled water.

  • Deproteinization: Reflux the demineralized solid in a 1.0 M NaOH solution for 2 hours. Filter and wash the resulting chitin with distilled water until the washings are neutral.

  • Hydrolysis: Add the purified chitin to concentrated HCl (e.g., 5 mL per gram of chitin) and heat the mixture at 90-100°C with stirring for 2-2.5 hours.

  • Decolorization: Cool the reaction mixture and add activated charcoal. Stir for 30-60 minutes.

  • Crystallization: Filter the mixture to remove the charcoal. Concentrate the filtrate under reduced pressure to induce crystallization of D-Glucosamine hydrochloride.

  • Isolation: Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.

Protocol 2: Synthesis of this compound

This is a general protocol for the oximation reaction.

  • Dissolution: Dissolve D-Glucosamine hydrochloride in water or a mixture of water and ethanol.

  • Addition of Reagents: Add hydroxylamine hydrochloride (1-1.5 molar equivalents) to the solution.

  • pH Adjustment: Adjust the pH of the reaction mixture to 4-5 by the dropwise addition of a solution of a suitable base (e.g., sodium acetate, pyridine).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by TLC.

  • Isolation and Purification: Once the reaction is complete, cool the mixture in an ice bath to induce crystallization. Collect the crystals by filtration, wash with a small amount of cold solvent, and recrystallize if necessary. Dry the final product under vacuum.

Visualizations

Experimental_Workflow cluster_hydrolysis Stage 1: Chitin Hydrolysis cluster_oximation Stage 2: Oximation Chitin Chitin Hydrolysis Acid Hydrolysis (Conc. HCl, 90-100°C) Chitin->Hydrolysis Decolorization Decolorization (Activated Charcoal) Hydrolysis->Decolorization GlucosamineHCl D-Glucosamine Hydrochloride Decolorization->GlucosamineHCl Reaction Oximation Reaction (pH 4-5, RT or Heat) GlucosamineHCl->Reaction Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Reaction Purification Purification (Recrystallization) Reaction->Purification FinalProduct D-Glucosamine Oxime Hydrochloride Purification->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_hydrolysis_issues Hydrolysis Issues cluster_oximation_issues Oximation Issues cluster_purification_issues Purification Issues Start Low Yield or Impure Product CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckHydrolysis Review Hydrolysis Conditions Start->CheckHydrolysis CheckOximation Review Oximation Conditions Start->CheckOximation CheckPurification Optimize Purification Start->CheckPurification IncompleteReaction Incomplete Reaction? CheckHydrolysis->IncompleteReaction Degradation Product Degradation? CheckHydrolysis->Degradation WrongpH Incorrect pH? CheckOximation->WrongpH LowReagent Insufficient Hydroxylamine? CheckOximation->LowReagent SideReactions Side Reactions? CheckOximation->SideReactions InefficientDecolor Inefficient Decolorization? CheckPurification->InefficientDecolor ImproperRecrystal Improper Recrystallization? CheckPurification->ImproperRecrystal

References

identifying contaminants in D-Glucosamine oxime hydrochloride samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for D-Glucosamine Oxime Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the identification of contaminants in this compound samples.

Frequently Asked Questions (FAQs)

Q1: What are the common potential contaminants or related substances I should be aware of in a this compound sample?

A1: Potential contaminants and related substances in this compound can be categorized as follows:

  • Starting Materials: Residual D-Glucosamine Hydrochloride and hydroxylamine (B1172632) hydrochloride from an incomplete synthesis reaction.

  • Isomers: D-Glucosamine Oxime can exist as a complex mixture of isomers. These include the cyclic α- and β-pyranose forms, as well as the open-chain syn (E) and anti (Z) isomers.[1][2] These are often the most significant related substances observed during analysis.

  • Degradation Products: Under harsh conditions such as high heat and extreme pH, D-Glucosamine can degrade to form compounds like furfurals, pyrazines, and 3-hydroxypyridines.[3] While the stability of the oxime derivative may differ, these represent potential degradation pathways to consider in stability studies.

  • Process-Related Impurities: Depending on the synthetic route, other impurities could be introduced. For instance, if the starting D-Glucosamine Hydrochloride is derived from chitin, residual proteins or other components from the source material could be present if not adequately purified.[4]

  • Side Reaction Products: Nitrosation of sugar oximes can lead to the formation of 2-glycosyl-1-hydroxydiazene-2-oxides, though this is a specific reaction that may not occur under normal synthetic and storage conditions.[5]

Q2: Why do I see multiple peaks for my this compound standard on the HPLC chromatogram?

A2: It is common to observe multiple peaks for this compound, even in a pure sample. This is due to the presence of various isomers that exist in equilibrium in solution. The primary forms are the cyclic α- and β-anomers and the open-chain syn (E) and anti (Z) isomers.[1][2] The separation of these isomers by HPLC will result in multiple peaks. It is crucial to characterize these peaks to ensure they correspond to the expected isomeric forms and not to unrelated impurities.

Q3: How can I confirm the identity of the different isomeric peaks?

A3: A combination of analytical techniques can be used:

  • LC-MS: Liquid Chromatography-Mass Spectrometry can confirm that the different chromatographic peaks have the same mass-to-charge ratio (m/z) corresponding to D-Glucosamine Oxime, which would strongly indicate they are isomers.

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is a powerful tool for detailed structural elucidation.[6] 1D and 2D NMR experiments can help differentiate between the cyclic and open-chain forms and even between the syn and anti isomers based on characteristic chemical shifts and coupling constants.[7][8]

Q4: What is a suitable starting point for an HPLC method for this compound?

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram Presence of unreacted starting materials (D-Glucosamine HCl, hydroxylamine HCl).Co-inject with standards of the starting materials to confirm peak identity by retention time.
Formation of degradation products due to sample handling or storage.Review sample preparation and storage conditions. Consider performing forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation peaks. Glucosamine (B1671600) solutions are generally stable for up to a week under controlled conditions.[9]
Contamination from solvents, glassware, or reagents.Analyze a blank (solvent injection) to rule out system contamination. Ensure use of high-purity solvents and clean glassware.
Poor peak shape or resolution Inappropriate mobile phase pH or column chemistry.Optimize mobile phase pH. The pKa of the oxime and any amine groups will affect chromatography. Screen different column chemistries (e.g., C18, HILIC, amino).
Isomers are co-eluting.Adjust mobile phase composition, gradient slope, or temperature to improve the separation of isomeric forms.
Inconsistent peak areas Sample instability in the autosampler.Assess the stability of the sample in the analytical solvent over the duration of the analysis. Glucosamine standards have been shown to be stable for extended periods at both room temperature and 4°C.[12][13]
Incomplete reaction or equilibrium shift during analysis.Ensure the sample has reached equilibrium before injection. Use consistent sample preparation times.
Difficulty in identifying an unknown impurity Insufficient data from a single analytical technique.Isolate the impurity using preparative HPLC if present at a sufficient level. Characterize the isolated impurity using high-resolution mass spectrometry (HRMS) for accurate mass and elemental composition, and NMR spectroscopy (1H, 13C, and 2D experiments) for structural elucidation.[14]

Experimental Protocols

General HPLC-UV Method for Impurity Profiling

This protocol is a starting point and should be optimized and validated for your specific application.

  • Column: Phenomenex Luna Amino (150 mm x 4.6 mm, 5 µm particle size) or equivalent.[9]

  • Mobile Phase A: Acetonitrile (B52724)

  • Mobile Phase B: 25 mM Phosphate (B84403) buffer, pH 7.5

  • Gradient: Isocratic elution with 75% A and 25% B.[9] (A gradient may be necessary to resolve all impurities).

  • Flow Rate: 1.5 mL/min[9]

  • Column Temperature: 30 °C

  • Detection: UV at 195 nm[9]

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the this compound sample in the mobile phase or a suitable solvent (e.g., water/acetonitrile mixture) to a concentration of approximately 1 mg/mL.

GC-MS for Potential Volatile Impurities (with Derivatization)

Direct GC-MS of this compound is challenging due to its low volatility. Derivatization is required.

  • Derivatization:

    • Dry a sample of this compound under vacuum.

    • Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a suitable solvent like pyridine.

    • Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.

  • GC Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250 °C

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Scan Mode: Full scan from m/z 50 to 650.

NMR for Structural Elucidation of Impurities
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample or isolated impurity in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆.

  • Experiments:

    • 1D NMR: ¹H and ¹³C spectra to identify the functional groups and the overall structure.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the molecule.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for piecing together the molecular structure.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can help in assigning stereochemistry, including the syn/anti configuration of the oxime.[7]

Data Summary

Table 1: HPLC Method Validation Parameters for Glucosamine HCl (Example)

This table provides an example of typical validation parameters for an HPLC method for glucosamine, which would be relevant when developing a method for the oxime derivative.

ParameterResultReference
Linearity Range1.88 to 5.62 mg/mL[9]
Correlation Coefficient (r²)0.9998[9]
Accuracy (% Recovery)98.9% to 100.5%[9]
Precision (RSD)1.1%[9]
Limit of Detection (LOD)0.037 mg/mL[9]
Limit of Quantitation (LOQ)0.149 mg/mL[9]
Sample/Standard Stability1 week[9]

Visualizations

Contaminant_Identification_Workflow cluster_0 Initial Analysis cluster_1 Peak Identification cluster_2 Structure Elucidation Sample Sample HPLC_Analysis HPLC Analysis (Impurity Profile) Sample->HPLC_Analysis Known_Peaks Known Peaks? HPLC_Analysis->Known_Peaks Identify_Standards Identify by Standard Co-injection Known_Peaks->Identify_Standards Yes LCMS_Analysis LC-MS Analysis (m/z determination) Known_Peaks->LCMS_Analysis No Structure_Confirmed Structure Confirmed Identify_Standards->Structure_Confirmed Prep_HPLC Preparative HPLC (Isolate Impurity) LCMS_Analysis->Prep_HPLC NMR_Spectroscopy NMR Spectroscopy (1D, 2D) Prep_HPLC->NMR_Spectroscopy HRMS High-Resolution MS Prep_HPLC->HRMS NMR_Spectroscopy->Structure_Confirmed HRMS->Structure_Confirmed

Caption: Workflow for contaminant identification in this compound.

HPLC_Troubleshooting_Tree Start Multiple Peaks Observed in HPLC CheckMass Run LC-MS. Do peaks have the same mass as the main component? Start->CheckMass Isomers Peaks are likely ISOMERS (e.g., α/β anomers, syn/anti oximes) CheckMass->Isomers Yes DifferentMass Peaks have different masses CheckMass->DifferentMass No CheckStandards Co-inject with starting material standards (Glucosamine, Hydroxylamine). Do retention times match? DifferentMass->CheckStandards StartingMaterial Impurity is unreacted STARTING MATERIAL CheckStandards->StartingMaterial Yes UnknownImpurity Impurity is an UNKNOWN (e.g., degradation or side-product) CheckStandards->UnknownImpurity No ForcedDegradation Perform forced degradation study. Does the peak appear under stress conditions (heat, pH)? UnknownImpurity->ForcedDegradation DegradationProduct Impurity is a DEGRADATION PRODUCT ForcedDegradation->DegradationProduct Yes ProcessImpurity Impurity is likely PROCESS-RELATED ForcedDegradation->ProcessImpurity No

Caption: Decision tree for troubleshooting multiple peaks in HPLC analysis.

References

preventing degradation of D-Glucosamine oxime hydrochloride during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of D-Glucosamine oxime hydrochloride during storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container, protected from light and moisture. For extended storage, a temperature of -20°C is advisable. For short-term storage, refrigeration at 2-8°C is suitable. The hygroscopic nature of glucosamine (B1671600) derivatives makes it crucial to minimize exposure to atmospheric moisture.[1][2][3]

Q2: What are the primary factors that contribute to the degradation of this compound?

A2: The main factors that can lead to the degradation of this compound are:

  • Moisture: The compound is hygroscopic and can hydrolyze in the presence of water.[1][2]

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Light: Exposure to light can potentially induce degradation.

  • pH: Strongly acidic or basic conditions can promote hydrolysis and other degradation pathways.

Q3: What are the potential degradation products of this compound?

A3: While specific degradation studies on this compound are not extensively available, based on the chemistry of oximes and glucosamine, potential degradation products could include:

  • D-Glucosamine: Resulting from the hydrolysis of the oxime group.

  • Hydroxylamine: The other product of oxime hydrolysis.

  • 5-(hydroxymethyl)furfural: A known degradation product of glucosamine in solution upon heating.[4]

  • Pyrazines and other colored compounds: Can form from the degradation of the glucosamine backbone, especially at elevated temperatures.[5]

Q4: How can I detect degradation of my this compound sample?

A4: Degradation can be monitored by a change in the physical appearance of the sample (e.g., discoloration from white to yellow or brown) or through analytical techniques. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is a highly effective method for assessing the purity of the compound and detecting the appearance of degradation products.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Discoloration of the solid compound (yellowing/browning) Degradation of the glucosamine backbone, potentially due to exposure to heat, light, or moisture.Store the compound in a tightly sealed, amber vial at or below the recommended temperature (-20°C for long-term). Consider storing under an inert atmosphere (e.g., argon or nitrogen).
Inconsistent experimental results over time Gradual degradation of the stored compound leading to a decrease in purity and potency.Re-analyze the purity of your this compound sample using a validated analytical method like HPLC. If degradation is confirmed, it is advisable to use a fresh batch of the compound for sensitive experiments.
Appearance of new peaks in HPLC chromatogram Formation of degradation products.Attempt to identify the degradation products by techniques such as LC-MS. The presence of a peak corresponding to D-Glucosamine would suggest hydrolysis of the oxime.
Low yield in reactions using this compound The starting material may have degraded.Confirm the purity of the this compound before use. If necessary, purify the material by recrystallization or chromatography.
Poor solubility compared to a fresh sample Formation of insoluble degradation products or polymers.Filter the solution before use to remove any insoluble matter. However, this does not address the degradation of the soluble portion. It is best to use a fresh, pure sample.

Storage Condition Summary

Parameter Long-Term Storage Short-Term Storage Handling
Temperature -20°C2-8°CBring to room temperature in a desiccator before opening to prevent condensation.
Atmosphere Inert gas (Argon or Nitrogen) recommendedDry airMinimize exposure to atmospheric air and moisture.
Light Protect from light (use amber vials or store in the dark)Protect from lightAvoid prolonged exposure to direct light.
Container Tightly sealed, airtight containerTightly sealed containerEnsure the container is properly sealed after each use.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This is a general method that may require optimization for your specific instrumentation and degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.

    • Start with 5% B, hold for 2 minutes.

    • Ramp to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B over 1 minute.

    • Hold at 5% B for 5 minutes for re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm or Mass Spectrometry (for identification of degradation products).

  • Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Visualizations

degradation_pathway main D-Glucosamine Oxime Hydrochloride hydrolysis Hydrolysis main->hydrolysis Moisture, Acid/Base heat_light Heat / Light main->heat_light glucosamine D-Glucosamine hydrolysis->glucosamine hydroxylamine Hydroxylamine hydrolysis->hydroxylamine backbone_degradation Backbone Degradation Products (e.g., Furfurals, Pyrazines) heat_light->backbone_degradation

Caption: Potential degradation pathways of this compound.

experimental_workflow start Receive/Synthesize D-Glucosamine Oxime HCl initial_analysis Initial Analysis (HPLC, Appearance) start->initial_analysis storage Store under recommended conditions (-20°C, dark, dry, sealed) initial_analysis->storage periodic_testing Periodic Stability Testing storage->periodic_testing use Use in Experiment storage->use troubleshoot Troubleshoot based on observed issues periodic_testing->troubleshoot Degradation Detected use->troubleshoot Unexpected Results troubleshoot->initial_analysis Re-evaluate Stock

Caption: Recommended experimental workflow for handling this compound.

References

Validation & Comparative

A Comparative Guide to the In Vitro Efficacy of Glucosamine Derivatives in Inflammation and Cartilage Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro efficacy of commonly studied glucosamine (B1671600) salts, namely D-Glucosamine Hydrochloride (GlcN·HCl) and D-Glucosamine Sulfate (B86663) (GS). While the focus of this guide is to present available experimental data, it is important to note a significant lack of published in vitro studies specifically validating the efficacy of D-Glucosamine oxime hydrochloride . Therefore, the data and protocols presented herein for GlcN·HCl and GS can serve as a valuable benchmark for the evaluation of this compound and other novel glucosamine derivatives.

Comparative Efficacy of Glucosamine Derivatives on Inflammatory Markers

Glucosamine has been shown to exert anti-inflammatory effects in various in vitro models, primarily by inhibiting the production of key inflammatory mediators.[1] The following table summarizes the quantitative effects of glucosamine on several of these markers.

CompoundCell TypeStimulantInflammatory MarkerConcentration% Inhibition / EffectReference
GlucosamineRAW 264.7 MacrophagesLPSNitric Oxide (NO)2 mM89% decrease[2]
GlucosamineA549 CellsIL-1βProstaglandin (B15479496) E2 (PGE2)Concentration-dependentInhibition of PGE2 production[2]
GlucosamineLPS-activated MacrophagesLPSIL-1β, TNF-αNot specifiedSuppression of expression[2]
Glucosamine HClRat Annulus CellsIL-1α (10 ng/mL)IL-6, TNF-α4.5 mg/mLComplete inhibition[3]
Glucosamine HClRat Nucleus CellsIL-1α (10 ng/mL)IL-64.5 mg/mL89% reduction[3]
Glucosamine HClRat Nucleus CellsIL-1α (10 ng/mL)PGE24.5 mg/mL91% reduction[3]
Glucosamine HClRat Nucleus CellsIL-1α (10 ng/mL)Nitric Oxide (NO)4.5 mg/mL90% reduction[3]
Glucosamine SulfateHuman Osteoarthritic ChondrocytesIL-1βPGE2Dose-dependentInhibition of release[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro findings. Below are representative protocols for assessing the anti-inflammatory and chondroprotective effects of glucosamine derivatives.

In Vitro Anti-Inflammatory Assay in Macrophages

This protocol is widely used to screen for anti-inflammatory compounds.[2]

  • Objective: To assess the ability of a test compound to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or primary macrophages are cultured in a suitable medium.

  • Treatment: Cells are pre-treated with various concentrations of the glucosamine derivative for a specified period (e.g., 1 hour).

  • Stimulation: Inflammation is induced by adding LPS to the cell culture.

  • Incubation: The cells are incubated for a period (e.g., 24 hours) to allow for the production of inflammatory mediators.

  • Measurement of Inflammatory Markers: The cell supernatant is collected, and the levels of pro-inflammatory markers such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines (e.g., TNF-α, IL-6) are quantified using methods like the Griess assay for NO and Enzyme-Linked Immunosorbent Assays (ELISAs) for PGE2 and cytokines.[2]

  • Data Analysis: The percentage inhibition of each inflammatory marker by the test compound is calculated relative to the LPS-stimulated control.

Chondroprotection Assay in Cartilage Explants

This protocol assesses the ability of a compound to protect cartilage from degradation.

  • Objective: To determine if a glucosamine derivative can inhibit cytokine-induced cartilage degradation.

  • Explant Culture: Cartilage explants are harvested from bovine or human joints and cultured in a serum-free medium.

  • Pre-treatment: Explants are pre-treated with the glucosamine derivative for a set period.

  • Stimulation: Cartilage degradation is induced by adding a pro-inflammatory cytokine like Interleukin-1α (IL-1α).

  • Analysis of Cartilage Degradation: The release of sulfated glycosaminoglycans (s-GAGs) into the culture medium, a marker of aggrecan degradation, is measured using a dimethylmethylene blue (DMMB) assay.

  • Gene Expression Analysis: RNA can be extracted from the explants to analyze the expression of genes involved in cartilage metabolism, such as matrix metalloproteinases (MMPs) and aggrecanases, using real-time PCR.[5][6]

Signaling Pathway Modulation

Glucosamine primarily exerts its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response.[4][7]

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus IL1 IL-1β / TNF-α IL1R IL-1R / TNFR IL1->IL1R IKK IKK Complex IL1R->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_inactive p50/p65 (Inactive) NFkB_active p50/p65 (Active) NFkB_inactive->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, MMPs) Glucosamine D-Glucosamine Derivatives Glucosamine->IKK Inhibition

Caption: Glucosamine's inhibition of the NF-κB signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of a novel glucosamine derivative.

Experimental_Workflow Start Start: Cell Culture (Chondrocytes/Macrophages) Treatment Treatment with This compound (Dose-Response) Start->Treatment Stimulation Inflammatory Stimulation (e.g., IL-1β or LPS) Treatment->Stimulation Incubation Incubation (Time-Course) Stimulation->Incubation Analysis Analysis of Endpoints Incubation->Analysis Mediators Inflammatory Mediators (NO, PGE2, Cytokines) Analysis->Mediators Gene_Expression Gene Expression (MMPs, Aggrecanases, COX-2) Analysis->Gene_Expression Signaling Signaling Pathways (NF-κB activation) Analysis->Signaling

Caption: In vitro experimental workflow for assessing anti-inflammatory effects.

References

D-Glucosamine Hydrochloride Shows Promise in Cartilage Protection Over Glucosamine Sulfate in Osteoarthritis Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of preclinical data suggests that while both D-glucosamine hydrochloride and glucosamine (B1671600) sulfate (B86663) exhibit chondroprotective properties, the hydrochloride form may offer more direct and potent anti-inflammatory and anti-catabolic effects in experimental models of osteoarthritis (OA). This analysis is based on available in vitro and in vivo studies, as research directly comparing D-glucosamine oxime hydrochloride to glucosamine sulfate in OA models is not available in the current body of scientific literature.

For researchers and drug development professionals in the field of rheumatology and degenerative joint diseases, understanding the nuanced differences between various glucosamine formulations is critical. While glucosamine sulfate has been more extensively studied clinically, preclinical evidence points towards distinct mechanisms of action for glucosamine hydrochloride that warrant further investigation.

Comparative Efficacy in Preclinical Osteoarthritis Models

Glucosamine is a naturally occurring amino sugar and a fundamental building block of cartilage. Its supplementation is thought to promote cartilage repair and reduce inflammation in osteoarthritis. The two most common forms available for research and clinical use are glucosamine sulfate and glucosamine hydrochloride.

In a key in vitro study using bovine cartilage explants, glucosamine hydrochloride demonstrated a significant ability to prevent cartilage degradation induced by the pro-inflammatory cytokine interleukin-1α (IL-1α)[1]. Specifically, a 2 mg/mL dose of glucosamine hydrochloride was associated with reduced glycosaminoglycan (GAG) release, decreased generation of pathological aggrecan catabolites, and lower mRNA levels and activity of the aggrecanases ADAMTS-4 and ADAMTS-5[1]. In contrast, chondroitin (B13769445) sulfate, often used in conjunction with glucosamine, did not show a significant effect on IL-1α-induced cartilage degradation in this model[1].

Animal models of osteoarthritis have also provided insights into the effects of different glucosamine forms. In a rabbit model of experimentally induced OA, continuous administration of a clinically relevant dose of glucosamine hydrochloride was shown to attenuate the significant alterations in subchondral bone turnover, structure, and mineralization that occur in the early stages of the disease[2]. Another study in a rat model of OA found that oral glucosamine sulfate treatment attenuated the development of OA, reduced nociception, and modulated chondrocyte metabolism[3]. Furthermore, long-term oral administration of glucosamine has been shown to reduce cartilage destruction and the upregulation of MMP-3 mRNA in a spontaneous osteoarthritis model in Hartley guinea pigs[4].

While both forms show positive effects, some studies suggest that glucosamine sulfate's therapeutic action might be partially attributed to its sulfate component, which is an essential nutrient for the stabilization of the connective tissue matrix[5]. However, other research indicates that glucosamine hydrochloride may be a more potent inhibitor of gene expression than glucosamine sulfate[6].

Mechanistic Insights: A Tale of Two Salts

The proposed mechanisms of action for glucosamine in osteoarthritis are multifaceted, involving both anabolic and catabolic pathways within the joint.

Glucosamine Sulfate is believed to act as a substrate for the synthesis of glycosaminoglycans and proteoglycans, essential components of the cartilage matrix[5][7]. It has also been shown to inhibit catabolic enzymes like collagenase and phospholipase that are involved in cartilage degradation[7]. Additionally, glucosamine sulfate exhibits anti-inflammatory properties by reducing the production of inflammatory mediators such as cytokines and prostaglandins[7]. In OA-affected cartilage, it has been observed to attenuate p38 and c-Jun N-terminal kinase (JNK) signaling while increasing extracellular signal-regulated kinase 1/2 (ERK) expression[3].

Glucosamine Hydrochloride also demonstrates anti-inflammatory effects, notably through the inhibition of the nuclear factor kappa B (NF-κB) pathway induced by interleukin-1 (IL-1)[8]. In vitro studies have shown that glucosamine hydrochloride reduces the IL-1 stimulated production of catabolic enzymes and inflammatory markers like prostaglandin (B15479496) E2 by chondrocytes and synovial cells[8]. The hydrochloride form has been specifically noted to prevent cartilage degradation mediated by the aggrecanases ADAMTS-4 and ADAMTS-5[1].

The following diagram illustrates the proposed signaling pathways affected by glucosamine in chondrocytes.

cluster_0 Pro-inflammatory Stimulus (e.g., IL-1β) cluster_1 Intracellular Signaling cluster_2 Gene Expression IL-1β IL-1β NF-κB Pathway NF-κB Pathway IL-1β->NF-κB Pathway Activates MAPK Pathway (p38, JNK) MAPK Pathway (p38, JNK) IL-1β->MAPK Pathway (p38, JNK) Activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB Pathway->Pro-inflammatory Cytokines Upregulates MMPs, ADAMTS MMPs, ADAMTS NF-κB Pathway->MMPs, ADAMTS Upregulates MAPK Pathway (p38, JNK)->MMPs, ADAMTS Upregulates ERK Pathway ERK Pathway Aggrecan, Collagen Type II Aggrecan, Collagen Type II ERK Pathway->Aggrecan, Collagen Type II Upregulates Glucosamine HCl Glucosamine HCl Glucosamine HCl->NF-κB Pathway Inhibits Glucosamine Sulfate Glucosamine Sulfate Glucosamine Sulfate->MAPK Pathway (p38, JNK) Inhibits Glucosamine Sulfate->ERK Pathway Activates

Figure 1. Proposed signaling pathways of glucosamine in chondrocytes.

Quantitative Data Summary

The following tables summarize the quantitative findings from key preclinical studies comparing the effects of glucosamine hydrochloride and glucosamine sulfate.

Table 1: In Vitro Effects on Cartilage Explants

Outcome MeasureGlucosamine Hydrochloride (2 mg/mL)Glucosamine SulfateReference
Glycosaminoglycan (GAG) ReleaseReducedNot reported in this study[1]
ADAMTS-4 mRNA LevelsDecreasedNot reported in this study[1]
ADAMTS-5 mRNA LevelsDecreasedNot reported in this study[1]
Prostaglandin E2 ReleaseReducedNot reported in this study[1]
Nitric Oxide ReleaseReducedNot reported in this study[1]

Table 2: In Vivo Effects in Animal Models of Osteoarthritis

Animal ModelCompoundDosageKey FindingsReference
Rabbit (ACLT)Glucosamine HCl100 mg/dayAttenuated high bone turnover; no significant difference in most bone parameters compared to control.[2]
Rat (ACLT)Glucosamine Sulfate250 mg/kg/dayLower degree of cartilage degeneration; suppressed synovitis; improved mechanical allodynia and weight-bearing.[3]
Hartley Guinea PigGlucosamineNot specifiedReduced cartilage degeneration; inhibited loss of total RNA and increase in MMP-3 mRNA.[4]
Rat (Adjuvant Arthritis)Glucosamine Sulfate50-800 mg/kg/dayEffective in subacute inflammation and immunological-reactive arthritis.[9]

*ACLT: Anterior Cruciate Ligament Transection

Experimental Protocols

To facilitate the replication and further investigation of these findings, detailed experimental protocols from the cited studies are outlined below.

In Vitro Cartilage Explant Model

A common experimental workflow for in vitro studies on cartilage is depicted in the following diagram.

A Bovine Cartilage Explant Collection B Pre-treatment with Glucosamine HCl and/or Chondroitin Sulfate A->B C Induction of Cartilage Degradation with IL-1α B->C D Incubation C->D E Analysis of Supernatant and Explants D->E F Measurement of GAG Release E->F Supernatant G Analysis of Aggrecan Catabolites E->G Supernatant H Quantification of ADAMTS mRNA E->H Explants I Measurement of Inflammatory Markers (PGE2, NO) E->I Supernatant

Figure 2. Experimental workflow for in vitro cartilage explant studies.

Protocol for In Vitro Study with Bovine Cartilage Explants:

  • Cartilage Explant Preparation: Full-thickness articular cartilage explants are harvested from bovine metacarpophalangeal joints.

  • Pre-treatment: Explants are pre-treated with varying concentrations of glucosamine hydrochloride and/or chondroitin sulfate for a specified period.

  • Induction of Degradation: Cartilage degradation is induced by adding interleukin-1α (IL-1α) to the culture medium.

  • Incubation: The explants are incubated for a set duration.

  • Analysis:

    • Supernatant: The culture supernatant is collected to measure the release of glycosaminoglycans (GAGs), aggrecan catabolites, prostaglandin E2 (PGE2), and nitric oxide (NO).

    • Explants: The cartilage explants are harvested for analysis of gene expression, such as ADAMTS-4 and ADAMTS-5 mRNA levels, via quantitative real-time PCR.

Animal Models of Osteoarthritis

Anterior Cruciate Ligament Transection (ACLT) Model:

  • Surgical Induction: Osteoarthritis is surgically induced in one knee joint of the animal (e.g., rabbit, rat) by transecting the anterior cruciate ligament. The contralateral joint often serves as a control.

  • Treatment Administration: Animals are randomly assigned to treatment groups and receive daily oral doses of glucosamine hydrochloride, glucosamine sulfate, or a placebo.

  • Behavioral Analysis: Nociceptive behavior, such as mechanical allodynia and weight-bearing distribution, is assessed at regular intervals throughout the study.

  • Post-mortem Analysis: At the end of the study period, animals are euthanized, and the knee joints are harvested.

    • Macroscopic and Histological Evaluation: The articular cartilage and synovium are examined for signs of degeneration and inflammation.

    • Immunohistochemistry: The expression of relevant proteins, such as MAPKs, in the articular cartilage chondrocytes is analyzed.

    • Bone Analysis: In some studies, subchondral bone mineral density, turnover, architecture, and mineralization are studied on undecalcified sections.[2]

Spontaneous Osteoarthritis Model:

  • Animal Model: Hartley guinea pigs, which spontaneously develop osteoarthritis, are used.

  • Long-term Administration: Young animals are administered glucosamine or chondroitin sulfate orally over a long period (e.g., up to 18 months).

  • Time-course Analysis: Animals from each group are sacrificed at different time points (e.g., 8, 12, and 18 months of age).

  • Histological and Molecular Analysis: The knee joint cartilage is examined for degeneration, chondrocyte apoptosis, and the expression of genes related to cartilage matrix (aggrecan, collagen type 2) and degradation (MMP-3, MMP-8).[4]

Conclusion

The available preclinical evidence provides a strong rationale for further investigation into the comparative efficacy of D-glucosamine hydrochloride and glucosamine sulfate in osteoarthritis. While both compounds demonstrate beneficial effects, the hydrochloride salt appears to have a more direct and potent inhibitory effect on key inflammatory and catabolic pathways in in vitro models. Future head-to-head in vivo studies are warranted to confirm these findings and to elucidate the full therapeutic potential of D-glucosamine hydrochloride in the management of osteoarthritis. The absence of data on this compound highlights a gap in the current research landscape that may be worth exploring.

References

D-Glucosamine Oxime Hydrochloride: A Comparative Analysis Against Conventional Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of D-Glucosamine and its derivatives against established anti-inflammatory agents. This document synthesizes available experimental data to evaluate its therapeutic potential and mechanisms of action.

While D-Glucosamine, particularly in its hydrochloride and sulfate (B86663) forms, has been investigated for its chondroprotective and anti-inflammatory effects, specific data on D-Glucosamine oxime hydrochloride remains limited in publicly available scientific literature. Researchers have noted the potential of this compound in the development of novel therapeutic agents for inflammatory conditions like osteoarthritis and rheumatoid arthritis, attributing this potential to its unique oxime functional group which may enhance its reactivity and ability to modulate biological pathways.[1] However, a detailed body of experimental evidence comparable to that of D-Glucosamine hydrochloride is not yet available. Therefore, this guide will focus on the well-documented anti-inflammatory properties of D-Glucosamine hydrochloride as a representative of this class of compounds and compare it with widely used anti-inflammatory drugs.

Mechanisms of Action: A Comparative Overview

The anti-inflammatory effects of D-Glucosamine hydrochloride are primarily attributed to its ability to modulate key inflammatory signaling pathways. In contrast, conventional anti-inflammatory agents exert their effects through more direct enzymatic or receptor inhibition.

Table 1: Comparative Mechanisms of Action of Anti-Inflammatory Agents

AgentTargetMechanism of Action
D-Glucosamine Hydrochloride NF-κB Signaling PathwayInhibits the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes, including cytokines and enzymes like COX-2 and iNOS.[2][3][4]
Ibuprofen (NSAID) Cyclooxygenase (COX-1 & COX-2)Non-selectively inhibits COX-1 and COX-2 enzymes, thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.
Celecoxib (NSAID) Cyclooxygenase-2 (COX-2)Selectively inhibits the COX-2 enzyme, which is primarily induced during inflammation, leading to reduced prostaglandin (B15479496) synthesis with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.
Prednisolone (Corticosteroid) Glucocorticoid Receptor (GR)Binds to the intracellular glucocorticoid receptor, which then translocates to the nucleus to suppress the expression of pro-inflammatory genes and promote the expression of anti-inflammatory genes.
Infliximab (Biologic) Tumor Necrosis Factor-alpha (TNF-α)A monoclonal antibody that specifically binds to and neutralizes TNF-α, a potent pro-inflammatory cytokine, thereby preventing it from binding to its receptors and initiating a downstream inflammatory cascade.

Below is a diagram illustrating the primary signaling pathway targeted by D-Glucosamine hydrochloride.

G Figure 1: D-Glucosamine Hydrochloride's Inhibition of the NF-κB Pathway LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB NFkB_n NF-κB (nucleus) NFkB->NFkB_n Translocates Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) NFkB_n->Genes Induces Transcription Glucosamine (B1671600) D-Glucosamine HCl Glucosamine->IKK Inhibits

Caption: D-Glucosamine HCl's inhibition of the NF-κB signaling pathway.

Comparative Efficacy: In Vitro and In Vivo Data

The anti-inflammatory efficacy of D-Glucosamine hydrochloride has been evaluated in various preclinical models. The following table summarizes key quantitative data from these studies and provides a comparison with other anti-inflammatory agents where available.

Table 2: Quantitative Comparison of Anti-inflammatory Effects

AgentAssayModelKey Inflammatory MarkerResult
D-Glucosamine HCl Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophagesInducible Nitric Oxide Synthase (iNOS)Dose-dependent decrease in NO production.
D-Glucosamine HCl Prostaglandin E2 (PGE2) ProductionIL-1β-stimulated human chondrocytesCyclooxygenase-2 (COX-2)Significant inhibition of PGE2 production.
D-Glucosamine HCl Cytokine ExpressionLPS-activated microgliaTNF-α, IL-1β, IL-6Significant suppression of pro-inflammatory cytokine mRNA expression.[2]
Ibuprofen Paw EdemaCarrageenan-induced rat paw edemaPaw VolumeSignificant reduction in paw edema.
Celecoxib Adjuvant-induced ArthritisRat model of arthritisArthritic ScoreSignificant reduction in arthritic score and joint inflammation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro and in vivo experiments used to assess anti-inflammatory activity.

In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide Production in Macrophages

Objective: To evaluate the ability of a test compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Methodology:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or a vehicle control. Cells are pre-incubated for 1 hour.

  • LPS Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to the wells, except for the unstimulated control group.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay):

    • 100 µL of cell culture supernatant is transferred to a new 96-well plate.

    • 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well.

    • The plate is incubated at room temperature for 10 minutes.

    • The absorbance at 540 nm is measured using a microplate reader.

  • Data Analysis: The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve. The percentage of NO inhibition by the test compound is calculated relative to the LPS-stimulated control.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

Objective: To assess the in vivo anti-inflammatory activity of a test compound by measuring its ability to reduce acute inflammation in a rat model.

Methodology:

  • Animal Model: Male Wistar rats (180-200 g) are used. The animals are housed under standard laboratory conditions with free access to food and water.

  • Compound Administration: The test compound (e.g., this compound), a positive control (e.g., Indomethacin), or a vehicle is administered orally or intraperitoneally to different groups of rats one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The volume of the injected paw is measured at 0, 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of paw edema for each group is calculated at each time point using the following formula:

    • % Inhibition = [ (Vc - Vt) / Vc ] x 100

    • Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

The following diagram illustrates a general workflow for the in vitro evaluation of anti-inflammatory compounds.

G Figure 2: General Workflow for In Vitro Anti-inflammatory Screening cluster_0 Cell Culture and Seeding cluster_1 Treatment and Stimulation cluster_2 Assay and Analysis a Culture RAW 264.7 Macrophages b Seed cells in 96-well plates a->b c Pre-treat with Test Compound b->c d Stimulate with LPS c->d e Collect Supernatant d->e f Perform Griess Assay for NO e->f g Perform ELISA for Cytokines e->g h Data Analysis f->h g->h

Caption: A general workflow for in vitro anti-inflammatory screening.

Conclusion

D-Glucosamine hydrochloride demonstrates significant anti-inflammatory properties by targeting the NF-κB signaling pathway, a central regulator of inflammation. This mechanism of action is distinct from those of traditional NSAIDs and corticosteroids. While direct comparative data with this compound is currently lacking, the existing evidence for the hydrochloride salt suggests that glucosamine derivatives warrant further investigation as potential therapeutic agents for inflammatory diseases. Future research should focus on elucidating the specific anti-inflammatory profile and mechanism of action of this compound to fully understand its therapeutic potential.

References

Navigating Cartilage Research: A Comparative Guide to Alternatives for D-Glucosamine Oxime Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals forging new paths in cartilage repair and osteoarthritis treatment, the landscape of chondroprotective agents is continually evolving. While D-Glucosamine derivatives have been a cornerstone of this research, a host of promising alternatives are emerging with distinct mechanisms of action and therapeutic potential. This guide provides an objective comparison of key alternatives—Curcumin (B1669340), Avocado/Soybean Unsaponifiables (ASU), Diacerein (B1670377), and N-Acetylglucosamine (GlcNAc)—supported by experimental data, detailed protocols, and pathway visualizations to inform your research and development endeavors.

Executive Summary

This guide delves into the scientific evidence behind four notable alternatives to D-Glucosamine oxime hydrochloride for cartilage research. Each compound presents a unique profile in terms of its mechanism of action, efficacy in preclinical and clinical studies, and potential for therapeutic application.

  • Curcumin , the active component of turmeric, exhibits potent anti-inflammatory and antioxidant properties, primarily through the modulation of the NF-κB signaling pathway.

  • Avocado/Soybean Unsaponifiables (ASU) , a natural extract, demonstrates a multi-faceted approach by inhibiting pro-inflammatory cytokines and stimulating the synthesis of crucial cartilage matrix components.

  • Diacerein , a slow-acting symptomatic drug, specifically targets the interleukin-1β (IL-1β) pathway, a key mediator of cartilage degradation in osteoarthritis.

  • N-Acetylglucosamine (GlcNAc) , a derivative of glucosamine (B1671600), shows potential in promoting cartilage matrix synthesis and modulating inflammatory responses with a different metabolic fate compared to other glucosamine forms.

The following sections will provide a detailed comparison of these alternatives, including quantitative data from pivotal studies, comprehensive experimental protocols, and visual representations of their molecular pathways.

Comparative Data of Chondroprotective Agents

The following table summarizes the quantitative data from various studies on the efficacy of Curcumin, ASU, Diacerein, and N-Acetylglucosamine in cartilage research, focusing on key endpoints relevant to osteoarthritis and cartilage health.

CompoundStudy TypeDosage/ConcentrationKey FindingsReference
Curcumin Clinical Trial (Knee OA)1,000 mg/day (Curcuma longa extract)Greater pain relief than placebo over 12 weeks, though clinical significance was marginal.[1][1]
In vitro (Human Chondrocytes)10-50 µMSignificantly increased chondrocyte viability.[2] Suppressed IL-1β-induced MMP-3 (48-99%) and MMP-13 (45-97%) expression.[3][2][3]
Avocado/Soybean Unsaponifiables (ASU) Clinical Trial (Knee & Hip OA)300 mg/daySignificantly reduced Lequesne's functional index (LFI) from 9.7 to 6.8 vs. 9.4 to 8.9 for placebo (P < 0.001).[4] Pain on VAS decreased from 56.1 mm to 35.3 mm vs. 45.7 mm for placebo (P = 0.003).[4][4]
Clinical Trial (Knee & Hip OA)300 mg/daySignificantly fewer patients required NSAIDs (48% vs. 63% for placebo; P = 0.054).[4][4]
Diacerein Clinical Trial (Knee OA)100 mg/daySignificantly superior to placebo in reducing pain on a visual analog scale (VAS) (P < 0.05).[5] Showed a carry-over effect 2 months after treatment cessation.[6][5][6]
Clinical Trial (Knee OA)100 mg/dayReduction in WOMAC pain score was non-inferior to celecoxib (B62257) (200 mg/day) after 6 months.[7][7]
In vitro (OA Synovial Tissue)10⁻⁷ - 10⁻⁵ MSignificantly inhibited LPS-induced IL-1β production.[8][8]
N-Acetylglucosamine (GlcNAc) In vivo (Rat OA model)1,000 mg/kg/daySignificantly suppressed histopathological changes and decreased serum levels of a type II collagen degradation marker.[9][9]
In vitro (Human Chondrocytes)10 mMInhibited IL-1β-induced NO, COX-2, and IL-6 production.[10][10]
Clinical Trial (Healthy Individuals)500 mg/daySignificantly decreased type II collagen degradation marker (C2C) levels compared to placebo at 8 and 12 weeks.[11][11]

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these compounds exert their effects is crucial for targeted drug development. The following diagrams, generated using Graphviz, illustrate the key signaling cascades modulated by each alternative.

Curcumin_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL1b IL-1β IKK IKK IL1b->IKK TNFa TNF-α TNFa->IKK NFkB_p65_p50 NF-κB (p65/p50) IKK->NFkB_p65_p50 activates IkB IκB IKK->IkB phosphorylates, leading to degradation NFkB_active Active NF-κB NFkB_p65_p50->NFkB_active translocates Nucleus Nucleus MMPs MMPs NFkB_active->MMPs upregulates COX2 COX-2 NFkB_active->COX2 upregulates Inflammatory_Cytokines Inflammatory Cytokines NFkB_active->Inflammatory_Cytokines upregulates Curcumin Curcumin Curcumin->IKK inhibits

Caption: Curcumin's anti-inflammatory mechanism in chondrocytes.

ASU_Pathway cluster_inflammatory Inflammatory & Catabolic Pathways cluster_anabolic Anabolic & Protective Pathways ASU Avocado/Soybean Unsaponifiables (ASU) IL1b IL-1β ASU->IL1b inhibits IL6 IL-6 ASU->IL6 inhibits TNFa TNF-α ASU->TNFa inhibits PGE2 PGE2 ASU->PGE2 inhibits MMPs MMPs ASU->MMPs inhibits Collagen Collagen Synthesis ASU->Collagen stimulates Aggrecan Aggrecan Synthesis ASU->Aggrecan stimulates TGFb TGF-β ASU->TGFb stimulates

Caption: Multifaceted effects of ASU on chondrocyte metabolism.

Diacerein_Pathway Diacerein Diacerein Rhein (B1680588) Rhein (active metabolite) Diacerein->Rhein IL1_synthesis IL-1 Synthesis Rhein->IL1_synthesis inhibits IL1R IL-1 Receptor Rhein->IL1R downregulates IL1_synthesis->IL1R activates MAPK_cascade MAP Kinase Cascade (e.g., ERK) IL1R->MAPK_cascade Gene_expression Gene Expression (MMPs, ADAMTS, NO) MAPK_cascade->Gene_expression Cartilage_degradation Cartilage Degradation Gene_expression->Cartilage_degradation

Caption: Diacerein's inhibition of the IL-1β signaling pathway.

GlcNAc_Pathway cluster_synthesis Matrix Synthesis cluster_inflammatory_response Inflammatory Response GlcNAc N-Acetylglucosamine (GlcNAc) Hyaluronan_synthase Hyaluronan Synthase-2 GlcNAc->Hyaluronan_synthase upregulates Proteoglycans Proteoglycan Synthesis GlcNAc->Proteoglycans stimulates NO_production NO Production GlcNAc->NO_production inhibits COX2_expression COX-2 Expression GlcNAc->COX2_expression inhibits Hyaluronan Hyaluronan Hyaluronan_synthase->Hyaluronan produces IL1b_stim IL-1β Stimulation IL1b_stim->NO_production IL1b_stim->COX2_expression

Caption: N-Acetylglucosamine's dual role in synthesis and anti-inflammation.

Experimental Protocols

To facilitate the replication and validation of the cited findings, this section provides detailed methodologies for key experiments.

Protocol 1: In Vitro Chondrocyte Culture and Curcumin Treatment

Objective: To assess the effect of curcumin on chondrocyte viability and gene expression in response to an inflammatory stimulus (IL-1β).

Materials:

  • Primary human or bovine articular chondrocytes

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Curcumin (dissolved in DMSO to create a stock solution)

  • Recombinant human IL-1β

  • MTS assay kit for cell viability

  • TRIzol reagent for RNA extraction

  • qRT-PCR reagents and primers for target genes (e.g., MMP-13, COL2A1, GAPDH)

Procedure:

  • Chondrocyte Isolation and Culture: Isolate chondrocytes from cartilage tissue by enzymatic digestion with pronase and collagenase. Culture the cells in DMEM with 10% FBS at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed chondrocytes in 96-well plates for viability assays (e.g., 4,000 cells/well) or 6-well plates for gene expression analysis (e.g., 1x10⁶ cells/well).[2] Allow cells to adhere overnight.

  • Curcumin Pre-treatment: Replace the medium with serum-free DMEM containing various concentrations of curcumin (e.g., 10, 20, 50 µM) or vehicle control (DMSO).[2] Incubate for 2-4 hours.

  • Inflammatory Stimulation: Add IL-1β (e.g., 10 ng/mL) to the wells (except for the unstimulated control group) and incubate for 24 hours.[2]

  • Cell Viability Assessment (MTS Assay): After the 24-hour incubation, add MTS reagent to each well of the 96-well plate and incubate for 4 hours. Measure the absorbance at 490 nm using a microplate reader.[2]

  • Gene Expression Analysis (qRT-PCR):

    • Lyse the cells in the 6-well plates with TRIzol reagent and extract total RNA according to the manufacturer's protocol.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

    • Perform qRT-PCR using specific primers for the target genes and a housekeeping gene (e.g., GAPDH) for normalization.

    • Analyze the relative gene expression using the ΔΔCt method.

Protocol 2: Evaluation of Diacerein's Anti-inflammatory Effect on Synovial Tissue Explants

Objective: To determine the effect of diacerein and its active metabolite, rhein, on IL-1β production in osteoarthritic synovial tissue.

Materials:

  • Osteoarthritic (OA) synovial tissue obtained from patients undergoing joint replacement surgery

  • Culture medium (e.g., RPMI-1640)

  • Lipopolysaccharide (LPS)

  • Diacerein and Rhein (dissolved in a suitable solvent)

  • ELISA kit for human IL-1β

Procedure:

  • Tissue Preparation: Mince the OA synovial tissue into small pieces (explants).

  • Explant Culture: Place the synovial tissue explants in culture wells with culture medium.

  • Treatment: Add diacerein or rhein at various concentrations (e.g., 10⁻⁷ to 10⁻⁵ M) to the culture wells.[8]

  • Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the wells.[8] Include a control group without LPS and a group with LPS but without diacerein/rhein.

  • Incubation: Culture the explants for 48-72 hours at 37°C.[8]

  • Supernatant Collection: After incubation, collect the culture supernatants.

  • IL-1β Quantification (ELISA): Measure the concentration of IL-1β in the collected supernatants using a specific ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Compare the IL-1β levels in the diacerein/rhein-treated groups to the LPS-stimulated control group to determine the inhibitory effect.

Conclusion

The exploration of alternatives to this compound reveals a diverse array of compounds with significant potential in cartilage research. Curcumin, ASU, Diacerein, and N-Acetylglucosamine each offer unique mechanisms of action, from broad-spectrum anti-inflammatory effects to targeted inhibition of specific signaling pathways. The quantitative data presented highlights their efficacy in both in vitro and in vivo models, as well as in clinical settings for osteoarthritis.

For researchers, the choice of compound will depend on the specific research question and experimental model. The detailed protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for designing and executing robust studies in the field of cartilage biology and repair. As research continues to uncover the intricate mechanisms of these promising alternatives, the development of novel and effective therapies for cartilage-related diseases moves a step closer to reality.

References

A Comparative Guide to the Biological Activity of D-Glucosamine Derivatives for Osteoarthritis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of D-Glucosamine oxime hydrochloride and its more extensively studied alternatives, D-Glucosamine hydrochloride, N-acetyl-D-glucosamine (GlcNAc), and Chondroitin (B13769445) Sulfate (B86663). The information is intended to assist researchers in selecting appropriate compounds for studies related to osteoarthritis and other inflammatory conditions. While this compound is a derivative with potential therapeutic applications, a significant portion of the detailed experimental data and established mechanisms of action are derived from research on its more common counterparts.[1]

Comparative Analysis of Biological Activity

The primary therapeutic target for these compounds is osteoarthritis, a degenerative joint disease characterized by cartilage breakdown and inflammation. The biological activities of these compounds are centered around their anti-inflammatory and chondroprotective effects.

CompoundPrimary Mechanism of ActionKey Biological EffectsSupporting Evidence
This compound Proposed to modulate biological pathways and possess anti-inflammatory properties.[1]Limited specific data available. Its oxime functional group may enhance reactivity.[1]Primarily descriptive literature; used in joint health supplements.[1]
D-Glucosamine hydrochloride Inhibition of NF-κB signaling pathway.[2][3]Reduces the expression of pro-inflammatory cytokines (IL-1β, TNF-α) and enzymes (COX-2, iNOS).[2][4][5] Promotes cartilage matrix synthesis.[3]Numerous in vitro and in vivo studies demonstrating anti-inflammatory and chondroprotective effects.[2][5]
N-acetyl-D-glucosamine (GlcNAc) Stimulates the synthesis of proteoglycans and hyaluronic acid.[6][7] Inhibits pro-inflammatory cytokine expression (IL-6, IL-8).[7][8]Promotes cartilage repair and suppresses degenerative changes.[6][9] May exert chondroprotective effects by recovering cartilage metabolism.[9]In vitro studies show inhibition of inflammatory mediators and stimulation of cartilage matrix components.[7][8] Animal models demonstrate chondroprotective actions.[9]
Chondroitin Sulfate Inhibits catabolic enzymes (e.g., metalloproteinases) and stimulates the synthesis of proteoglycans and collagen.[1][10][11] Modulates NF-κB and p38 MAPK signaling.[12]Exerts anti-inflammatory, anti-oxidant, and anti-catabolic effects on cartilage and synovial membrane.[12] Reduces bone resorption.[10]Extensive clinical and preclinical data supporting its role in improving joint function and reducing pain in osteoarthritis.[10][12][13]

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of the biological activities of these compounds. Below are representative protocols for key assays.

NF-κB Inhibition Assay in Human Osteoarthritic Chondrocytes (HOCs)

This protocol is designed to assess the ability of a test compound to inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.[2]

a. Cell Culture and Treatment:

  • Culture primary Human Osteoarthritic Chondrocytes (HOCs) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of the test compound (e.g., this compound, D-Glucosamine hydrochloride) for 2 hours.

  • Stimulate the cells with a pro-inflammatory cytokine, such as Interleukin-1 beta (IL-1β) at a concentration of 10 ng/mL, for 30 minutes (for phosphorylation studies) or 6 hours (for gene expression analysis).[4]

b. Western Blot for NF-κB Subunits and IκBα:

  • Prepare cytoplasmic and nuclear extracts from the treated cells.

  • Determine protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against total and phosphorylated p65 (a key NF-κB subunit) and IκBα (an inhibitor of NF-κB).

  • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect protein bands using a chemiluminescent substrate. A decrease in phosphorylated p65 in the nucleus and an increase in cytoplasmic IκBα indicate inhibition of NF-κB activation.[4]

c. Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Gene Expression:

  • Isolate total RNA from the treated cells.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform qRT-PCR using primers for NF-κB target genes such as COX-2, IL-6, and MMP-13.

  • Normalize the expression levels to a housekeeping gene (e.g., GAPDH). A reduction in the mRNA levels of these genes indicates an anti-inflammatory effect.

Assessment of Cartilage Degradation Markers

This protocol measures the levels of specific biomarkers to evaluate the protective effect of a compound on cartilage integrity.[[“]][15]

a. In Vitro Model:

  • Culture chondrocytes or cartilage explants.

  • Induce cartilage degradation by treating with inflammatory stimuli like IL-1β or a combination of IL-1β and oncostatin M (OSM).[16]

  • Co-treat with the test compound at various concentrations.

  • Collect the culture supernatant after a specified incubation period (e.g., 48-72 hours).

b. ELISA for Cartilage Degradation Markers:

  • Use commercially available ELISA kits to quantify the concentration of cartilage degradation markers in the culture supernatant.

  • Key markers include:

    • CTX-II (C-terminal telopeptide of type II collagen): A specific marker for type II collagen degradation.[15]

    • COMP (Cartilage Oligomeric Matrix Protein): A general marker of cartilage breakdown.[[“]]

    • MMPs (Matrix Metalloproteinases, e.g., MMP-1, MMP-3, MMP-13): Enzymes responsible for degrading the extracellular matrix.[[“]]

  • A decrease in the levels of these markers in the presence of the test compound suggests a chondroprotective effect.

Analysis of AMPK/mTOR Signaling Pathway

This protocol investigates the effect of a compound on the AMPK/mTOR pathway, which is involved in cellular energy homeostasis and has been linked to the action of glucosamine (B1671600).[17]

a. Cell Culture and Treatment:

  • Use a suitable cell line, such as C2C12 myoblasts or primary chondrocytes.

  • Treat the cells with the test compound for various time points and at different concentrations.

b. Western Blot Analysis:

  • Prepare total cell lysates.

  • Perform Western blotting as described previously, using primary antibodies against the phosphorylated and total forms of:

    • AMPKα (at Thr172): Activation of AMPK.

    • mTOR (at Ser2448): Activation of mTOR.

    • p70S6K (at Thr389): A downstream target of mTORC1.

    • S6 Ribosomal Protein (at Ser235/236): A downstream target of p70S6K.[4]

  • An increase in phospho-AMPK and a decrease in phospho-mTOR, phospho-p70S6K, and phospho-S6 indicate activation of the AMPK pathway and inhibition of mTOR signaling.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental procedures can aid in understanding the mechanisms of action and the research methodologies.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-1β IL-1β IL-1R IL-1R IL-1β->IL-1R IKK IKK IL-1R->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB Complex (Inactive) p65 p50 IκBα IκBα->NF-κB Complex (Inactive):ikba Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation p65 p65 NF-κB Complex (Active) p65 p50 p65->NF-κB Complex (Active):p65 p50 p50 p50->NF-κB Complex (Active):p50 NF-κB Complex (Inactive):p65->p65 NF-κB Complex (Inactive):p50->p50 DNA DNA NF-κB Complex (Active)->DNA Translocates & Binds Glucosamine Glucosamine Glucosamine->IKK Inhibits Inflammatory Genes (COX-2, MMPs, iNOS) Inflammatory Genes (COX-2, MMPs, iNOS) DNA->Inflammatory Genes (COX-2, MMPs, iNOS) Transcription

Caption: Inhibition of the NF-κB signaling pathway by glucosamine.

AMPK_mTOR_Signaling_Pathway Glucosamine Glucosamine AMPK AMPK Glucosamine->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits p70S6K p70S6K mTORC1->p70S6K Activates S6 S6 p70S6K->S6 Activates Protein Synthesis Protein Synthesis S6->Protein Synthesis Promotes Experimental_Workflow_NFkB cluster_workflow Experimental Workflow: NF-κB Inhibition Assay Start Start Cell_Culture Culture Chondrocytes Start->Cell_Culture Treatment Pre-treat with Compound + Stimulate with IL-1β Cell_Culture->Treatment Harvest Harvest Cells Treatment->Harvest Analysis Analysis Method Harvest->Analysis Western_Blot Western Blot for p-p65, IκBα Analysis->Western_Blot Protein qRT_PCR qRT-PCR for COX-2, IL-6 Analysis->qRT_PCR RNA End End Western_Blot->End qRT_PCR->End

References

A Comparative Analysis of D-Glucosamine Oxime Hydrochloride and N-Acetylglucosamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of glycoscience and therapeutic development, derivatives of D-glucosamine are of significant interest due to their diverse biological activities and potential applications in managing various health conditions. This guide provides a detailed comparative study of two such derivatives: D-Glucosamine oxime hydrochloride and N-acetylglucosamine (GlcNAc). The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their physicochemical properties, biological functions, and the experimental methodologies used to evaluate them.

Physicochemical Properties

A fundamental comparison begins with the distinct physicochemical characteristics of this compound and N-acetylglucosamine, which influence their stability, solubility, and biological availability.

PropertyThis compoundN-Acetylglucosamine (GlcNAc)
CAS Number 54947-34-1[1][2][3][4][5]7512-17-6[6][7][8]
Molecular Formula C₆H₁₅ClN₂O₅[2][3]C₈H₁₅NO₆[6][8][9][10]
Molecular Weight 230.65 g/mol [1][4]221.21 g/mol [6][8][9][10]
Appearance White to off-white crystalline powder[1]White, slightly sweet powder[9]
Melting Point Not specified211-221 °C[9][11]
Solubility Not specified25% in water[9]
Purity ≥ 98% (HPLC, T)[1]≥99% (HPLC)[11]

Biological Activity and Applications

While both compounds are derived from glucosamine (B1671600), their distinct chemical structures lead to different biological activities and applications.

This compound is a versatile biochemical reagent.[3][4][12] Its unique oxime functional group enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.[1] It is recognized for its potential in developing novel therapeutic agents, particularly for osteoarthritis and other joint-related disorders.[1] Research applications include its use in joint health supplements, development of medications for conditions like rheumatoid arthritis due to its anti-inflammatory properties, and in cosmetic formulations for skin hydration.[1]

N-Acetylglucosamine (GlcNAc) is a monosaccharide that serves as a fundamental building block for complex glycans and acts as a key signaling molecule.[13] It is a monomeric unit of chitin, the second most abundant carbohydrate.[9][14][15] GlcNAc has a wide range of applications in pharmaceuticals, food, and cosmetics due to its antimicrobial, antioxidant, and anti-tumor properties.[14] It is known to have anti-inflammatory effects and is used in dietary supplements for joint health and to treat inflammatory bowel diseases.[14] In cosmetics, it is used to improve skin moisture and reduce hyperpigmentation.[9]

Signaling Pathways

The biological effects of these compounds are mediated through various signaling pathways. N-acetylglucosamine, in particular, is a key player in the Hexosamine Biosynthetic Pathway (HBP).

N-Acetylglucosamine and the Hexosamine Biosynthetic Pathway (HBP)

The HBP is a critical metabolic pathway that integrates glucose, amino acid, fatty acid, and nucleotide metabolism to synthesize uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), the activated form of GlcNAc.[13] UDP-GlcNAc is the substrate for O-GlcNAcylation, a dynamic post-translational modification of nuclear and cytoplasmic proteins that regulates a vast array of cellular processes.[13]

HBP_and_OGlcNAcylation cluster_HBP Hexosamine Biosynthetic Pathway (HBP) cluster_OGlcNAcylation O-GlcNAcylation Cycle Glucose Glucose Fructose-6-P Fructose-6-P Glucose->Fructose-6-P Glucosamine-6-P Glucosamine-6-P Fructose-6-P->Glucosamine-6-P GFAT GlcNAc-6-P GlcNAc-6-P Glucosamine-6-P->GlcNAc-6-P GlcNAc-1-P GlcNAc-1-P GlcNAc-6-P->GlcNAc-1-P UDP-GlcNAc UDP-GlcNAc GlcNAc-1-P->UDP-GlcNAc O-GlcNAc-Protein O-GlcNAc-Protein OGT OGT UDP-GlcNAc->OGT Protein Protein Protein->O-GlcNAc-Protein OGT O-GlcNAc-Protein->Protein OGA UDP UDP OGT->UDP OGA OGA

Caption: The Hexosamine Biosynthetic Pathway leading to O-GlcNAcylation.
Postulated Signaling of this compound

While specific signaling pathways for this compound are not well-documented, it is plausible that as a glucosamine derivative, it may influence pathways related to inflammation and cartilage metabolism, similar to other glucosamine compounds. Its unique oxime group might also confer novel interactions.

DGO_Signaling D-Glucosamine_Oxime_HCl D-Glucosamine_Oxime_HCl Cell_Surface_Receptors Cell_Surface_Receptors D-Glucosamine_Oxime_HCl->Cell_Surface_Receptors Hypothesized Interaction Intracellular_Signaling_Cascades Intracellular_Signaling_Cascades Cell_Surface_Receptors->Intracellular_Signaling_Cascades NF-kB_Pathway NF-kB_Pathway Intracellular_Signaling_Cascades->NF-kB_Pathway MAPK_Pathway MAPK_Pathway Intracellular_Signaling_Cascades->MAPK_Pathway Gene_Expression Gene_Expression NF-kB_Pathway->Gene_Expression MAPK_Pathway->Gene_Expression Anti-inflammatory_Effects Anti-inflammatory_Effects Gene_Expression->Anti-inflammatory_Effects Chondroprotection Chondroprotection Gene_Expression->Chondroprotection Anti_Inflammatory_Assay cluster_workflow Experimental Workflow A 1. Cell Culture (e.g., Macrophages, Chondrocytes) B 2. Pre-treatment with D-Glucosamine oxime HCl or GlcNAc A->B C 3. Stimulation with Inflammatory Agent (e.g., LPS) B->C D 4. Incubation (24h) C->D E 5. Supernatant Collection D->E F 6. Measurement of Inflammatory Mediators (e.g., NO, PGE2, Cytokines) E->F G 7. Data Analysis F->G

References

evaluating the bioavailability of different D-Glucosamine oxime hydrochloride formulations

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Bioavailability of D-Glucosamine Formulations

An objective analysis of the performance of various D-Glucosamine formulations, supported by experimental data, for researchers, scientists, and drug development professionals.

Currently, there is a notable lack of publicly available research directly comparing the bioavailability of different D-Glucosamine oxime hydrochloride formulations. The existing body of scientific literature primarily focuses on the pharmacokinetics of more common salt forms, namely D-Glucosamine Hydrochloride and D-Glucosamine Sulfate (B86663), across various delivery formats. While some commercial materials mention a "favorable safety profile and bioavailability" for this compound, they do not provide the experimental data necessary for a comparative analysis[1].

This guide, therefore, provides a comprehensive comparison of the bioavailability of D-Glucosamine Hydrochloride and D-Glucosamine Sulfate in different formulations, drawing upon available experimental data. The following sections present quantitative data in structured tables, detail the experimental protocols used in the cited studies, and provide a visual representation of a typical pharmacokinetic workflow. This information can serve as a valuable resource for researchers and professionals in the field of drug development and formulation.

Quantitative Data Presentation

The bioavailability of D-Glucosamine can be influenced by its salt form and the formulation of the final dosage form. The following tables summarize key pharmacokinetic parameters from various studies to facilitate a clear comparison.

Table 1: Comparison of Pharmacokinetic Parameters of D-Glucosamine Hydrochloride in Different Formulations and Species

FormulationSpeciesDoseCmax (µg/mL)Tmax (h)Oral Bioavailability (%)Reference
Solution (with 0.5% Chitosan)RatNot Specified2.8-fold increase vs. controlNot Specified2.5-fold increase in AUC vs. control[2]
Solution (QD-Glu)Beagle DogNot SpecifiedHigher than Wellesse™ solutionNot Specified313% (relative to Wellesse™)[2]
Tablet (QD-Glu)Beagle DogNot SpecifiedHigher than Voltaflex™ tabletNot Specified186% (relative to Voltaflex™)[2]
Oral AdministrationRat350 mg/kgNot Specified~0.519[3][4]
Oral AdministrationBeagle Dog1500 mg8.951.5~12[5]
Liquid SupplementDogNot Specified5.5 ± 0.50.7 ± 0.5Not Specified[6]
Chewable TabletDogNot Specified3.1 ± 0.64.2 ± 0.6Not Specified[6]
TabletDogNot Specified2.1 ± 0.65.0 ± 0.6Not Specified[6]

Table 2: Comparison of Pharmacokinetic Parameters of D-Glucosamine Sulfate vs. D-Glucosamine Hydrochloride in Horses

FormulationDoseCmax (µg/mL)Tmax (h)Oral Bioavailability (%)Reference
Glucosamine (B1671600) Sulfate (nasogastric)20 mg/kg~1Not Specified9.4[7]
Glucosamine Hydrochloride (nasogastric)20 mg/kg~1Not Specified6.1[7]

Table 3: Pharmacokinetic Parameters of Crystalline Glucosamine Sulfate in Humans

DoseCmax (ng/mL)Tmax (h)Elimination Half-life (h)Reference
750 mg (once daily)Not SpecifiedNot Specified~15[8][9][10]
1500 mg (once daily)~1602 ± 4253~15[8][9][10]
3000 mg (once daily)Less than dose-proportional increaseNot Specified~15[8][9][10]

Experimental Protocols

The data presented above were generated from studies employing rigorous experimental designs. Below are summaries of the methodologies used in some of the key experiments.

Study on the Bioavailability Enhancement of Glucosamine Hydrochloride by Chitosan[2]
  • In Vitro Permeability Study:

    • Cell Model: Caco-2 cell monolayers.

    • Method: The effects of chitosan (B1678972) on the intestinal permeability of glucosamine were evaluated. The study measured the absorptive transport of glucosamine across the Caco-2 cell monolayer.

    • Key Finding: Chitosan was found to enhance the absorptive transport of glucosamine by 1.9 to 4.0-fold, likely by reversibly opening cellular tight junctions.

  • In Vivo Pharmacokinetic Studies:

    • Animal Models: Rats and beagle dogs.

    • Method: In rats, the pharmacokinetic profiles of glucosamine were compared after oral administration of glucosamine solutions with and without chitosan. In beagle dogs, a randomized crossover study was conducted to compare the oral bioavailability of newly developed glucosamine formulations containing chitosan (QD-Glu solution and QD-Glu tablet) with existing commercial products (Wellesse™ solution and Voltaflex™ tablet).

    • Key Finding: A 0.5% (w/v) chitosan solution led to the highest increase in Cmax (2.8-fold) and AUC (2.5-fold) in rats. The QD-Glu solution and tablet showed significantly higher relative bioavailabilities of 313% and 186%, respectively, in beagle dogs compared to the commercial counterparts.

Comparative Pharmacokinetics of Glucosamine Sulfate and Glucosamine Hydrochloride in Horses[7]
  • Animal Model: Eight adult female horses.

  • Study Design: A crossover design where each horse received either crystalline glucosamine sulfate or glucosamine hydrochloride at a dose of 20 mg/kg via intravenous injection or nasogastric intubation.

  • Sample Collection: Plasma samples were collected at baseline and at 5, 15, 30, 60, 120, 360, 480, and 720 minutes post-dosing. Synovial fluid samples were collected at baseline and at 1, 6, and 12 hours post-dosing.

  • Analytical Method: Glucosamine concentrations were determined using Liquid Chromatography-Electrospray Tandem Mass Spectrometry (LC-ESI/MS/MS).

  • Key Findings: The median oral bioavailability was 9.4% for glucosamine sulfate and 6.1% for glucosamine hydrochloride. Synovial fluid concentrations were significantly higher at 1 and 6 hours following oral administration of glucosamine sulfate compared to glucosamine hydrochloride.

Pharmacokinetics of Crystalline Glucosamine Sulfate in Humans[8][9][10]
  • Subjects: Twelve healthy volunteers.

  • Study Design: An open, randomized, cross-over study where volunteers received three consecutive once-daily oral administrations of glucosamine sulfate soluble powder at doses of 750 mg, 1,500 mg, and 3,000 mg.

  • Sample Collection: Plasma samples were collected for up to 48 hours after the last dose.

  • Analytical Method: Glucosamine was quantified in plasma using a validated Liquid Chromatography method with Mass Spectrometry detection.

  • Key Findings: Glucosamine was rapidly absorbed, and its pharmacokinetics were linear in the 750-1,500 mg dose range. At 3,000 mg, the plasma concentration was less than expected, suggesting non-proportional absorption at higher doses. The elimination half-life was estimated to be around 15 hours.

Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for a pharmacokinetic study designed to evaluate the bioavailability of a drug formulation.

G cluster_0 Pre-Study Phase cluster_1 Dosing and Sampling Phase cluster_2 Analytical Phase cluster_3 Data Analysis and Reporting Phase Protocol_Design Protocol Design (Dose, Route, Sampling Times) Subject_Selection Subject Selection (e.g., Healthy Volunteers, Animal Model) Protocol_Design->Subject_Selection Ethical_Approval Ethical Approval Subject_Selection->Ethical_Approval Drug_Administration Drug Formulation Administration (e.g., Oral, IV) Sample_Collection Serial Blood/Plasma Collection Drug_Administration->Sample_Collection Sample_Processing Sample Processing and Storage Sample_Collection->Sample_Processing Sample_Analysis Sample Analysis Method_Development Bioanalytical Method Development (e.g., LC-MS/MS) Method_Validation Method Validation Method_Development->Method_Validation Method_Validation->Sample_Analysis PK_Parameter_Calculation Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) Statistical_Analysis Statistical Analysis PK_Parameter_Calculation->Statistical_Analysis Final_Report Final Report Generation Statistical_Analysis->Final_Report

Caption: A typical workflow for a pharmacokinetic study.

References

A Comparative Analysis of D-Glucosamine Oxime Hydrochloride and Ibuprofen for Joint Pain Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of D-Glucosamine oxime hydrochloride and ibuprofen (B1674241) as therapeutic agents for joint pain relief. It is important to note at the outset that while ibuprofen is a well-established nonsteroidal anti-inflammatory drug (NSAID) with a wealth of clinical data, This compound is a derivative of glucosamine (B1671600) for which there is a significant lack of published clinical or preclinical studies evaluating its efficacy for joint pain. Commercial sources describe it as a chemical intermediate with potential applications in modulating biological pathways related to inflammation, but supporting experimental data in this context is not available in peer-reviewed literature.[1]

Therefore, this guide will first detail the established mechanism and clinical efficacy of ibuprofen. It will then review the data for more common forms of glucosamine (sulfate and hydrochloride salts) as a proxy, including direct comparative studies against ibuprofen, to provide a relevant, evidence-based perspective for researchers.

Ibuprofen: Mechanism and Clinical Efficacy

Ibuprofen is a cornerstone of pain and inflammation management, widely used for conditions like osteoarthritis.[2] Its primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][4][5]

  • COX-1 Inhibition: This enzyme is involved in producing prostaglandins (B1171923) that protect the stomach lining and maintain kidney function. Its inhibition is associated with the gastrointestinal side effects of NSAIDs.[4][6]

  • COX-2 Inhibition: This isoform is typically induced during an inflammatory response. Its inhibition is primarily responsible for the analgesic, anti-inflammatory, and antipyretic effects of ibuprofen.[4][6]

By blocking these enzymes, ibuprofen reduces the synthesis of prostaglandins, which are key mediators of pain, inflammation, and fever.[3]

Signaling Pathway of Ibuprofen

The diagram below illustrates the established mechanism of action for ibuprofen.

Ibuprofen_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Physiological Response Arachidonic Acid Arachidonic Acid COX COX-1 & COX-2 Enzymes Arachidonic Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Ibuprofen Ibuprofen Ibuprofen->COX Inhibition

Figure 1: Ibuprofen's inhibition of COX enzymes to reduce prostaglandin (B15479496) synthesis.

Glucosamine (Sulfate and Hydrochloride Salts): An Alternative Approach

While data on this compound is absent, studies on glucosamine sulfate (B86663) (GS) and glucosamine hydrochloride (GH) provide insight into a different mechanistic approach. Glucosamine is an amino sugar and a precursor for glycosaminoglycans, a major component of joint cartilage.[7] Its proposed mechanisms include:

  • Anti-inflammatory Action: Studies suggest glucosamine exerts anti-inflammatory effects, potentially by reducing the activity of nuclear factor kappa B (NF-κB), a key regulator of inflammatory responses induced by cytokines like interleukin-1 (IL-1).[8]

  • Chondroprotective Effects: It is theorized to provide the building blocks for cartilage repair and stimulate the synthesis of proteoglycans.[7][8]

  • Neutrophil Function Suppression: In vitro studies have shown glucosamine can suppress neutrophil functions like superoxide (B77818) generation and phagocytosis, which are implicated in inflammatory arthritis.[9]

Proposed Anti-Inflammatory Pathway of Glucosamine

The diagram below outlines a proposed anti-inflammatory mechanism for glucosamine.

Glucosamine_Mechanism cluster_stimulus Inflammatory Stimulus cluster_cell Chondrocyte (Cartilage Cell) cluster_response Cellular Response IL_1 Interleukin-1 (IL-1) NFkB NF-κB Pathway IL_1->NFkB Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Enzymes Catabolic Enzymes & Inflammatory Mediators Gene_Expression->Enzymes Glucosamine Glucosamine Glucosamine->NFkB Inhibition

Figure 2: Glucosamine's proposed inhibition of the NF-κB inflammatory pathway.

Comparative Clinical Data: Glucosamine Sulfate vs. Ibuprofen

Several randomized controlled trials (RCTs) have compared the efficacy of glucosamine sulfate with ibuprofen for osteoarthritis of the knee. These studies provide the most direct comparison available for a glucosamine-based compound against a standard NSAID.

Summary of Clinical Trial Data
Outcome MeasureGlucosamine Sulfate (1,500 mg/day)Ibuprofen (1,200 mg/day)DurationKey Findings
Pain Score Reduction Slower onset, but continuous improvement over the trial period.Faster initial pain reduction (first 2 weeks).8 weeksAt week 8, the reduction in pain scores was significantly in favor of the glucosamine group.[10]
Pain Score Reduction (Pooled Data) Similar reduction in pain scores compared to ibuprofen at 4 weeks.Similar reduction in pain scores compared to glucosamine at 4 weeks.4 weeksTwo RCTs (n=218) showed no statistically significant difference in pain reduction between the two treatments; both were efficacious.[11]
Symptom Improvement 84% of patients considered themselves symptom-free or improved.87% of patients considered themselves symptom-free or improved.4 weeksNo significant difference in the proportion of patients reporting improvement.[11]

Data compiled from multiple sources referencing the same underlying clinical trials.[10][11]

Experimental Protocols: Comparative Efficacy Study

The following outlines a typical methodology for a clinical trial comparing glucosamine and ibuprofen for knee osteoarthritis, based on published studies.[10][11]

General Clinical Trial Workflow

Clinical_Trial_Workflow cluster_setup Phase 1: Setup & Recruitment cluster_intervention Phase 2: Intervention (Double-Blind) cluster_followup Phase 3: Follow-up & Analysis Recruitment Recruit Patients with Knee Osteoarthritis Inclusion Apply Inclusion/Exclusion Criteria (e.g., Lequesne's Index) Recruitment->Inclusion Baseline Baseline Assessment (WOMAC, VAS Pain Scores) Inclusion->Baseline Randomization Randomize Patients into Two Groups Baseline->Randomization GroupA Group A: Glucosamine Sulfate (e.g., 1500 mg/day) Randomization->GroupA GroupB Group B: Ibuprofen (e.g., 1200 mg/day) Randomization->GroupB FollowUp Weekly/Monthly Follow-up (Assess Pain, Function, AEs) GroupA->FollowUp GroupB->FollowUp Final Final Assessment at End of Study (e.g., 8 Weeks) FollowUp->Final Analysis Statistical Analysis (Compare changes from baseline) Final->Analysis

Figure 3: A typical workflow for a randomized controlled trial comparing joint pain therapies.

1. Study Design:

  • A randomized, double-blind, parallel-group study is employed to minimize bias.[10]

2. Participants:

  • Inclusion Criteria: Out-patients diagnosed with unilateral or bilateral osteoarthritis of the knee, often confirmed by radiological evidence and a baseline pain score on a standardized scale (e.g., Lequesne's index of at least 7 points).[10][11]

  • Exclusion Criteria: Patients with other forms of arthritis, recent joint trauma, or contraindications to NSAIDs.

3. Interventions:

  • Group 1 (Test): Oral glucosamine sulfate, typically administered at a dose of 1,500 mg per day, often divided into three 500 mg doses.[10][11]

  • Group 2 (Comparator): Oral ibuprofen, typically administered at a dose of 1,200 mg per day, divided into three 400 mg doses.[10][11]

  • Duration: Treatment periods typically range from 4 to 12 weeks.[11][12]

4. Outcome Measures:

  • Primary Outcome: Change in pain severity from baseline, measured using a Visual Analogue Scale (VAS) or the WOMAC (Western Ontario and McMaster Universities Osteoarthritis Index) pain subscale.[12][13]

  • Secondary Outcomes: Changes in joint stiffness and physical function (measured by WOMAC subscales), overall patient and physician global assessments, and incidence of adverse events.[12]

Conclusion

For drug development professionals, the comparison between ibuprofen and glucosamine highlights two distinct therapeutic strategies for joint pain. Ibuprofen offers rapid, reliable anti-inflammatory and analgesic effects through a well-understood mechanism of COX inhibition.[2][3] Its limitations primarily involve gastrointestinal and cardiovascular risks with long-term use.[3]

Common forms of glucosamine (sulfate and hydrochloride) appear to offer a similar degree of pain relief to ibuprofen over several weeks, with a potentially slower onset of action but a favorable safety profile.[10][11] The combination of glucosamine with an NSAID like ibuprofen has been shown to be more effective at reducing pain than either agent alone.[12][13][14]

The specific compound This compound remains an unknown quantity in this field. While its chemical structure suggests potential for novel biological activity, there is currently no experimental evidence to support its use for joint pain relief. Future research, starting with preclinical in vitro and in vivo studies, would be required to determine if it has a viable therapeutic profile and a mechanism of action distinct from or superior to existing glucosamine salts or NSAIDs.

References

A Researcher's Guide to Assessing the Purity of D-Glucosamine Oxime Hydrochloride from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is a critical parameter that can significantly impact experimental outcomes and the quality of final products. This guide provides a framework for the comparative assessment of D-Glucosamine oxime hydrochloride from different suppliers, complete with detailed experimental protocols and illustrative data.

This compound is a derivative of glucosamine (B1671600), a widely studied amino sugar. Its utility in various research and development applications necessitates a thorough evaluation of its purity profile. This guide outlines a systematic approach to compare the purity of this compound from three hypothetical suppliers: Supplier A, Supplier B, and Supplier C.

Comparative Purity Analysis

A comprehensive purity assessment involves multiple analytical techniques to identify and quantify the main component as well as any potential impurities. The following table summarizes the key purity attributes and provides a hypothetical comparison based on typical analytical methods.

Parameter Supplier A Supplier B Supplier C Method
Appearance White to off-white crystalline powderWhite crystalline powderOff-white powderVisual Inspection
Purity by HPLC (% area) 99.2%98.5%99.5%HPLC-UV
Optical Rotation [α]D20 -6.5° (c=2 in H2O)-7.2° (c=2 in H2O)-6.8° (c=2 in H2O)Polarimetry
Loss on Drying 0.15%0.25%0.10%Gravimetric
Residue on Ignition 0.05%0.08%0.04%Gravimetric
Heavy Metals < 10 ppm< 10 ppm< 10 ppmUSP <231>
Related Substances (by HPLC) Impurity 1: 0.3%Impurity 2: 0.2%Impurity 1: 0.8%Impurity 3: 0.4%Impurity 1: 0.2%Impurity 4: 0.1%HPLC-UV

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following are protocols for the key experiments cited in the comparison.

High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances

This method is adapted from established procedures for glucosamine and its derivatives.[1][2][3][4]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of Mobile Phase A (0.05% trifluoroacetic acid in water) and Mobile Phase B (acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 195 nm.

  • Column Temperature: 35 °C.

  • Sample Preparation: Accurately weigh and dissolve approximately 25 mg of this compound in the mobile phase to a final concentration of 1 mg/mL.

  • Procedure: Inject 10 µL of the sample solution into the HPLC system. The purity is determined by the peak area percentage of the main component relative to the total peak area. Related substances are identified and quantified based on their retention times and peak areas relative to the main peak.

Optical Rotation

Optical rotation is a critical parameter for chiral molecules like this compound.

  • Instrumentation: A polarimeter.

  • Sample Preparation: Prepare a solution of this compound in water at a concentration of 2 g/100 mL (c=2).

  • Procedure: Measure the optical rotation of the solution at 20°C using a sodium lamp (D-line). The specific rotation [α]D20 is calculated based on the observed rotation, the path length of the cell, and the concentration of the solution.

Loss on Drying

This test determines the percentage of volatile matter in the sample.

  • Procedure: Accurately weigh about 1 g of the sample into a pre-dried weighing bottle. Dry the sample at 105 °C for 2 hours. The loss on drying is the percentage of weight loss.

Residue on Ignition

This test measures the amount of residual substance not volatilized from a sample when ignited in the presence of sulfuric acid.

  • Procedure: Accurately weigh about 1 g of the sample in a crucible. Add a few drops of sulfuric acid and heat gently until the substance is thoroughly charred. Ignite the crucible at 600 ± 50 °C until all the carbon has been consumed. The weight of the residue is the residue on ignition.

Visualizing the Workflow

A systematic workflow is essential for a comprehensive purity assessment.

Purity_Assessment_Workflow start Receive D-Glucosamine Oxime Hydrochloride from Suppliers A, B, C visual Visual Inspection (Appearance, Color) start->visual physicochemical Physicochemical Tests start->physicochemical hplc_prep Sample Preparation for HPLC start->hplc_prep data_comp Data Compilation & Comparison visual->data_comp polarimetry Optical Rotation physicochemical->polarimetry lod Loss on Drying physicochemical->lod roi Residue on Ignition physicochemical->roi heavy_metals Heavy Metals Analysis physicochemical->heavy_metals hplc_analysis HPLC Analysis (Purity & Related Substances) hplc_prep->hplc_analysis hplc_analysis->data_comp polarimetry->data_comp lod->data_comp roi->data_comp heavy_metals->data_comp conclusion Supplier Selection data_comp->conclusion

Caption: Workflow for the purity assessment of this compound.

Logical Framework for Supplier Qualification

The decision to qualify a supplier should be based on a logical evaluation of the analytical data.

Supplier_Qualification_Logic start Purity Data from Suppliers A, B, C check_spec Meets Specifications?| Purity > 99% AND Impurities < 0.5% AND Optical Rotation in range start->check_spec check_consistency Batch-to-Batch Consistency?| Review data from multiple batches check_spec:f0->check_consistency Yes disqualified Supplier Disqualified check_spec:f0->disqualified No qualified Supplier Qualified check_consistency:f0->qualified Yes check_consistency:f0->disqualified No

Caption: Logical framework for qualifying a supplier based on purity data.

Conclusion

The selection of a this compound supplier should be a data-driven process. While Supplier C shows the highest purity in this hypothetical comparison, other factors such as batch-to-batch consistency, cost, and reliability of supply should also be considered. By implementing a robust analytical testing program as outlined in this guide, researchers can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

Safety Operating Guide

Safe Disposal of D-Glucosamine Oxime Hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of D-Glucosamine oxime hydrochloride, a biochemical reagent used in life science research. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or glasses.[1][2]

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Skin and Body Protection: A lab coat is recommended to prevent skin contact.[3] In case of skin contact, wash the affected area thoroughly with soap and water.[4][5]

Engineering Controls:

  • Work in a well-ventilated area, preferably under a chemical fume hood, to minimize the potential for inhalation of any dust or aerosols.[1][3][6]

Spill and Emergency Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate and Isolate: Immediately evacuate the spill area and prevent unauthorized personnel from entering.[4]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use appropriate tools to sweep up the solid material and place it in a designated waste container.[3] For larger spills, prevent the material from entering drains or waterways.[4][6]

  • Cleanup: Clean the spill area thoroughly with water and dispose of all contaminated materials as hazardous waste.[3][7]

Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table summarizes general storage and disposal parameters for laboratory chemical waste.

ParameterGuidelineSource
Maximum Accumulation Volume (Hazardous Waste)55 gallons[7][8]
Maximum Accumulation Volume (Acutely Toxic Waste)1 quart (liquid) or 1 kilogram (solid)[8]
Maximum Accumulation TimeUp to 9-12 months (unless container is full)[8][9]

Detailed Disposal Protocol

The proper disposal of this compound must be carried out in accordance with federal, state, and local regulations.[1][10] The following protocol provides a step-by-step guide for its safe disposal.

Materials:

  • Appropriate Personal Protective Equipment (PPE)

  • Designated hazardous waste container (in good condition, with a secure lid)[9][11]

  • Hazardous waste label

  • Permanent marker

  • Chemical waste pickup request form (as required by your institution)

Procedure:

  • Waste Identification and Classification:

    • Treat this compound as a chemical waste. Unless confirmed to be non-hazardous, all laboratory chemical waste should be managed as hazardous.[7]

    • Do not mix this compound with other incompatible waste streams. It should be segregated from strong oxidizing agents.[1][2][12]

  • Containerization:

    • Select a waste container that is compatible with the chemical. The container must be in good condition, free of leaks or cracks, and have a tightly sealing lid.[9][11]

    • Carefully transfer the waste this compound into the designated hazardous waste container. Avoid generating dust.[2][12]

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.

  • Labeling:

    • Immediately label the waste container with a fully completed hazardous waste tag.[9]

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound" (avoid abbreviations)

      • The approximate quantity of waste

      • The date the waste was first added to the container

      • The name and contact information of the generating researcher or lab

  • Storage:

    • Store the sealed and labeled waste container in a designated and secure satellite accumulation area (SAA) at or near the point of generation.[8][11]

    • Ensure the storage area is away from general laboratory traffic and incompatible materials.

    • Secondary containment, such as a spill tray, is recommended.[9][13]

  • Disposal Request:

    • Once the container is full, or the accumulation time limit set by your institution is approaching, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.

    • Do not dispose of this compound down the drain or in the regular trash.[6][9]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_handling Waste Handling cluster_storage Storage & Final Disposal PPE Don Personal Protective Equipment Identify Identify Waste as This compound PPE->Identify Containerize Place in a Labeled, Compatible Waste Container Identify->Containerize Seal Securely Seal the Container Containerize->Seal Store Store in Designated Satellite Accumulation Area Seal->Store Request Submit Waste Pickup Request to EHS Store->Request Disposal Professional Waste Disposal Request->Disposal

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling D-Glucosamine oxime hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling D-Glucosamine oxime hydrochloride in a laboratory setting. Given the limited publicly available safety data for this specific compound, the following guidance is based on the safety information for the closely related compound, D-Glucosamine hydrochloride, and general laboratory best practices. It is imperative to obtain and review the specific Safety Data Sheet (SDS) from your supplier before commencing any work.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a cautious approach is recommended due to the absence of comprehensive safety data. The following personal protective equipment (PPE) should be considered mandatory to minimize exposure and ensure personal safety.

Protective EquipmentSpecificationRationale
Eye Protection Safety glasses with side shields or goggles.[1][2][3]Protects eyes from dust particles and potential splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[2]Prevents skin contact with the compound.
Respiratory Protection Use a dust mask or respirator if dust is generated.[3]Avoids inhalation of fine particles, especially when handling the powder.
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.[1]Minimizes the risk of accidental skin exposure.

Operational Plan: Safe Handling and Storage

A systematic approach to handling and storage is crucial for maintaining a safe laboratory environment.

Engineering Controls:

  • Work in a well-ventilated area to minimize the accumulation of dust or fumes.[1][4]

  • Use of a fume hood is recommended, particularly when handling larger quantities or if there is a potential for aerosolization.

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Have an emergency eyewash station and safety shower readily accessible.[1][2]

  • Weighing and Transfer: Handle the solid material carefully to avoid generating dust.[4][5] Use a spatula for transfers. If possible, perform these operations in a fume hood or a designated area with local exhaust ventilation.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, wash hands thoroughly with soap and water.[5] Clean all equipment and the work area to prevent cross-contamination.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][5]

  • Keep away from incompatible materials such as strong oxidizing agents.[4][5]

Emergency and First Aid Procedures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1][6]
Skin Contact Remove contaminated clothing. Wash skin with plenty of soap and water.[1][6] Seek medical attention if irritation develops.
Inhalation Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][6]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek medical attention.[6]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: While specific data is unavailable, it is prudent to treat this compound as a chemical waste.

  • Disposal Method: Dispose of the compound and any contaminated materials in accordance with federal, state, and local regulations.[1][5] Do not allow the product to enter drains or waterways.[1]

  • Container Disposal: Empty containers should be triple-rinsed and disposed of according to institutional guidelines.

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound, from receipt to disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Obtain & Review SDS B Don Appropriate PPE A->B C Prepare Work Area (Ventilation, Emergency Equipment) B->C D Weighing & Transfer (Minimize Dust) C->D Proceed to Handling E Solution Preparation D->E F Decontaminate Equipment & Work Area E->F Proceed to Post-Handling G Remove PPE F->G H Wash Hands Thoroughly G->H I Segregate Waste H->I Proceed to Disposal J Dispose According to Institutional & Regulatory Guidelines I->J

Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.